endo-BCN-PEG2-C2-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVMKCPRACMDSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to endo-BCN-PEG2-C2-NHS Ester: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, endo-BCN-PEG2-C2-NHS ester. It is designed to furnish researchers, scientists, and drug development professionals with the essential information required to effectively utilize this versatile molecule in their work. This guide covers the linker's core properties, detailed experimental protocols for its application in bioconjugation, and its role in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a powerful tool in the field of bioconjugation and chemical biology. It is a heterobifunctional crosslinker, meaning it possesses two different reactive groups, enabling the covalent linkage of two distinct molecules.[1] This linker is comprised of three key components:
-
An N-Hydroxysuccinimide (NHS) ester: This functional group reacts efficiently with primary amines, such as the lysine (B10760008) residues found in proteins, to form stable amide bonds.[]
-
An endo-Bicyclononyne (BCN): This strained alkyne is a key component for copper-free click chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It reacts selectively with azide-functionalized molecules to form a stable triazole linkage.[1][3]
-
A Polyethylene Glycol (PEG) spacer: The two-unit PEG spacer (PEG2) is hydrophilic, which helps to increase the water solubility of the linker and the resulting conjugate.[1]
The unique combination of these functionalities makes this compound an ideal reagent for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of diagnostic probes, and the construction of complex biomolecular architectures.[4][5] Furthermore, its role as a linker in the formation of PROTACs has garnered significant interest in the field of targeted protein degradation.[5]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | [6] |
| CAS Number | 2243565-12-8 | [6] |
| Molecular Formula | C₂₂H₃₀N₂O₈ | [4][6] |
| Molecular Weight | 450.48 g/mol | [6] |
| Appearance | Light yellow to yellow oil | [6] |
| Purity | Typically >90-98% | [4][7] |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. | |
| Storage | Store at -20°C in a dry environment. The NHS ester is moisture-sensitive. | [6] |
Reaction Mechanisms and Kinetics
The utility of this compound stems from its two distinct reactive handles, each with its own reaction mechanism and kinetics.
NHS Ester Reaction with Primary Amines
The NHS ester functionality reacts with primary amines, such as the ε-amino group of lysine residues on proteins or the N-terminus of a peptide, via nucleophilic acyl substitution. This reaction results in the formation of a stable amide bond.
-
Factors influencing the reaction:
-
pH: Optimal between 7.2 and 8.5.
-
Concentration of reactants: Higher concentrations lead to faster reaction rates.
-
Temperature: The reaction can be performed at room temperature or 4°C.
-
Buffer composition: Amine-containing buffers such as Tris should be avoided as they will compete for reaction with the NHS ester.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The endo-BCN group participates in a highly efficient and bioorthogonal copper-free click chemistry reaction with an azide-functionalized molecule. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is driven by the high ring strain of the cyclooctyne. The reaction is a [3+2] cycloaddition that forms a stable triazole linkage.
A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it suitable for use in living systems. The kinetics of SPAAC are a critical factor, and the second-order rate constant for the reaction of BCN with a model azide, benzyl (B1604629) azide, has been reported.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [8] |
While BCN has a slower reaction rate compared to other cyclooctynes like DBCO, its smaller size and lower lipophilicity can be advantageous in certain applications.[8]
Experimental Protocols
This section provides detailed methodologies for the use of this compound in common bioconjugation applications.
Protocol 1: Labeling a Protein with this compound
This protocol describes the first step in a two-step conjugation, where a protein is functionalized with the BCN group.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the Linker Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted linker using a desalting column or by dialysis against an appropriate buffer (e.g., PBS pH 7.4).
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as mass spectrometry or a colorimetric assay if an appropriate azide-containing reporter molecule is used in a subsequent step.
Protocol 2: Two-Step Antibody-Oligonucleotide Conjugation
This protocol outlines the full process of conjugating an antibody to an azide-modified oligonucleotide using this compound.
Step 1: Functionalization of the Antibody with the BCN Group
-
Follow the procedure described in Protocol 1 to label the antibody with the this compound.
Step 2: Conjugation of the BCN-Functionalized Antibody to an Azide-Modified Oligonucleotide
-
Prepare the Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in a suitable buffer (e.g., PBS pH 7.4).
-
Reaction: Add the azide-modified oligonucleotide to the purified BCN-functionalized antibody. A 1.5 to 5-fold molar excess of the oligonucleotide is typically used.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Purify the antibody-oligonucleotide conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography, to remove the excess oligonucleotide.
-
Characterization: Analyze the final conjugate by SDS-PAGE, UV-Vis spectroscopy, and/or mass spectrometry to confirm successful conjugation and purity.
Application in PROTAC Development
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker plays a crucial role in the efficacy of a PROTAC, as it dictates the distance and relative orientation of the target protein and the E3 ligase in the ternary complex.
This compound can be utilized as a versatile building block in the synthesis of PROTACs. A common strategy involves a modular approach where one ligand (for either the target protein or the E3 ligase) is functionalized with an azide, and the other ligand is functionalized with an NHS ester-reactive handle. The this compound can then be used to link these two components.
PROTAC Synthesis Workflow using this compound:
-
Ligand Functionalization: Synthesize or obtain the two ligands of interest with the appropriate functional groups. For example, the E3 ligase ligand could have a primary amine for reaction with the NHS ester, and the target protein ligand could be modified with an azide.
-
First Conjugation: React the amine-containing ligand with this compound to attach the BCN-PEG2 linker.
-
Purification: Purify the resulting BCN-functionalized ligand.
-
Second Conjugation (SPAAC): React the purified BCN-functionalized ligand with the azide-modified ligand via strain-promoted azide-alkyne cycloaddition.
-
Final Purification: Purify the final PROTAC molecule using chromatography techniques such as HPLC.
Visualizations
To aid in the understanding of the concepts and procedures described in this guide, the following diagrams have been created using the DOT language.
References
- 1. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. biorbyt.com [biorbyt.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to endo-BCN-PEG2-C2-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG2-C2-NHS ester, a bifunctional linker critical in the fields of bioconjugation and targeted protein degradation. This document details its chemical characteristics, provides established experimental protocols for its use, and illustrates its role in advanced biological research and therapeutic development.
Core Properties and Specifications
This compound is a versatile molecule featuring two key reactive functionalities: an N-Hydroxysuccinimide (NHS) ester and a bicyclononyne (BCN) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent linkage to primary amines on biomolecules, while the BCN group enables highly efficient and specific copper-free click chemistry reactions with azide-containing molecules.[1][2][3] The integrated PEG2 spacer enhances the solubility of the molecule and its conjugates in aqueous environments.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Name | 4,7,12-Trioxa-10-azatridecanoic acid, 13-bicyclo[6.1.0]non-4-yn-9-yl-11-oxo-, 2,5-dioxo-1-pyrrolidinyl ester |
| Molecular Formula | C22H30N2O8 |
| Molecular Weight | 450.48 g/mol [4][5] |
| CAS Number | 2243565-12-8[4][5] |
| Appearance | Light yellow to yellow oil[4] |
| Purity | Typically ≥95% (by NMR)[4] |
| Solubility | Soluble in DMSO, DMF, DCM[1] |
Table 2: Storage and Stability
| Condition | Duration |
| Pure Form at -20°C | 3 years[4][5] |
| In Solvent at -80°C | 6 months[4][5] |
| In Solvent at -20°C | 1 month[4][5] |
Reaction Mechanisms and Experimental Workflows
The dual reactivity of this compound allows for a two-step bioconjugation strategy. This is particularly valuable in the synthesis of complex biomolecules, such as Proteolysis-Targeting Chimeras (PROTACs).[6][7]
First, the NHS ester is reacted with a primary amine on a protein of interest (POI) ligand or an E3 ligase ligand. Subsequently, the BCN-functionalized intermediate is reacted with an azide-modified binding partner via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry.
Detailed Experimental Protocols
Protocol for NHS Ester Conjugation to a Primary Amine-Containing Molecule
This protocol outlines the general procedure for labeling a protein or other amine-containing molecule with this compound.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, antibody, or small molecule ligand)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer or phosphate-buffered saline (PBS), pH 8.3-8.5.[8][9] Avoid buffers containing primary amines like Tris.[9]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer to a concentration of 1-5 mg/mL.[10]
-
Prepare the NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the reconstituted NHS ester.[11]
-
Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the solution of the amine-containing molecule.[10] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight on ice.[9][10]
-
Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]
-
Purification: Remove excess, unreacted this compound and byproducts using an appropriate purification method such as spin desalting columns, dialysis, or size-exclusion chromatography.[10][12]
Protocol for BCN-Azide Copper-Free Click Chemistry
This protocol describes the conjugation of the BCN-functionalized molecule with an azide-containing molecule.
Materials:
-
BCN-functionalized molecule from the previous protocol
-
Azide-containing molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable aqueous buffer.[10][12]
Procedure:
-
Prepare Reactants: Dissolve the azide-containing molecule in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Reaction: Add a 2- to 5-fold molar excess of the azide-containing molecule to the purified BCN-functionalized molecule.[10][12]
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.[10] Reaction times may require optimization based on the specific reactants.
-
Purification: Purify the final conjugate using an appropriate method (e.g., chromatography) to remove unreacted starting materials.
Application in PROTAC-Mediated Protein Degradation
This compound is extensively used as a linker in the construction of PROTACs.[6][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[13]
The selection of the linker is a critical aspect of PROTAC design, as its length and composition can significantly influence the formation and stability of the ternary complex between the POI and the E3 ligase, ultimately affecting the efficiency of protein degradation.[14] The hydrophilic PEG spacer of this compound can improve the pharmacokinetic properties of the resulting PROTAC.
Conclusion
This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure and dual-reactive nature provide a reliable method for the synthesis of complex bioconjugates. The detailed protocols and workflow diagrams presented in this guide offer a solid foundation for the successful application of this linker in the development of novel therapeutics and research reagents, particularly in the rapidly advancing field of targeted protein degradation.
References
- 1. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 2. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. a3p-scientific.com [a3p-scientific.com]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. biopharma.co.uk [biopharma.co.uk]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to endo-BCN-PEG2-C2-NHS Ester: Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional linker, endo-BCN-PEG2-C2-NHS ester, a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] We will delve into its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a thorough understanding for researchers and drug development professionals.
Core Principles and Mechanism of Action
This compound is a heterobifunctional crosslinker designed for two-step sequential conjugations. Its structure comprises three key components:
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group for covalent attachment to proteins and other biomolecules.
-
Endo-Bicyclononyne (BCN): A strained alkyne that participates in copper-free click chemistry.
-
PEG2-C2 Spacer: A hydrophilic polyethylene (B3416737) glycol (PEG) and ethyl spacer that enhances solubility and provides spatial separation between conjugated molecules.[3]
The dual functionality of this linker allows for the precise and efficient coupling of two different molecules. The general workflow involves an initial reaction of the NHS ester with a primary amine on the first molecule, followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the BCN group and an azide-modified second molecule.
Amine Conjugation via NHS Ester
The primary mechanism of action for the NHS ester moiety is the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond. This reaction proceeds efficiently under mild basic conditions (pH 7.2-8.5).
Key Considerations for NHS Ester Coupling:
-
pH Dependence: The reaction is highly pH-dependent. At acidic pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.
-
Hydrolysis: The NHS ester can hydrolyze in aqueous solutions. Therefore, it is crucial to use the reagent promptly after reconstitution and to be mindful of the reaction buffer's pH and temperature.
-
Buffer Choice: Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate (B84403), bicarbonate, or HEPES buffers are suitable alternatives.
The reaction of the NHS ester with a primary amine is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide group is eliminated as a leaving group, resulting in the formation of a stable amide bond.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The endo-BCN component of the linker enables a highly efficient and bioorthogonal "click" reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a [3+2] cycloaddition that proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems. The inherent ring strain of the cyclooctyne (B158145) drives the reaction forward.
Key Features of SPAAC:
-
Bioorthogonality: The BCN and azide (B81097) groups are mutually reactive and do not cross-react with other functional groups typically found in biological systems.
-
Copper-Free: Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst, which can be toxic to cells.
-
High Efficiency: The reaction is highly efficient and proceeds rapidly at physiological temperatures.
The mechanism involves a concerted [3+2] cycloaddition between the 1,3-dipole of the azide and the strained alkyne of the BCN. This results in the formation of a stable triazole linkage.
Quantitative Data
The efficiency and kinetics of the conjugation reactions are critical for successful experimental design. The following tables summarize key quantitative data for the reactive moieties of this compound.
Table 1: Physicochemical and Stability Data
| Parameter | Value | Reference |
| Molecular Weight | 450.48 g/mol | [1] |
| Purity | Typically >95% | [1] |
| Storage (Solid) | -20°C for up to 3 years | [1] |
| Storage (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| NHS Ester Half-life (pH 7, 0°C) | 4-5 hours | General NHS ester data |
| NHS Ester Half-life (pH 8.6, 4°C) | ~10 minutes | General NHS ester data |
Table 2: Kinetic Data for Conjugation Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) | Solvent | Reference |
| SPAAC | endo-BCN and benzyl (B1604629) azide | 0.29 M⁻¹s⁻¹ | CD₃CN/D₂O (1:2) | Analogue data |
Note: The kinetic data for the SPAAC reaction is based on a similar endo-BCN compound. The actual rate constant for this compound may vary.
Experimental Protocols
This section provides detailed methodologies for a typical two-step bioconjugation experiment using this compound.
Protocol 1: Labeling of a Protein with this compound
This protocol describes the labeling of a protein containing primary amines (e.g., an antibody) with the BCN moiety.
Materials:
-
Protein solution (e.g., antibody at 1-5 mg/mL)
-
This compound
-
Reaction Buffer: 100 mM sodium bicarbonate or phosphate buffer, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer. Ensure the buffer is free of primary amines.
-
Reagent Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) using methods such as MALDI-TOF mass spectrometry or by reacting the BCN-labeled protein with an azide-containing fluorescent probe and measuring the absorbance.
Protocol 2: Conjugation of BCN-Labeled Protein to an Azide-Modified Molecule
This protocol describes the SPAAC reaction between the BCN-labeled protein from Protocol 1 and a molecule containing an azide group.
Materials:
-
BCN-labeled protein (from Protocol 1)
-
Azide-modified molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reactant Preparation: Prepare solutions of the BCN-labeled protein and the azide-modified molecule in the Reaction Buffer.
-
Conjugation Reaction: Mix the BCN-labeled protein and the azide-modified molecule at a desired molar ratio (e.g., 1:1 to 1:5 protein to azide-molecule). The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or size-exclusion chromatography (SEC).
-
Purification: If necessary, purify the resulting conjugate from unreacted components using an appropriate chromatography technique (e.g., SEC, affinity chromatography).
-
Characterization: Confirm the formation of the conjugate using methods such as SDS-PAGE, Western blot, or mass spectrometry.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationship of the components of this compound.
References
The Role of Bicyclononyne (BCN) in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation, the precise and stable ligation of molecules to biomacromolecules is paramount. Bicyclononyne (BCN), a strained cyclooctyne, has emerged as a cornerstone of copper-free click chemistry, a set of bioorthogonal reactions that enable covalent bond formation in complex biological environments without the need for cytotoxic catalysts.[1][2] This technical guide provides a comprehensive overview of the function of BCN in bioconjugation, detailing its core mechanism, applications, quantitative performance data, and experimental protocols.
BCN's utility lies in its participation in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction with an azide (B81097) partner to form a stable triazole linkage.[3][4] The inherent ring strain in the BCN molecule significantly lowers the activation energy for this cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and in aqueous media.[1] This high reactivity, coupled with the biological inertness of both the alkyne and azide functional groups, makes BCN an invaluable tool for a wide range of applications, including protein labeling, cell surface engineering, and the development of antibody-drug conjugates (ADCs).[2][5]
Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The fundamental reaction involving BCN in bioconjugation is a [3+2] dipolar cycloaddition with an azide.[1] The significant ring strain within the bicyclo[6.1.0]nonyne structure distorts the alkyne bond from its preferred linear geometry, making it a highly reactive dipolarophile.[1] This strain is released upon the concerted formation of a stable, aromatic triazole ring with an azide-functionalized molecule.[3]
Quantitative Data: Reaction Kinetics and Stability
The selection of a bioorthogonal linker is a critical decision in bioconjugation strategies. The following tables summarize key quantitative data for BCN in comparison to other common cyclooctynes, as well as its stability under various conditions.
Table 1: Comparative Reaction Kinetics of Cyclooctynes in SPAAC
The second-order rate constant (k₂) is a measure of the reaction speed. Higher values indicate a faster reaction.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| BCN | Benzyl Azide | ~0.06 - 0.1 | Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[1][6] |
| BCN | Aromatic Azides (e.g., Phenyl Azide) | Significantly higher than with aliphatic azides | Favorable kinetics with electron-poor azides.[7] |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | Generally faster than BCN due to greater ring strain.[1][7] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | Robust reactivity.[1] |
| TCO/Tetrazine | (iEDDA reaction) | >1,000 - 10⁶ | Exceptionally rapid, orders of magnitude faster than SPAAC.[8] |
Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.
Table 2: Stability of BCN Derivatives
The stability of the BCN moiety is crucial for its application in biological systems, particularly for long-term studies.
| Condition | BCN Derivative Stability | Half-life / Degradation | Notes |
| Aqueous Buffer (pH 7.2) | Generally stable, but some instability noted on proteins.[9] | - | Suitable for most bioconjugation reactions. |
| Glutathione (GSH) | More stable than DBCO.[9] | ~6 hours | DBCO half-life is ~71 minutes under similar conditions.[9] |
| TCEP (Reducing Agent) | Generally stable.[9] | >24 hours | DBCO shows instability in the presence of TCEP.[9] |
| Acidic Conditions (e.g., TCA) | Prone to degradation.[10] | - | DCA is a more suitable deprotecting agent in synthesis.[10] |
| Intracellular (Phagocytes) | Shows significant degradation.[11] | 79% degradation after 24h in RAW246.7 cells.[11] | Less stable than DBCO (36% degradation) under these harsh conditions.[11] |
| Linkage Type | Amide-linked BCN is more stable than carbamate-linked BCN.[2] | - | Important consideration for probe design in long-term biological studies.[2] |
Experimental Protocols
The following are detailed methodologies for key applications of BCN in bioconjugation.
Protocol 1: General Protein Labeling with BCN
This protocol describes the labeling of a protein containing an azide group with a BCN-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
BCN-functionalized fluorescent dye, dissolved in DMSO to a 10 mM stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column for protein purification
-
DMSO (anhydrous)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.
-
Slowly add a 5-10 molar excess of the BCN-dye stock solution to the protein solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours or overnight at 4°C with gentle end-over-end mixing.
-
Purification: Remove the excess, unreacted BCN-dye by SEC using a column appropriate for the molecular weight of the protein. The mobile phase should be PBS, pH 7.4.
-
Characterization: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence to confirm conjugation. The degree of labeling can be determined using UV-Vis spectroscopy.
Protocol 2: Cell Surface Modification via Metabolic Glycoengineering and BCN-Azide Ligation
This protocol details the labeling of cell surface glycans with a BCN-conjugated probe.
Materials:
-
Cells in culture
-
Azide-containing sugar (e.g., Ac₄ManNAz)
-
BCN-conjugated probe (e.g., BCN-fluorophore)
-
Cell culture medium
-
PBS, pH 7.4
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with an azide-containing sugar (e.g., 25-50 µM Ac₄ManNAz) for 1-3 days. This will incorporate azide groups onto the cell surface glycans.
-
Cell Harvesting: Gently harvest the cells and wash them twice with ice-cold PBS.
-
BCN Labeling: Resuspend the cells in a small volume of PBS containing the BCN-conjugated probe (e.g., 10-50 µM BCN-fluorophore).
-
Incubation: Incubate the cells for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with ice-cold PBS to remove any unreacted BCN probe.
-
Analysis: Analyze the labeled cells by flow cytometry or fluorescence microscopy.
Protocol 3: Construction of an Antibody-Drug Conjugate (ADC) using a BCN Linker
This protocol outlines a two-step process for creating a site-specific ADC.
Materials:
-
Antibody (e.g., Trastuzumab)
-
Enzyme for site-specific modification (e.g., Galactosyltransferase) and corresponding sugar-azide (e.g., UDP-GalNAz)
-
BCN-linker-payload construct
-
Reaction buffers (e.g., Tris, PBS)
-
Purification columns (e.g., Protein A, SEC)
Procedure:
-
Azide Installation on Antibody:
-
Enzymatically modify the antibody to introduce an azide group at a specific site. For example, use galactosyltransferase and UDP-GalNAz to add an azide to the N-glycans.[5]
-
Incubate the antibody with the enzyme and sugar-azide at 30°C for 12-18 hours.
-
Purify the azide-modified antibody using a Protein A column followed by buffer exchange into PBS, pH 7.4.
-
-
Conjugation with BCN-Linker-Payload:
-
Dissolve the BCN-linker-payload in DMSO to a stock concentration of 10 mM.
-
Add a 5-10 molar excess of the BCN-linker-payload solution to the azide-modified antibody. Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Remove the excess, unreacted BCN-linker-payload by SEC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).
-
Confirm the integrity and purity of the ADC by SDS-PAGE and mass spectrometry.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in BCN-based bioconjugation.
Conclusion
Bicyclononyne has solidified its position as a versatile and powerful tool in the field of bioconjugation. Its favorable balance of high reactivity in strain-promoted azide-alkyne cycloaddition and good stability under many physiological conditions makes it an excellent choice for a wide array of applications. While faster reacting cyclooctynes like DBCO exist, BCN's smaller size, lower lipophilicity, and unique reactivity profile with different types of azides offer distinct advantages in specific experimental contexts.[6][7] By understanding the core principles of BCN-mediated bioconjugation, leveraging the quantitative data on its performance, and employing optimized experimental protocols, researchers can effectively harness the potential of BCN to advance their work in chemical biology, drug discovery, and diagnostics.
References
- 1. benchchem.com [benchchem.com]
- 2. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07905K [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Role of PEG2 Spacers in Chemical Linkers: A Technical Guide for Drug Development
Executive Summary: In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the chemical linker connecting the active payload to the targeting moiety is a critical determinant of success. Uniform polyethylene (B3416737) glycol (PEG) spacers have become essential components of these linkers. This technical guide provides an in-depth examination of the purpose and benefits of incorporating a short, discrete diethylene glycol (PEG2) spacer. We will explore its role in modulating physicochemical properties, influencing pharmacokinetics, and enabling the construction of effective and stable bioconjugates. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams to illustrate core concepts for researchers, chemists, and drug development professionals.
Introduction to PEG Spacers in Bioconjugation
Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units (−CH₂−CH₂−O−) that serve as flexible, hydrophilic spacers.[1] Initially used in the 1970s to reduce the immunogenicity and extend the circulation time of proteins, their application has expanded dramatically.[1] Today, precisely defined, monodisperse PEG linkers are fundamental tools in drug delivery and bioconjugation.[1][2]
These linkers possess several key properties that make them invaluable in pharmaceutical sciences:
-
Water Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, making PEG highly soluble in aqueous environments.[1][3]
-
Biocompatibility: PEG is well-tolerated, exhibits minimal toxicity, and is approved by regulatory agencies for numerous biomedical applications.[1]
-
Low Immunogenicity: PEG chains can create a hydration shell around a molecule, effectively "shielding" it from the immune system and reducing the likelihood of an immune response.[4][5]
-
Flexibility: The rotational freedom of the C-O bonds imparts significant conformational flexibility to the linker.[1]
The PEG2 spacer, consisting of two ethylene glycol units, represents one of the shortest discrete PEG linkers. While longer PEG chains are often used to achieve dramatic increases in half-life, the PEG2 unit provides fundamental advantages in fine-tuning the properties of complex molecules like ADCs and PROTACs.[6][7]
Core Functions of the PEG2 Spacer
The primary purpose of incorporating a PEG2 spacer is to strategically modify the properties of the linker and the overall conjugate to improve performance.[6]
Enhancing Solubility and Reducing Aggregation
Many potent cytotoxic payloads used in ADCs and the complex structures of PROTACs are inherently hydrophobic.[4][8] This poor solubility can lead to aggregation during synthesis, purification, and storage, and can cause rapid clearance from circulation in vivo.[4] The hydrophilic nature of a PEG2 spacer helps to counterbalance the hydrophobicity of the payload.[3][6] This improved solubility is crucial for enabling higher drug-to-antibody ratios (DARs) in ADCs without inducing aggregation.[4] In one study, a PEG2 spacer was found to be as effective as longer PEG spacers at eliminating aggregation, while also allowing for more efficient conjugation.[6]
Modulating Pharmacokinetic (PK) Properties
PEGylation is a well-established strategy for improving the pharmacokinetic profile of a drug by increasing its hydrodynamic size, which reduces renal clearance and extends circulation half-life.[3][9][10] While longer PEG chains (e.g., PEG8 or greater) are required for a maximal effect on clearance rates, even short PEG spacers contribute to a more favorable PK profile compared to entirely hydrophobic alkyl linkers.[11][12] They form a hydration shell that reduces non-specific clearance mechanisms, contributing to longer circulation and better tumor accumulation.[4]
Providing Optimal Spatial Separation and Flexibility
The PEG2 spacer introduces a defined physical distance and flexibility between the conjugated molecules (e.g., an antibody and a drug).[1][13] This separation can be critical for preserving the function of each component. For instance, it prevents the drug payload from sterically hindering the antibody's ability to bind to its target antigen.[5] In PROTACs, the linker's flexibility is essential for allowing the two ends of the molecule to optimally orient the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex required for protein degradation.[13][14][]
Improving Stability and Biocompatibility
The inclusion of PEG moieties in a linker can enhance the stability of the final conjugate.[] By increasing solubility and preventing aggregation, PEG linkers protect the biomolecules from degradation.[5] Furthermore, their established biocompatibility and ability to reduce immunogenicity contribute to a better overall safety profile.[4][]
Quantitative Impact of PEG Spacers
The effects of PEG spacers are quantifiable and depend significantly on their length. The following tables summarize representative data from studies evaluating linkers with varying PEG lengths, providing context for the contribution of short PEG units.
Table 1: Effect of PEG Spacer Length on Hydrophilicity
Hydrophilicity is often measured as the distribution coefficient (logD) between octanol (B41247) and a phosphate-buffered saline (PBS) solution. A more negative logD value indicates greater hydrophilicity.
| Compound/Linker | PEG Length | logD Value | Reference |
| Bombesin Antagonist | PEG2 | -1.95 | [17] |
| Bombesin Antagonist | PEG12 | -2.22 | [17] |
| 68Ga-NOTA-RM26 | PEG2 | -2.27 ± 0.07 | [18][19] |
| 68Ga-NOTA-RM26 | PEG6 | -2.50 ± 0.09 | [18][19] |
| This data illustrates a clear trend: as the PEG chain length increases, the hydrophilicity of the molecule increases. |
Table 2: Effect of PEG Spacer Length on In Vivo Pharmacokinetics
Pharmacokinetic parameters like clearance rate are critical for determining a drug's exposure and efficacy.
| ADC Conjugate (DAR 8) | PEG Length | Clearance Rate (mL/day/kg) | Reference |
| αCD19-Linker-MMAE | PEG24 | ~5 | [11][12] |
| αCD19-Linker-MMAE | PEG12 | ~5 | [11][12] |
| αCD19-Linker-MMAE | PEG8 | ~6 | [11][12] |
| αCD19-Linker-MMAE | PEG4 | ~15 | [11][12] |
| αCD19-Linker-MMAE | No PEG | >25 | [11][12] |
| These results show that clearance rates increase rapidly for conjugates with PEGs shorter than 8 units, highlighting the significant impact of PEG length on circulation time. |
Table 3: Effect of PEG Spacer Length on In Vitro Potency
The inclusion of a spacer should ideally not compromise the potency of the cytotoxic payload.
| ADC Conjugate (αCD30) | PEG Length | EC50 on Karpas 299 cells (ng/mL) | Reference |
| DAR 8 Gluc-MMAE | PEG24 | 1.8 | [11] |
| DAR 8 Gluc-MMAE | PEG12 | 1.7 | [11] |
| DAR 8 Gluc-MMAE | PEG8 | 1.4 | [11] |
| DAR 8 Gluc-MMAE | PEG4 | 1.4 | [11] |
| DAR 8 Gluc-MMAE | No PEG | 1.8 | [11] |
| This study demonstrates that the inclusion and length of the PEG spacer had no significant effect on the in vitro potency of the ADC, indicating its primary role is to modulate physicochemical and pharmacokinetic properties rather than intrinsic activity. |
Applications in Advanced Drug Modalities
Antibody-Drug Conjugates (ADCs)
In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody, which directs the drug to cancer cells expressing a specific target antigen.[9] The PEG2 spacer is incorporated to improve the solubility and stability of the ADC, prevent aggregation, and enhance its pharmacokinetic profile, ultimately leading to a wider therapeutic window.[4][]
PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[14][20] The linker is a critical component, and a PEG2 spacer can provide the necessary solubility and conformational flexibility to facilitate the formation of the key ternary complex.[7][21]
Experimental Protocols and Methodologies
General Synthesis of a Heterobifunctional PEG2 Linker
The synthesis of heterobifunctional PEG linkers allows for the sequential attachment of different molecular entities. A common strategy involves the desymmetrization of oligo(ethylene glycol).[22][23]
Protocol Outline:
-
Monoprotection: Start with commercially available diethylene glycol. React with a protecting group (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) under stoichiometric control to protect one hydroxyl group.
-
Functionalization of Free Hydroxyl: Activate the remaining free hydroxyl group. For example, convert it to a good leaving group like a mesylate (-OMs) or tosylate (-OTs) by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively.[23]
-
Introduction of First Functional Group: Displace the leaving group with a nucleophile to introduce the first reactive handle. For example, reaction with sodium azide (B81097) (NaN₃) yields an azido-PEG2-OTBDMS intermediate.[23]
-
Deprotection: Remove the protecting group (e.g., using TBAF for a TBDMS group) to reveal the second hydroxyl group.
-
Introduction of Second Functional Group: Convert the newly freed hydroxyl group into the second reactive handle. For example, react with N-succinimidyl carbonate to create an NHS ester, or with maleimide (B117702) derivatives to install a maleimide group. This yields the final heterobifunctional linker (e.g., Azide-PEG2-Maleimide).
ADC Conjugation via Thiol-Maleimide Chemistry
This is a widely used method for conjugating a drug-linker to cysteine residues on an antibody, often those made available by reducing interchain disulfide bonds.[11]
Detailed Protocol:
-
Antibody Reduction: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) containing 1 mM EDTA. Add a 10-15 molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[11]
-
Buffer Exchange: Remove the excess TCEP by buffer exchange using a desalting column or a centrifugal filter with an appropriate molecular weight cutoff (e.g., 30 kDa MWCO). The antibody should be exchanged into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.4).[11][24]
-
Conjugation: Prepare the maleimide-functionalized drug-linker (containing the PEG2 spacer) in a water-miscible organic co-solvent like DMSO. Add the drug-linker solution to the reduced antibody at a slight molar excess (e.g., 1.1 equivalents per available thiol).
-
Reaction: Gently mix and allow the reaction to proceed at room temperature or 4°C for 1-4 hours. The maleimide groups will react with the free thiols on the antibody to form a stable thioether bond.
-
Purification: Purify the resulting ADC to remove unreacted drug-linker and any aggregates. This is typically done using size exclusion chromatography (SEC) or tangential flow filtration.[11]
-
Characterization: Analyze the final ADC to determine the average DAR (using UV-Vis spectroscopy or mass spectrometry), purity, and aggregation level (using SEC).
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in a biological matrix, predicting its potential for premature payload release.[25]
Detailed Protocol:
-
Preparation: An ADC is incubated in plasma (e.g., human, mouse) at a defined concentration (e.g., 1.3 mg/mL) at 37°C. A parallel incubation in buffer serves as a control.[25]
-
Time Points: Aliquots are collected at various time points over a period of up to seven days (e.g., Day 0, 1, 3, 5, 7).[25]
-
Sample Processing: The ADC is isolated from the plasma using an immunoaffinity capture method, such as Protein A magnetic beads, which bind to the Fc region of the antibody.[25]
-
Analysis: The captured ADC is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point. A stable ADC will show minimal to no decrease in DAR over the incubation period.[25]
Conclusion
The PEG2 spacer, though short, is a powerful and versatile tool in the design of chemical linkers for sophisticated therapeutics. Its primary functions—enhancing solubility, providing flexibility, improving stability, and modulating pharmacokinetics—are critical for overcoming the challenges associated with hydrophobic payloads and complex bioconjugates. By counteracting hydrophobicity, the PEG2 spacer helps prevent aggregation, allows for higher and more optimal drug loading in ADCs, and facilitates the crucial ternary complex formation in PROTACs. The quantitative data, while often demonstrating a length-dependent effect, confirms that even short PEG units provide a significant advantage over non-PEGylated linkers. For researchers and drug developers, the deliberate incorporation of a PEG2 spacer is a fundamental strategy for engineering molecules with improved safety, stability, and therapeutic efficacy.
References
- 1. chempep.com [chempep.com]
- 2. lifetein.com [lifetein.com]
- 3. purepeg.com [purepeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. precisepeg.com [precisepeg.com]
- 6. books.rsc.org [books.rsc.org]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 10. tandfonline.com [tandfonline.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. nbinno.com [nbinno.com]
- 14. precisepeg.com [precisepeg.com]
- 17. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Essential Role of Linkers in PROTACs [axispharm.com]
- 21. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 22. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
An In-Depth Technical Guide to endo-BCN-PEG2-C2-NHS Ester: A Bifunctional Linker for Advanced Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the bifunctional linker, endo-BCN-PEG2-C2-NHS ester. This reagent is of significant interest in the fields of chemical biology, drug discovery, and proteomics, primarily for its role in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the site-specific modification of biomolecules.
Core Chemical and Physical Properties
The this compound is a heterobifunctional crosslinker featuring a bicyclononyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments.
| Property | Value | Source(s) |
| Chemical Formula | C22H30N2O8 | [1][2][3] |
| Molecular Weight | 450.48 g/mol | [1][2][3] |
| Appearance | Light yellow to yellow oil | [2] |
| Purity | Typically >95% | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [4] |
| Storage Conditions | Pure form: -20°C for up to 3 years. In solvent: -80°C for up to 6 months or -20°C for up to 1 month. | [2][3] |
Key Applications in Research and Development
The unique architecture of this compound allows for a two-step ligation strategy, making it a versatile tool for various bioconjugation applications.
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7] The this compound serves as a linker to connect a ligand for the target protein with a ligand for the E3 ligase.[5][6][7]
The NHS ester moiety can be reacted with an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or pomalidomide). The BCN group can then be coupled to an azide-modified target protein ligand via SPAAC. This copper-free click chemistry reaction is highly efficient and biocompatible.
Antibody-Drug Conjugates (ADCs) and Bioconjugation
The NHS ester functionality allows for the covalent attachment of the linker to primary amines present on the surface of proteins, such as lysine (B10760008) residues in antibodies.[8] Once conjugated, the BCN group is available for the attachment of various payloads, including cytotoxic drugs, fluorescent dyes, or other reporter molecules that have been modified with an azide (B81097) group. The hydrophilic PEG spacer can help to improve the pharmacokinetic properties of the resulting ADC.
Experimental Protocols
The following are representative protocols for the use of this compound. Optimal conditions may vary depending on the specific biomolecules and ligands being used.
Protocol 1: General Procedure for Labeling Proteins with this compound
This protocol describes the reaction of the NHS ester with primary amines on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
Reaction: Add the desired molar excess of the linker stock solution to the protein solution. The optimal molar ratio of linker to protein should be determined empirically but a starting point of 10-20 fold molar excess is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the BCN-labeled protein using appropriate analytical techniques, such as mass spectrometry, to determine the degree of labeling.
Protocol 2: PROTAC Synthesis via Sequential Ligation
This protocol outlines a general strategy for synthesizing a PROTAC using this compound.
Step A: Reaction of the Linker with an Amine-Containing E3 Ligase Ligand
Materials:
-
Amine-containing E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
This compound
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
To the solution of the E3 ligase ligand, add DIPEA (2.0 equivalents).
-
Slowly add the solution of the linker to the E3 ligase ligand solution while stirring.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the BCN-linker-E3 ligase ligand conjugate.
-
Purify the product using an appropriate chromatographic method (e.g., HPLC).
Step B: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Purified BCN-linker-E3 ligase ligand conjugate from Step A
-
Azide-modified target protein ligand
-
Suitable solvent (e.g., DMSO, DMF, or aqueous buffer)
Procedure:
-
Dissolve the BCN-linker-E3 ligase ligand conjugate (1.0 equivalent) in the chosen solvent.
-
Add the azide-modified target protein ligand (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, purify the final PROTAC molecule using HPLC or other suitable chromatographic techniques.
Visualizing Workflows and Pathways
PROTAC Mechanism of Action
Caption: Mechanism of action for a PROTAC utilizing a linker such as this compound to induce target protein degradation.
Experimental Workflow for Bioconjugation
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: endo-BCN-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the properties and applications of endo-BCN-PEG2-C2-NHS ester, a bifunctional linker crucial for advanced bioconjugation, particularly in the fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).
Core Properties
The this compound is a versatile chemical tool featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a bicyclo[6.1.0]nonyne (BCN). The NHS ester facilitates covalent linkage to primary amines on proteins and other biomolecules, while the BCN group enables copper-free click chemistry with azide-containing molecules. A hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous environments.[1]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 450.48 g/mol | [2][3][4] |
| Molecular Formula | C₂₂H₃₀N₂O₈ | [3][4] |
| CAS Number | 2243565-12-8 | [3][4] |
Experimental Protocols & Methodologies
The utility of this compound lies in its ability to sequentially or dually modify biomolecules. The following protocols outline the standard procedures for its use in bioconjugation.
Protocol 1: Amine Labeling via NHS Ester Reaction
This protocol details the conjugation of the this compound to a protein or other biomolecule containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein or biomolecule of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[2][5][6] (Note: Avoid buffers containing primary amines like Tris, as they compete with the reaction[2][6]).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[2][5]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
-
Purification system (e.g., spin desalting column, gel filtration)[4][5]
Procedure:
-
Preparation of Biomolecule:
-
Preparation of NHS Ester Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[3]
-
-
Conjugation Reaction:
-
Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS ester to the biomolecule is a common starting point for optimization.[4][7]
-
Add the calculated volume of the NHS ester stock solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[5][6]
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.[4]
-
Remove excess, unreacted this compound and byproducts using a spin desalting column or gel filtration appropriate for the size of the conjugated biomolecule.[4] The resulting BCN-labeled biomolecule is now ready for the subsequent click chemistry reaction.
-
Protocol 2: Copper-Free Click Chemistry with Azide-Modified Molecules
This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the BCN-labeled biomolecule and an azide-containing molecule.
Materials:
-
BCN-labeled biomolecule (from Protocol 1)
-
Azide-containing molecule of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable aqueous buffer.[7]
-
Purification system (e.g., dialysis, chromatography)
Procedure:
-
Preparation of Reactants:
-
Ensure the BCN-labeled biomolecule is in a compatible reaction buffer (e.g., PBS).
-
Dissolve the azide-containing molecule in a solvent compatible with the reaction mixture (e.g., DMSO or the reaction buffer).
-
-
Click Reaction:
-
Purification:
-
Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities. The purification method will depend on the nature of the final product and may include dialysis, size exclusion chromatography, or affinity chromatography.
-
Visualized Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying chemical principles.
Caption: Workflow for labeling a protein with this compound.
Caption: Workflow for copper-free click chemistry using a BCN-labeled protein.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
- 1. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 4. broadpharm.com [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
Technical Guide: Solubility and Handling of endo-BCN-PEG2-C2-NHS Ester in DMSO
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the solubility characteristics of endo-BCN-PEG2-C2-NHS ester in Dimethyl Sulfoxide (DMSO). It includes qualitative solubility data, detailed experimental protocols for dissolution and use, and best practices for handling and storage to ensure reagent integrity for applications in bioconjugation and proteomics.
Introduction
This compound is a bifunctional crosslinker essential for advanced bioconjugation techniques, including those used in the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras)[1][2]. This heterobifunctional reagent features two key reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of proteins) to form stable amide bonds[3][4][5].
-
A bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules[3][6].
The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and solubility[4][5]. Proper dissolution of this reagent, typically in an organic solvent like DMSO before addition to an aqueous reaction buffer, is critical for successful and efficient conjugation[4][5][7].
Solubility Data in DMSO
While specific quantitative solubility limits for this compound are not widely published, manufacturer data sheets consistently report it as being soluble in DMSO, DMF, and DCM (Dichloromethane)[3][8]. For practical laboratory use, NHS esters are typically dissolved in anhydrous DMSO immediately before use to create concentrated stock solutions[4][9].
A closely related compound, endo-BCN-PEG4-NHS ester, has a reported solubility in DMSO of 250 mg/mL, which suggests that this compound likely has high solubility as well[10].
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | Soluble | [3][8] |
| This compound | DMF | Soluble | [3][8] |
| This compound | DCM | Soluble | [3][8] |
| endo-BCN-PEG4-NHS ester (related) | DMSO | 250 mg/mL | [10] |
To achieve higher solubility, warming the solution to 37°C and brief sonication can be employed[11].
Experimental Protocols
Due to the moisture-sensitive nature of the NHS ester group, which readily hydrolyzes in aqueous environments, specific handling procedures are required[4][5][12].
This protocol outlines the standard procedure for dissolving the NHS ester for subsequent use in labeling reactions.
Materials:
-
This compound vial
-
Anhydrous (dry) DMSO (≥99.9%)[13]
-
Inert gas (Nitrogen or Argon), if available
-
Micropipettes and sterile tips
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to warm to room temperature for at least 20 minutes before opening. This is a critical step to prevent condensation of atmospheric moisture onto the reagent, which can cause hydrolysis[4][5].
-
Solvent Addition: Once equilibrated, briefly centrifuge the vial to ensure all powder is at the bottom. Add the desired volume of anhydrous DMSO to the vial to achieve a target concentration (e.g., 10 mM)[9].
-
Dissolution: Dissolve the powder by gently pipetting the DMSO up and down, washing the sides of the vial[12].
-
Vortexing: Securely cap the vial and vortex gently until the reagent is completely dissolved[12]. The resulting solution should be clear.
-
Immediate Use: It is strongly recommended to use the freshly prepared solution immediately. NHS ester solutions are not recommended for long-term storage due to gradual hydrolysis, even in anhydrous DMSO[4][12]. If short-term storage is necessary, store in a desiccator at -20°C[13].
This protocol describes the general steps for conjugating the dissolved this compound to a primary amine-containing biomolecule, such as a protein.
Materials:
-
Freshly prepared this compound stock solution in DMSO
-
Biomolecule (e.g., protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[4][5]
-
Reaction tubes
-
Purification system (e.g., spin desalting column or dialysis cassette)[4]
Procedure:
-
Prepare Biomolecule: Dissolve the amine-containing biomolecule in an appropriate amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete with the labeling reaction[4][5].
-
Calculate Reagent Volume: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess for the reaction (a 10-20 fold molar excess is common for protein labeling)[4][9].
-
Combine Reagents: Add the calculated volume of the NHS ester/DMSO stock solution to the biomolecule solution. The final concentration of DMSO in the reaction mixture should ideally not exceed 10% (v/v) to prevent denaturation of the biomolecule[9].
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours[4][5]. Incubation times may vary depending on the reactivity of the biomolecule.
-
Purification: Remove excess, unreacted NHS ester reagent using a spin desalting column, dialysis, or gel filtration to obtain the purified, labeled biomolecule[4][14].
Application Workflow Visualization
The following diagram illustrates the key steps involved in using this compound to label a protein, preparing it for a subsequent copper-free click chemistry reaction.
Caption: Workflow for labeling a protein with this compound.
Storage and Handling
-
Storage: The solid reagent should be stored at -20°C, protected from moisture and light[1][3]. A certificate of analysis for a specific batch noted stability for 3 years in pure form at -20°C[1].
-
Handling: As an N-hydroxysuccinimide ester, the compound is highly susceptible to hydrolysis. Always allow the vial to reach room temperature before opening and use anhydrous solvents for dissolution[4][5].
-
Solution Stability: Stock solutions in DMSO are not stable over the long term. Prepare solutions fresh for each experiment to ensure maximum reactivity[4]. Stored solutions in solvent are rated for 1 month at -20°C or 6 months at -80°C, but fresh preparation is optimal[1].
Conclusion
This compound is readily soluble in DMSO, which serves as the recommended solvent for preparing concentrated stock solutions for bioconjugation. Due to the moisture sensitivity of the NHS ester functional group, adherence to proper handling protocols, including the use of anhydrous DMSO and equilibration of the reagent to room temperature before opening, is paramount for achieving high-efficiency labeling of proteins and other amine-containing biomolecules. Following the outlined protocols will ensure the reagent's integrity and contribute to the success of subsequent bioconjugation and click chemistry applications.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. endo-BCN-PEG2-acid, 1993134-72-7 | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound [cnreagent.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. furthlab.xyz [furthlab.xyz]
- 14. interchim.fr [interchim.fr]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful and indispensable tool in the field of bioorthogonal chemistry. This copper-free click chemistry reaction enables the covalent ligation of molecules within complex biological systems with high specificity and efficiency, avoiding the cytotoxicity associated with copper catalysts used in the archetypal Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] The reaction's biocompatibility and rapid kinetics under physiological conditions have propelled its widespread adoption in drug development, molecular imaging, and the study of complex biological processes.[3][4]
This technical guide provides a comprehensive overview of the core principles of SPAAC, a quantitative analysis of its kinetics, detailed experimental protocols for key applications, and a look into its role in drug development.
Core Principles of SPAAC
The driving force behind SPAAC is the significant ring strain of cyclooctynes, the smallest stable cyclic alkynes.[5] This inherent strain, estimated to be around 18 kcal/mol, is released upon the [3+2] cycloaddition with an azide (B81097), providing the thermodynamic impetus for the reaction to proceed spontaneously and rapidly at physiological temperatures and pH.[5][6]
The mechanism of SPAAC is a concerted, pericyclic reaction known as a Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[5] A key feature of SPAAC is its bioorthogonality; both the strained alkyne and the azide are abiotic functional groups that do not typically participate in side reactions with native biological molecules such as amines or hydroxyls.[3][4]
Quantitative Analysis of SPAAC Kinetics
The rate of the SPAAC reaction is a critical parameter for its application, particularly in time-sensitive biological experiments or in vivo applications where reactant concentrations are low. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne (B158145).[7] Modifications to the cyclooctyne ring, such as the addition of electron-withdrawing groups or fusing aromatic rings, can dramatically increase reaction rates.[7] The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
| Difluorinated cyclooctyne | DIFO | ~0.08 |
| Biarylazacyclooctynone | BARAC | >1.0 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific structure of the azide reactant.[7]
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugate (ADC) Synthesis via SPAAC
This protocol describes the site-specific conjugation of a drug-linker containing a dibenzocyclooctyne (DBCO) moiety to an antibody functionalized with an azide group.
Materials:
-
Azide-functionalized antibody (e.g., produced by incorporating an azido-amino acid)
-
DBCO-functionalized drug-linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Antibody Preparation:
-
Prepare the azide-functionalized antibody in PBS at a concentration of 10 mg/mL.[8]
-
-
Drug-Linker Preparation:
-
Prepare a 26.7 mM stock solution of the DBCO-functionalized drug-linker in DMSO.[8]
-
-
SPAAC Ligation:
-
To 1 mL of the antibody solution (10 mg), add 50 µL of the DBCO-drug linker stock solution. This results in a final antibody concentration of approximately 66.7 µM and a DBCO-drug linker concentration of 1.33 mM, with 5% DMSO.[8]
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.[9]
-
-
Purification:
-
Remove the unreacted DBCO-drug linker and DMSO by buffer exchanging the reaction mixture into PBS using a desalting column.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
-
Validate the final conjugate using SDS-PAGE.[9]
-
Protocol 2: Metabolic Labeling of Cellular Proteins and Detection via SPAAC
This protocol details the metabolic incorporation of an azido-amino acid into newly synthesized proteins in cultured cells, followed by detection with a DBCO-functionalized fluorescent probe.
Materials:
-
Cultured cells (e.g., HEK293T)
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
DBCO-functionalized fluorophore (e.g., DBCO-488)
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Metabolic Labeling (Pulse):
-
Chase (Optional):
-
To determine protein half-life, replace the AHA-containing medium with normal growth medium (containing methionine) and incubate for various time points (e.g., 2, 4, 8 hours).[3]
-
-
Cell Lysis:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
SPAAC Reaction:
-
Analysis:
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence imaging.
-
Protocol 3: Pre-targeted In Vivo Imaging in a Mouse Model
This protocol outlines a pre-targeting strategy for positron emission tomography (PET) imaging of tumors in a mouse model using SPAAC.
Materials:
-
Tumor-bearing mice (e.g., with HER2-positive xenografts)
-
Tumor-specific antibody conjugated to a cyclooctyne (e.g., Trastuzumab-DBCO)
-
Azide-functionalized chelator (e.g., N₃-NOTA) radiolabeled with a PET isotope (e.g., ⁶⁴Cu)
-
Sterile, biocompatible buffer (e.g., PBS)
Procedure:
-
Administration of Targeting Agent:
-
Administer the Trastuzumab-DBCO conjugate to the tumor-bearing mice via intravenous injection.
-
-
Accumulation and Clearance:
-
Allow 24-72 hours for the antibody conjugate to accumulate at the tumor site and for the unbound conjugate to clear from the bloodstream.[5]
-
-
Administration of Radiolabeled Probe:
-
Administer the radiolabeled azide probe (e.g., [⁶⁴Cu]Cu-N₃-NOTA) intravenously.
-
-
In Vivo SPAAC Reaction and Clearance:
-
Allow the SPAAC reaction to occur in vivo and for the unbound radiolabeled probe to clear from circulation (typically 2-3 hours).[5]
-
-
PET/CT Imaging:
-
Anesthetize the mice and perform a whole-body PET/CT scan.
-
Quantify tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g).[5]
-
Visualizations
Caption: General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.
Caption: Targeted drug delivery using metabolic glycoengineering and in vivo SPAAC.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. From Bench to Cell: A Roadmap for Assessing the Bioorthogonal “Click” Reactivity of Magnetic Nanoparticles for Cell Surface Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 8. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
The Cornerstone of Bioorthogonality: A Technical Guide to Copper-Free Click Chemistry Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biomedical research and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Copper-free click chemistry has emerged as a revolutionary tool, offering a robust and biocompatible method for forging covalent bonds in complex biological systems. This in-depth technical guide delves into the core principles of copper-free click chemistry, providing a comprehensive overview of its key reagents, quantitative data for comparative analysis, and detailed experimental protocols.
Introduction: The Advent of Biocompatible Ligation
The concept of "click chemistry," introduced by K. Barry Sharpless, outlines a set of criteria for ideal chemical reactions, emphasizing high yields, stereospecificity, and the use of benign solvents. The quintessential click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), while highly efficient, is limited in biological applications due to the cytotoxicity of the copper catalyst.[1] This limitation spurred the development of copper-free alternatives, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2]
SPAAC reactions harness the inherent ring strain of cyclooctyne (B158145) reagents to react spontaneously with azides, forming a stable triazole linkage without the need for a toxic metal catalyst.[1][2] This bioorthogonal nature, meaning the reacting partners are mutually inert to biological functionalities, has made copper-free click chemistry an indispensable tool for in vitro and in vivo studies.[3][4]
Core Principles of Copper-Free Click Chemistry
The primary mechanism underlying copper-free click chemistry is the [3+2] dipolar cycloaddition between a strained alkyne (the dipolarophile) and an azide (B81097) (the 1,3-dipole).[2] The high reactivity of the strained cyclooctynes is driven by the release of significant ring strain upon forming the more stable triazole ring.[1]
Key Reagents in Copper-Free Click Chemistry
The versatility and efficiency of SPAAC are largely dependent on the choice of the strained alkyne. Several classes of cyclooctynes have been developed, each with distinct reactivity, stability, and hydrophilicity.
-
Dibenzocyclooctynes (DBCO or ADIBO): These are among the most widely used reagents due to their high reactivity and stability.[1] The fused benzene (B151609) rings impart significant ring strain, leading to rapid reaction kinetics with azides.[1]
-
Bicyclo[6.1.0]nonyne (BCN): BCN is another popular cyclooctyne that offers a good balance of reactivity and stability.[5]
-
Difluorinated Cyclooctynes (DIFO): The inclusion of electron-withdrawing fluorine atoms enhances the reactivity of the alkyne, making DIFO reagents suitable for rapid labeling.[6][7]
-
Other notable reagents include biarylazacyclooctynone (BARAC) for its exceptional reaction kinetics and tetrazine-based reagents used in the even faster inverse-electron-demand Diels-Alder (iEDDA) reactions.[8][9]
Quantitative Data on Copper-Free Click Chemistry Reagents
The selection of a suitable reagent often depends on the specific application, with reaction kinetics being a critical parameter. The following table summarizes the second-order rate constants for various SPAAC reagents, providing a basis for comparison.
| Reagent Family | Specific Reagent Example | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| Dibenzocyclooctyne | DBCO (DIBAC) | ~0.1 - 1.0 | [10] |
| Bicyclononyne | BCN | ~0.01 - 0.1 | [10] |
| Biarylazacyclooctynone | BARAC | > 1.0 | [8][10] |
| Tetramethylthioheptyne | TMTH | High, but unstable | [10] |
Note: Rate constants are dependent on the specific azide, solvent, and temperature. The data presented here are for reactions with benzyl (B1604629) azide in organic (co)solvents and should be used as a general guide.[10]
Experimental Protocols
Detailed and reproducible protocols are crucial for the successful implementation of copper-free click chemistry. Below are representative protocols for protein labeling and cell surface labeling.
Protocol for Protein Labeling with a DBCO-Functionalized Dye
This protocol outlines the general steps for labeling an azide-modified protein with a DBCO-containing fluorescent dye.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS) at 1-10 mg/mL.[2]
-
DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-FAM).
-
Anhydrous DMSO.
-
Size-exclusion chromatography column (e.g., desalting column) or dialysis equipment.[2]
Procedure:
-
Prepare a stock solution of the DBCO reagent: Dissolve the DBCO-dye in DMSO to a concentration of 10 mM.[2]
-
Perform the conjugation reaction: Add a 10-20 fold molar excess of the DBCO reagent stock solution to the protein solution. Ensure the final concentration of DMSO is below 10% to prevent protein denaturation.[2]
-
Incubate the reaction: Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight.[2]
-
Purify the labeled protein: Remove unreacted DBCO reagent and byproducts using a desalting column or by dialysis against a suitable buffer.[2]
-
Characterize the conjugate: Confirm the conjugation and determine the degree of labeling using SDS-PAGE with fluorescence imaging and/or mass spectrometry.[2]
Protocol for Live Cell Surface Labeling
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells cultured with an azide-containing metabolic precursor (e.g., Ac₄ManNAz).
-
DBCO-functionalized fluorescent probe.
-
Cell culture medium or PBS.
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Prepare cells: Harvest the cells that have been cultured with the azide precursor and resuspend them in fresh medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[11]
-
Perform the labeling reaction: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.[11]
-
Incubate: Incubate the cells at 37°C for 30-60 minutes in the dark.[11]
-
Wash the cells: To remove unreacted probe, wash the cells three times with cold PBS.[11]
-
Analyze the cells: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or mount them for fluorescence microscopy.[11]
Applications in Drug Development and Research
The biocompatibility and specificity of copper-free click chemistry have led to its widespread adoption in various research and development areas:
-
Bioconjugation: Site-specific labeling of proteins, antibodies, carbohydrates, and lipids with various probes and tags.[1]
-
Drug Delivery: Functionalization of nanoparticles and the synthesis of antibody-drug conjugates (ADCs) for targeted therapy.[1][12]
-
Molecular Imaging: In vivo and in vitro imaging of biological processes by attaching fluorescent or radioisotopic labels to biomolecules.[1][4]
-
Biomaterials Science: Synthesis of hydrogels and polymers with tailored properties for tissue engineering and drug encapsulation.[1][12]
Conclusion
Copper-free click chemistry, particularly SPAAC, has revolutionized the field of bioconjugation. Its ability to form stable covalent bonds in complex biological environments without the need for toxic catalysts has made it an invaluable tool for researchers, scientists, and drug development professionals. The continuous development of new reagents with improved kinetics and stability promises to further expand the applications of this powerful technology, enabling deeper insights into biological systems and fostering the creation of novel therapeutics and diagnostics.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Copper Free Click Chemistry | Conju-Probe [conju-probe.com]
- 6. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are indispensable reagents in modern molecular biology, biochemistry, and drug development. Their unique architecture, featuring two distinct reactive moieties, enables the controlled and specific covalent linkage of two different biomolecules. This technical guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, detailed experimental protocols, and a comparative analysis of commonly used reagents.
Core Concepts of Heterobifunctional Crosslinkers
Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional crosslinkers have two different reactive ends.[1] This fundamental difference allows for sequential, multi-step conjugation strategies, thereby minimizing the formation of undesirable homopolymers or self-conjugated products.[2] The general structure of a heterobifunctional crosslinker consists of three key components: two distinct reactive groups and a spacer arm that bridges them. The nature of the reactive groups dictates the target functional groups on the biomolecules, while the spacer arm influences the distance between the conjugated molecules and can impart properties such as water solubility or cleavability.[3]
Classification of Reactive Groups
Heterobifunctional crosslinkers are broadly classified based on the functional groups they target. The most common reactive groups include:
-
Amine-Reactive Groups: These primarily target the primary amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins. N-hydroxysuccinimide (NHS) esters are the most prevalent amine-reactive group, forming stable amide bonds.[4]
-
Sulfhydryl-Reactive Groups: These specifically react with the thiol groups of cysteine residues. Maleimides are a widely used sulfhydryl-reactive group, forming stable thioether bonds.[4]
-
Photoreactive Groups: These groups, such as aryl azides and diazirines, remain inert until activated by UV light. Upon activation, they can react non-specifically with nearby molecules, making them valuable for capturing transient interactions.[2]
The Spacer Arm: More Than Just a Bridge
The spacer arm plays a crucial role in the functionality of the crosslinker. Key characteristics of the spacer arm include:
-
Length: The length of the spacer arm, typically measured in angstroms (Å), determines the distance between the two conjugated molecules. Longer spacer arms can be beneficial when crosslinking large proteins or when steric hindrance is a concern.[5]
-
Cleavability: Some crosslinkers incorporate a cleavable bond within their spacer arm, such as a disulfide bond that can be cleaved by reducing agents. This feature is particularly useful for applications where the release of one of the conjugated molecules is desired, such as in drug delivery systems.[3] Non-cleavable linkers, on the other hand, provide a more stable and permanent linkage.[4]
-
Solubility: The chemical composition of the spacer arm influences the overall solubility of the crosslinker. For instance, the inclusion of a sulfonate group, as seen in Sulfo-SMCC, significantly enhances water solubility, allowing for conjugation reactions in aqueous buffers without the need for organic solvents that could potentially denature proteins.[4]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is critical for the success of any bioconjugation experiment. The following table summarizes the key quantitative data for a selection of commonly used heterobifunctional crosslinkers to facilitate comparison and selection.
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Reactive Group 1 (Target) | Reactive Group 2 (Target) | Cleavable? | Water Soluble? |
| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | NHS-ester (Amine) | Maleimide (B117702) (Sulfhydryl) | No | No |
| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Sulfo-NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | Yes |
| N-Succinimidyl 3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | Yes (Disulfide) | No |
| Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | LC-SPDP | 425.52 | 15.7 | NHS-ester (Amine) | Pyridyldithiol (Sulfhydryl) | Yes (Disulfide) | No |
| N-ε-Maleimidocaproic acid | EMCS | 308.29 | 9.4 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No |
| N-γ-Maleimidobutyric acid | GMBS | 280.23 | 7.4 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No |
| N-β-Maleimidopropionic acid | BMPS | 266.21 | 6.9 | NHS-ester (Amine) | Maleimide (Sulfhydryl) | No | No |
| N-Hydroxysuccinimidyl-4-azidosalicylic acid | NHS-ASA | 276.21 | 8.0 | NHS-ester (Amine) | Aryl azide (B81097) (Photoreactive) | No | No |
| N-5-Azido-2-nitrobenzyloxysuccinimide | ANB-NOS | 305.20 | 7.7 | NHS-ester (Amine) | Aryl azide (Photoreactive) | No | No |
| Succinimidyl iodoacetate | SIA | 282.02 | 1.5 | NHS-ester (Amine) | Iodoacetyl (Sulfhydryl) | No | No |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing heterobifunctional crosslinkers.
Preparation of an Antibody-Drug Conjugate (ADC) using SMCC
This protocol outlines the two-step process for conjugating a thiol-containing drug to an antibody using the SMCC crosslinker.
Materials:
-
Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
SMCC crosslinker
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing drug
-
Reaction Buffer (Amine-free, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Thiol Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Antibody Modification with SMCC:
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of SMCC (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to maintain antibody stability.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer. This step is crucial to prevent the quenching of the thiol-containing drug in the next step.
-
-
Conjugation of the Drug to the Modified Antibody:
-
Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO) to a known concentration.
-
Add the drug solution to the maleimide-activated antibody solution. The molar ratio of drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any unreacted maleimide groups by adding a final concentration of 1 mM cysteine or N-acetylcysteine and incubating for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated drug, crosslinker byproducts, and any aggregated antibody.
-
Collect fractions corresponding to the monomeric ADC peak.
-
Characterize the purified ADC for protein concentration, DAR, and biological activity.
-
Studying Protein-Protein Interactions using a Photoreactive Crosslinker (e.g., NHS-ASA)
This protocol describes a general workflow for identifying protein interaction partners using a heterobifunctional photoreactive crosslinker.
Materials:
-
Purified "bait" protein with accessible primary amines.
-
"Prey" protein or cell lysate containing potential interaction partners.
-
NHS-ASA crosslinker.
-
DMSO or DMF.
-
Reaction Buffer (Amine-free, e.g., PBS, pH 7.2-8.0).
-
UV lamp (e.g., 254-365 nm).
-
SDS-PAGE and Western blotting reagents.
-
Mass spectrometry reagents and instrumentation.
Procedure:
-
Labeling of the Bait Protein:
-
In a darkened room or under red light to avoid premature photoactivation, dissolve NHS-ASA in DMSO or DMF to prepare a stock solution.
-
Add the NHS-ASA stock solution to the purified bait protein at a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, unreacted NHS-ASA using a desalting column.
-
-
Formation of the Protein Complex:
-
Mix the NHS-ASA-labeled bait protein with the prey protein or cell lysate.
-
Incubate under conditions that favor the protein-protein interaction (e.g., specific buffer, temperature, and time).
-
-
Photo-Crosslinking:
-
Expose the protein complex solution to UV light for a predetermined amount of time (typically 5-30 minutes). The optimal wavelength and exposure time should be empirically determined.
-
-
Analysis of Crosslinked Products:
-
Analyze the reaction mixture by SDS-PAGE. Crosslinked complexes will appear as higher molecular weight bands.
-
For identification of the prey protein, the crosslinked band can be excised from the gel and subjected to in-gel digestion followed by mass spectrometry analysis.
-
Alternatively, if an antibody against the prey protein is available, the crosslinked complex can be detected by Western blotting.
-
Visualizing Workflows and Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams are generated using the DOT language for Graphviz.
Caption: General structure of a heterobifunctional crosslinker.
References
- 1. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody Conjugation Troubleshooting [bio-techne.com]
- 3. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to endo-BCN-PEG2-C2-NHS Ester for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional linker, endo-BCN-PEG2-C2-NHS ester, a critical tool in the development of advanced biotherapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, applications, and detailed experimental protocols to enable its effective use in research and development.
Core Concepts: Understanding this compound
This compound is a heterobifunctional crosslinker designed for two-step sequential conjugations. Its structure comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of proteins and antibodies.
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that participates in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly specific and can be performed in complex biological media.
-
Polyethylene Glycol (PEG) Spacer (PEG2-C2): A short, hydrophilic spacer that enhances the solubility of the linker and the resulting conjugate in aqueous buffers, and provides spatial separation between the conjugated molecules.[1]
This unique combination of reactive groups allows for the precise and covalent linkage of two different molecules, making it an invaluable reagent in the construction of complex bioconjugates.
Physicochemical and Reactivity Data
While specific kinetic and solubility data for this compound is not extensively published, the following tables summarize the general characteristics of its reactive moieties, providing a practical reference for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 450.48 g/mol | [2] |
| Molecular Formula | C₂₂H₃₀N₂O₈ | [2] |
| Purity | Typically >95% | [3] |
| Storage | -20°C, desiccated | [2] |
| Solubility | Soluble in DMSO, DMF, DCM | [4] |
Table 2: General Reactivity and Stability of Functional Groups
| Functional Group | Parameter | Condition | Value |
| NHS Ester | Half-life of Hydrolysis | pH 7.0, 4°C | ~4-5 hours |
| pH 8.0, 25°C | ~1 hour | ||
| pH 8.5, 25°C | ~30 minutes | ||
| Optimal Reaction pH with Amines | - | 7.2 - 8.5 | |
| BCN (endo) | Second-order rate constant with benzyl (B1604629) azide | Organic Solvent | ~0.1 M⁻¹s⁻¹ |
| Reaction Temperature | - | Room Temperature | |
| Catalyst Requirement | - | None (Copper-free) |
Note: The data in Table 2 is representative of NHS esters and BCN groups in general and may vary for the specific this compound molecule. It is recommended to empirically optimize reaction conditions.
Applications in Advanced Drug Development
The bifunctional nature of this compound makes it particularly well-suited for the synthesis of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. This compound can be used to link the antibody to the drug payload in a two-step process.
Workflow for ADC Synthesis:
References
An In-depth Technical Guide to the Discovery and Development of Bicyclo[6.1.0]nonyne (BCN) Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, development, and application of bicyclo[6.1.0]nonyne (BCN) reagents, a cornerstone of copper-free click chemistry. BCN reagents have emerged as powerful tools in bioconjugation, chemical biology, and drug development due to their unique reactivity and biocompatibility. This document details their reaction kinetics, synthesis, and key experimental applications, providing researchers with the foundational knowledge to effectively utilize these versatile molecules.
Introduction to BCN Reagents and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Bicyclo[6.1.0]nonyne (BCN) is a cyclooctyne (B158145) derivative characterized by significant ring strain. This inherent strain is the driving force behind its ability to undergo a [3+2] cycloaddition reaction with azides without the need for a cytotoxic copper catalyst.[1] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is a premier example of bioorthogonal chemistry, meaning it can proceed efficiently within complex biological systems without interfering with native biochemical processes.[1][2]
The reaction between a BCN moiety and an azide (B81097) group forms a stable triazole linkage, making it an ideal method for covalently connecting molecules of interest.[3] The biocompatibility of this copper-free approach has made BCN reagents invaluable for in vivo applications.[3]
Quantitative Data: Reaction Kinetics of BCN and Other Cyclooctynes
The efficacy of a bioorthogonal reaction is largely determined by its kinetics. For SPAAC, the second-order rate constant (k₂) is a critical parameter for comparing the reactivity of different cyclooctynes. The table below summarizes the reported reaction rates for BCN and other commonly used cyclooctynes with benzyl (B1604629) azide, a standard azide reactant.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| BCN | Benzyl Azide | ~0.06 - 0.1 |
| endo-BCN | Benzyl Azide | 0.29 |
| exo-BCN | Benzyl Azide | 0.19 |
| DIBO | Benzyl Azide | ~0.3 - 0.7 |
| DBCO | Benzyl Azide | ~0.6 - 1.0 |
Note: Reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.
While BCN exhibits slower reaction kinetics compared to DBCO and DIBO, it offers advantages in terms of its smaller size and lower lipophilicity.[4] The endo isomer of BCN is notably more reactive than the exo isomer.[5]
Experimental Protocols
Synthesis of Key BCN Derivatives
BCN-carboxylic acid is a versatile intermediate for the synthesis of various BCN-based reagents. The following protocol is a general guideline based on reported syntheses.[6][7]
Materials:
-
Reagents for cyclopropanation (e.g., ethyl diazoacetate and a rhodium catalyst)
-
Reagents for bromination (e.g., N-bromosuccinimide)
-
Base for elimination (e.g., potassium tert-butoxide)
-
Oxidizing agent (e.g., Jones reagent)
-
Appropriate solvents and purification materials (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Cyclopropanation: React 1,5-cyclooctadiene with an excess of ethyl diazoacetate in the presence of a rhodium catalyst to form the corresponding cyclopropane (B1198618) derivative.
-
Bromination: Treat the cyclopropane derivative with a brominating agent to yield the dibromide.
-
Elimination: Subject the dibromide to a strong base to induce a double elimination, forming the bicyclo[6.1.0]nonyne ring system with an ester group.
-
Hydrolysis: Saponify the ester to the corresponding primary alcohol.
-
Oxidation: Oxidize the primary alcohol using an oxidizing agent like Jones reagent to yield BCN-carboxylic acid.
-
Purification: Purify the final product by recrystallization or column chromatography.
BCN-NHS ester is a commonly used reagent for labeling primary amines on biomolecules.
Materials:
-
BCN-carboxylic acid
-
N-Hydroxysuccinimide (NHS)
-
A carbodiimide (B86325) coupling agent (e.g., EDC or DCC)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve BCN-carboxylic acid and NHS in an anhydrous solvent.
-
Add the carbodiimide coupling agent to the solution.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the urea (B33335) byproduct by filtration (if using DCC).
-
Purify the BCN-NHS ester by column chromatography.
Labeling of Nucleic Acids with BCN Reagents
This protocol describes the incorporation of BCN into oligonucleotides using phosphoramidite (B1245037) chemistry for subsequent copper-free click conjugation.[8]
Materials:
-
BCN-phosphoramidite
-
Standard reagents and solvents for automated DNA/RNA synthesis
-
Azide-modified molecule for conjugation (e.g., fluorescent dye, biotin)
-
Appropriate buffers for conjugation and purification
Procedure:
-
Oligonucleotide Synthesis: Synthesize the oligonucleotide on an automated synthesizer, incorporating the BCN-phosphoramidite at the desired position (e.g., 5'-terminus).[8]
-
Deprotection and Cleavage: Cleave the oligonucleotide from the solid support and remove protecting groups using standard procedures.
-
Purification of BCN-Oligonucleotide: Purify the BCN-modified oligonucleotide using HPLC or PAGE.
-
Copper-Free Click Conjugation:
-
Dissolve the purified BCN-oligonucleotide and a molar excess of the azide-modified molecule in a suitable buffer (e.g., PBS).
-
Incubate the reaction mixture at room temperature for 4-12 hours.
-
Monitor the conjugation reaction by HPLC or gel electrophoresis.
-
-
Purification of the Conjugate: Purify the final oligonucleotide conjugate using HPLC or PAGE to remove excess azide reagent.
Cell Surface Labeling via Metabolic Glycoengineering and BCN Click Chemistry
This protocol outlines the labeling of cell surface glycans using an azide-containing sugar and a BCN-functionalized probe.[9]
Materials:
-
Cells of interest
-
Azide-containing sugar (e.g., Ac₄ManNAz)
-
BCN-functionalized fluorescent probe (e.g., BCN-Fluor 488)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells in medium supplemented with an optimized concentration of the azide-containing sugar for 24-48 hours. This allows the cells' metabolic machinery to incorporate the azido (B1232118) sugar into cell surface glycans.[9]
-
-
Cell Harvesting and Washing:
-
Harvest the cells and wash them with PBS to remove unincorporated azido sugar.
-
-
BCN Labeling:
-
Resuspend the cells in a buffer containing the BCN-functionalized fluorescent probe.
-
Incubate the cells for 30-60 minutes at 37°C to allow the SPAAC reaction to occur.
-
-
Washing:
-
Wash the cells with PBS to remove the unreacted BCN probe.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry or fluorescence microscopy.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow: Activity-Based Protein Profiling (ABPP) of Cysteine Proteases
This workflow illustrates the use of a BCN-containing probe for the in-gel detection of cysteine protease activity.[7]
Caption: Workflow for activity-based protein profiling of cysteine proteases using SPAAC.
Signaling Pathway: Metabolic Labeling for Tracking Protein Glycosylation
This diagram illustrates how BCN-modified unnatural sugars can be used to metabolically label and track glycosylated proteins, providing insights into glycosylation pathways.[6]
Caption: Probing protein glycosylation pathways using BCN-based metabolic labeling.
Conclusion
BCN reagents have become indispensable tools in the field of chemical biology and drug development. Their favorable balance of reactivity, stability, and biocompatibility makes them suitable for a wide range of applications, from the specific labeling of biomolecules to the elucidation of complex biological pathways. While other cyclooctynes may offer faster kinetics, the smaller size and reduced lipophilicity of BCN provide distinct advantages in certain experimental contexts. The continued development of novel BCN derivatives and their application in innovative experimental workflows will undoubtedly lead to further advances in our understanding of biology and the development of new therapeutics.
References
- 1. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-mass MALDI-MS unravels ligand-mediated G protein–coupling selectivity to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking [thno.org]
Methodological & Application
Application Notes and Protocols for endo-BCN-PEG2-C2-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of endo-BCN-PEG2-C2-NHS ester to amine-containing biomolecules, such as proteins, antibodies, and amine-modified oligonucleotides. This bifunctional linker is a valuable tool in bioconjugation and is particularly prominent in the construction of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).
The this compound features two reactive functional groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂) to form stable amide bonds.
-
A bicyclononyne (BCN) group that participates in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-modified molecules.
The incorporated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the aggregation of the resulting conjugate.
Physicochemical Properties and Storage
A summary of the key properties of this compound is provided in the table below. This data is compiled from various suppliers and should be used for reference.
| Property | Value |
| Molecular Formula | C₂₂H₃₀N₂O₈ |
| Molecular Weight | ~450.48 g/mol |
| CAS Number | 2243565-12-8 |
| Purity | >95% |
| Appearance | Light yellow to yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, desiccated. |
Experimental Protocols
This section outlines the detailed methodology for the conjugation of this compound to a generic amine-containing protein.
I. Materials and Reagents
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5. Amine-free buffers are crucial to prevent competition with the NHS ester reaction.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Purification system (e.g., desalting columns, size-exclusion chromatography (SEC), dialysis cassettes)
-
Spectrophotometer for concentration determination
II. Protocol for Conjugation to a Protein
This protocol is a general guideline and may require optimization based on the specific biomolecule and desired degree of labeling.
Step 1: Preparation of the Biomolecule
-
Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
Step 2: Preparation of the this compound Stock Solution
Note: The NHS ester is moisture-sensitive. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare the stock solution immediately before use.
-
Dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
Step 3: Conjugation Reaction
-
Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Ensure the volume of the added organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring or rotation.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
Step 5: Purification of the Conjugate
-
Remove the excess, unreacted this compound and reaction by-products using a desalting column, size-exclusion chromatography, or dialysis.
-
Exchange the buffer of the purified conjugate to a suitable storage buffer (e.g., PBS, pH 7.4).
Step 6: Characterization of the Conjugate
-
Determine the protein concentration of the final conjugate using a standard protein assay (e.g., BCA assay) or by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL), which is the number of linker molecules per protein, can be determined using techniques such as mass spectrometry (MALDI-TOF or ESI-MS).
Quantitative Data Summary
The following table provides illustrative data for a typical conjugation reaction. The actual results will vary depending on the specific protein and reaction conditions.
| Parameter | Illustrative Value |
| Molar Excess of NHS Ester | 10-fold |
| Reaction Time (RT) | 60 minutes |
| Reaction pH | 8.0 |
| Achieved Degree of Labeling (DOL) | 2-4 linkers/protein |
| Conjugation Efficiency | 60-80% |
| Yield of Purified Conjugate | >85% |
Diagrams
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for the conjugation process.
Caption: Chemical reaction and workflow for protein conjugation.
Logical Relationship of Components
The following diagram illustrates the relationship between the components of the final functional conjugate.
Caption: Component relationship in the final bioconjugate.
Application Notes and Protocols for Labeling Primary Amines with N-Hydroxysuccinimide (NHS) Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation chemistry for the covalent modification of primary amines.[1][2] This method is particularly effective for labeling proteins, peptides, and other biomolecules containing accessible primary amino groups, such as the N-terminal alpha-amine and the epsilon-amine of lysine (B10760008) residues.[3][4] The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[5][6] This application note provides a detailed protocol for the successful labeling of primary amines with NHS esters, including reaction optimization, a step-by-step guide, and troubleshooting advice.
The reaction is highly dependent on pH, with an optimal range of 8.3-8.5.[1][7] At this pH, the primary amines are sufficiently deprotonated and nucleophilic to efficiently react with the NHS ester.[4][8] Below this range, the protonated amines are less reactive, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce labeling efficiency.[7][8] Careful control of reaction conditions is therefore critical for achieving the desired degree of labeling (DOL) while preserving the biological activity of the target molecule.
Reaction Mechanism and Workflow
The fundamental chemistry involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage.
Figure 1. Reaction of a primary amine with an NHS ester.
A typical experimental workflow for labeling proteins with NHS esters involves preparation of the biomolecule and the labeling reagent, the labeling reaction itself, and subsequent purification of the conjugate.
Figure 2. Experimental workflow for NHS ester labeling.
Quantitative Data Summary
The efficiency of the labeling reaction is influenced by several factors. The following table summarizes key parameters and their recommended ranges for optimal results.
| Parameter | Recommended Range/Value | Rationale and Considerations |
| pH | 8.3 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis.[1][7][8] |
| Buffer Composition | Amine-free buffers (e.g., PBS, sodium bicarbonate, borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for the NHS ester.[6][8] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | NHS esters are often not readily soluble in aqueous buffers and are susceptible to hydrolysis. A fresh stock solution in an anhydrous organic solvent should be prepared immediately before use.[4][7] |
| Molar Ratio (Label:Biomolecule) | 5:1 to 20:1 (for antibodies) | The optimal ratio depends on the number of available amines on the target and the desired degree of labeling. Empirical optimization is often necessary.[4][8] |
| Biomolecule Concentration | > 2 mg/mL | Higher concentrations favor the reaction with the amine over the competing hydrolysis of the NHS ester.[8] |
| Reaction Time | 1-4 hours at room temperature, or overnight at 4°C | Longer incubation times may be required at lower temperatures or pH values.[3][7] |
| Reaction Temperature | 4°C to Room Temperature | Room temperature reactions are typically faster. Lower temperatures can be used to minimize potential degradation of sensitive biomoleules.[6][9] |
Experimental Protocols
Materials
-
Biomolecule containing primary amines (e.g., protein, antibody)
-
NHS ester labeling reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3, or 50 mM sodium borate, pH 8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.4, or 1 M glycine
-
Purification system (e.g., gel filtration column, dialysis cassettes)
-
Spectrophotometer for determining the degree of labeling
Protocol for Labeling an Antibody with a Fluorescent NHS Ester
This protocol provides a general guideline for labeling an IgG antibody. The amounts and volumes may need to be adjusted based on the specific antibody and NHS ester used.
1. Preparation of the Antibody Solution
-
If the antibody is in a buffer containing primary amines (e.g., Tris), a buffer exchange into the Reaction Buffer must be performed. This can be achieved through dialysis or using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[3][10]
2. Preparation of the NHS Ester Stock Solution
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved. NHS ester solutions are moisture-sensitive and should not be stored for long periods.
3. Calculation of Reagent Volumes
-
Determine the desired molar excess of the NHS ester to the antibody. A starting point of a 15:1 molar ratio is common for antibodies.[8]
-
Calculate the volume of the NHS ester stock solution to add to the antibody solution based on their respective concentrations and the desired molar ratio.
4. Labeling Reaction
-
While gently vortexing, add the calculated volume of the NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light if using a fluorescent label.[10] Alternatively, the reaction can be carried out overnight at 4°C.[7]
5. Quenching the Reaction (Optional)
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add a 1/20th volume of 1 M Tris-HCl).
-
Incubate for 10-15 minutes at room temperature.
6. Purification of the Labeled Antibody
-
Remove the unreacted NHS ester and the N-hydroxysuccinimide byproduct by gel filtration using a column packed with a resin appropriate for the size of the antibody (e.g., Sephadex G-25).[11]
-
Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute if a fluorescent dye was used.[11]
7. Determination of the Degree of Labeling (DOL)
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the label (A_max).
-
Calculate the protein concentration and the concentration of the label using their respective molar extinction coefficients. The DOL is the molar ratio of the label to the protein.[8] A correction factor may be needed to account for the absorbance of the label at 280 nm.[8]
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye] [8]
Where:
-
A_max = Absorbance at the label's maximum wavelength
-
A_280 = Absorbance at 280 nm
-
ε_protein = Molar extinction coefficient of the protein
-
ε_dye = Molar extinction coefficient of the dye
-
CF = Correction factor for the dye's absorbance at 280 nm
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Degree of Labeling (DOL) | Suboptimal pH. | Ensure the reaction buffer pH is between 8.3 and 8.5.[8] |
| Presence of amine-containing buffers or other nucleophiles. | Perform buffer exchange into an amine-free buffer before labeling.[6][8] | |
| Hydrolyzed NHS ester. | Use a fresh vial of high-quality NHS ester and prepare the stock solution immediately before use.[8] | |
| Low protein concentration. | Concentrate the protein to at least 2 mg/mL.[8] | |
| Insufficient molar excess of the label. | Increase the molar ratio of the NHS ester to the protein.[8] | |
| Precipitation during Labeling | High degree of labeling leading to aggregation. | Reduce the molar ratio of the NHS ester to the protein.[4] |
| Poor solubility of the NHS ester. | Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10%.[8] | |
| Loss of Protein Activity | Labeling of critical residues in the active or binding site. | Reduce the molar ratio of the NHS ester to the protein to decrease the overall DOL.[8] |
References
- 1. interchim.fr [interchim.fr]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. biotium.com [biotium.com]
- 11. setabiomedicals.com [setabiomedicals.com]
Application Notes and Protocols for endo-BCN-PEG2-C2-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1] This technology offers a novel therapeutic modality to eliminate disease-causing proteins, including those previously considered "undruggable."[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties.[1] Linkers composed of polyethylene (B3416737) glycol (PEG) are frequently utilized in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize degradation activity.[4]
The endo-BCN-PEG2-C2-NHS ester is a bifunctional linker that offers versatile conjugation capabilities for PROTAC synthesis. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on a POI ligand or an E3 ligase ligand to form a stable amide bond. The bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that can participate in copper-free "click chemistry," specifically strain-promoted alkyne-azide cycloaddition (SPAAC), with an azide-functionalized counterpart. This dual functionality provides chemists with flexible strategies for constructing PROTAC libraries with varying linker lengths and compositions.
Application: Synthesis of a KRAS G12C PROTAC
To illustrate the application of PEG-containing linkers in PROTAC synthesis, we will focus on the development of degraders for the oncogenic KRAS G12C mutant protein. The KRAS G12C mutation is a key driver in several cancers, and PROTACs offer a promising strategy to eliminate this protein.
Quantitative Data Presentation
The following tables summarize key data for a representative KRAS G12C PROTAC, LC-2, which utilizes a PEG-based linker to connect a KRAS G12C inhibitor (MRTX849) to a von Hippel-Lindau (VHL) E3 ligase ligand. This data highlights the critical parameters used to evaluate PROTAC efficacy.
Table 1: In Vitro Degradation of KRAS G12C by LC-2 [2][5]
| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax (%) |
| NCI-H2030 | Homozygous | 0.25 | >95 |
| SW1573 | Homozygous | 0.59 | >95 |
| MIA PaCa-2 | Homozygous | 0.76 | >95 |
| NCI-H23 | Heterozygous | 0.50 | ~80 |
| NCI-H358 | Heterozygous | 0.35 | ~85 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: Cellular Activity of KRAS G12C PROTACs [6]
| Compound | Target | DC50 (µM) in H358 cells | Dmax (%) in H358 cells |
| PROTAC 1 | KRAS G12C | 0.1 | 90 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound (Amine Coupling)
This protocol describes the conjugation of the this compound linker to a POI ligand containing a primary amine.
Materials:
-
POI ligand with a primary amine functional group
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Stir plate and stir bar
-
Reaction vial
-
HPLC for purification
Procedure:
-
Dissolve the POI ligand (1 equivalent) in anhydrous DMF in a reaction vial.
-
Add DIPEA (2-3 equivalents) to the solution to act as a base.
-
In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Slowly add the linker solution to the POI ligand solution while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting POI-linker conjugate by reverse-phase HPLC.
-
The purified POI-linker conjugate, now containing the BCN handle, can be further reacted with an azide-functionalized E3 ligase ligand via SPAAC.
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein after treatment with a PROTAC.
Materials:
-
Cancer cell line expressing the POI (e.g., NCI-H2030 for KRAS G12C)
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI (e.g., anti-KRAS G12C)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer to each well. Incubate on ice to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[7]
Visualizations
Caption: General workflow of PROTAC-mediated protein degradation.
Caption: Simplified KRAS signaling pathway and intervention by a KRAS G12C PROTAC.
Caption: Experimental workflow for the synthesis and in vitro evaluation of a PROTAC.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs | DC Chemicals [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring targeted degradation of KRAS G12C with PROTACs [dailyreporter.esmo.org]
- 7. benchchem.com [benchchem.com]
Application Notes: Utilizing endo-BCN-PEG2-C2-NHS Ester for Advanced Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. The endo-BCN-PEG2-C2-NHS ester is a heterobifunctional linker designed for two-step ADC construction, offering a balance of reactivity, stability, and hydrophilicity.
This linker features two key reactive moieties:
-
An N-Hydroxysuccinimide (NHS) ester for covalent attachment to primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody.
-
A Bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that participates in highly efficient and bioorthogonal copper-free "click chemistry" – specifically, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) – with azide-functionalized payloads.
The integrated short polyethylene (B3416737) glycol (PEG2) spacer enhances the hydrophilicity of the linker, which can help mitigate aggregation often associated with hydrophobic payloads and improve the overall solubility and pharmacokinetic profile of the resulting ADC.
Principle of the Method
The development of an ADC using this compound follows a sequential, two-step conjugation strategy. This approach provides control over the modification of both the antibody and the payload before their final conjugation.
-
Antibody Modification: The NHS ester of the linker reacts with primary amine groups on the antibody (primarily lysine residues) under mild basic conditions to form a stable amide bond. This step results in a BCN-functionalized antibody.
-
Payload Conjugation: The BCN-modified antibody is then reacted with an azide-functionalized cytotoxic payload. The SPAAC reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, forming a stable triazole linkage and yielding the final ADC.
Experimental Protocols
Protocol 1: Modification of Antibody with this compound
This protocol details the conjugation of the BCN linker to a monoclonal antibody, such as Trastuzumab.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns (e.g., 7K MWCO)
-
Reaction tubes
Procedure:
-
Antibody Preparation: Exchange the antibody buffer to the Conjugation Buffer (PBS, pH 8.0-8.5) using a spin desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 10-fold molar excess of the 10 mM this compound stock solution to the antibody solution.
-
Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching agent by purifying the BCN-modified antibody using a spin desalting column or size-exclusion chromatography (SEC), exchanging the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the concentration of the purified BCN-antibody conjugate using a BCA or Bradford assay.
Protocol 2: Conjugation of Azide-Payload to BCN-Modified Antibody via SPAAC
This protocol describes the "click" reaction between the BCN-modified antibody and an azide-functionalized payload, such as Azido-PEG-MMAE.
Materials:
-
BCN-modified antibody (from Protocol 1)
-
Azide-functionalized payload (e.g., Azido-PEG-MMAE)
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
Payload Preparation: Prepare a 10-20 mM stock solution of the azide-functionalized payload in anhydrous DMSO.
-
SPAAC Reaction:
-
To the BCN-modified antibody solution, add a 3 to 5-fold molar excess of the azide-payload stock solution.
-
Incubate the reaction for 12-18 hours at 4°C or 2-4 hours at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload and other impurities using SEC or HIC.
-
SEC: Use a suitable column (e.g., Superdex 200 or equivalent) equilibrated with a formulation buffer (e.g., PBS, pH 7.4) to separate the higher molecular weight ADC from smaller reactants.
-
HIC: Use a HIC column (e.g., Butyl or Phenyl) to separate ADC species based on hydrophobicity, which is useful for isolating different drug-to-antibody ratio (DAR) species.
-
-
Final Formulation: Concentrate the purified ADC and formulate in a suitable buffer for storage at -80°C.
Protocol 3: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
-
Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates species based on these differences.
-
Method:
-
Column: TSKgel Butyl-NPR or similar.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol.
-
Gradient: A linear gradient from high salt (hydrophobic interaction) to low salt (elution).
-
Detection: UV absorbance at 280 nm.
-
Calculation: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.[]
-
2. DAR and Purity Analysis by LC-MS:
-
Principle: Mass spectrometry provides precise mass measurements of the intact or reduced ADC, allowing for accurate DAR calculation.
-
Method:
-
Reduce the ADC with DTT to separate light and heavy chains.
-
Analyze the reduced sample by reversed-phase LC-MS (e.g., using a PLRP-S column).
-
Deconvolute the mass spectra to determine the masses of the light and heavy chains with different numbers of conjugated drugs.
-
Calculate the average DAR based on the relative abundance of each species.[2]
-
3. Aggregation Analysis by Size-Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on size. Aggregates will elute earlier than the monomeric ADC.
-
Method:
-
Column: TSKgel G3000SWxl or similar.
-
Mobile Phase: PBS, pH 7.4.
-
Detection: UV absorbance at 280 nm.
-
Analysis: Quantify the percentage of high molecular weight species (aggregates) relative to the main monomer peak.
-
Data Presentation
The following tables summarize expected quantitative data for a Trastuzumab-BCN-PEG2-MMAE ADC.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Method | Expected Value |
|---|---|---|
| Average DAR | HIC-HPLC | 3.5 - 4.0 |
| Average DAR | LC-MS | ~3.4 |
| DAR Distribution | HIC-HPLC / LC-MS | DAR0, DAR2, DAR4, DAR6 |
| Conjugation Yield | Protein Quantification | > 85% |
Table 2: ADC Stability and Aggregation | Parameter | Condition | Method | Expected Value | | :--- | :--- | :--- | :--- | | Aggregation (Initial) | 4°C | SEC-HPLC | < 2% | | Aggregation (30 days) | 4°C | SEC-HPLC | < 5% | | Thermal Stability (Tm) | DSC | Fab: ~70-72°C, CH2: ~65-68°C | | Plasma Stability (% free drug) | 7 days in human plasma | LC-MS | < 5% |
Table 3: In Vitro Cytotoxicity
| Cell Line | Target Expression | ADC IC50 (nM) |
|---|---|---|
| SK-BR-3 | HER2-positive | 0.1 - 1.0 |
| NCI-N87 | HER2-positive | 0.5 - 5.0 |
| MDA-MB-231 | HER2-negative | > 100 |
Visualizations
Caption: Experimental workflow for ADC synthesis.
Caption: ADC mechanism of action with MMAE payload.
References
Application Notes and Protocols for Cell Surface Labeling Using endo-BCN-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of endo-BCN-PEG2-C2-NHS ester in the two-step labeling of cell surface proteins. This bifunctional linker enables the covalent attachment of a bicyclononyne (BCN) moiety to primary amines on cell surface proteins, which can then be selectively targeted with azide-containing molecules via strain-promoted azide-alkyne cycloaddition (SPAAC).
Introduction
The this compound is a chemical tool designed for the targeted modification of live cells. It features an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (e.g., on lysine (B10760008) residues) of cell surface proteins.[1][2] This reaction forms a stable amide bond, effectively decorating the cell surface with BCN groups.[3] The incorporated BCN moiety is a strained alkyne that can undergo a highly efficient and bioorthogonal "click chemistry" reaction with an azide-functionalized molecule of interest (e.g., a fluorescent dye, biotin (B1667282), or a drug molecule) without the need for a cytotoxic copper catalyst.[4][5] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker.[1]
This two-step labeling strategy offers significant versatility for various applications, including:
-
Cellular Imaging: Attaching fluorescent probes for tracking and visualization of cells.
-
Proteomics: Introducing biotin tags for the isolation and identification of cell surface proteins.
-
Drug Delivery: Conjugating therapeutic agents for targeted cell delivery.
-
Cell-Based Assays: Developing novel assays based on specific cell surface interactions.
Mechanism of Action
The cell surface labeling process using this compound occurs in two sequential steps:
Step 1: Amine Labeling with NHS Ester The NHS ester group of the linker reacts with primary amines on cell surface proteins in a process known as acylation. This reaction is most efficient at a slightly alkaline pH (8.3-8.5) and results in the formation of a stable amide bond, covalently attaching the BCN-PEG2-C2 moiety to the protein.[6][7]
Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The BCN group, now present on the cell surface, serves as a reactive handle for the second step. An azide-modified molecule of interest is introduced, which then selectively and rapidly reacts with the BCN group via a [3+2] cycloaddition reaction.[4][5] This "click" reaction is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for live-cell applications.[5][8]
Experimental Protocols
Materials and Reagents
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile, amine-free
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5), sterile
-
Cell culture medium appropriate for the cell line
-
Azide-functionalized molecule of interest (e.g., Azide-fluorophore, Azide-biotin)
-
Cells in suspension or adherent culture
-
Bovine Serum Albumin (BSA) for blocking (optional)
-
Trypan Blue solution or other viability stain
-
Flow cytometer and appropriate reagents for analysis
Protocol 1: Labeling of Cell Surface Amines with this compound (Step 1)
This protocol describes the initial labeling of cell surface proteins with the BCN moiety.
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO. A typical concentration is 10 mM. This solution should be prepared fresh.[9]
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, amine-free PBS to remove any residual proteins from the culture medium.
-
Resuspend the cell pellet in ice-cold 0.1 M sodium bicarbonate buffer (pH 8.3-8.5) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[3]
Labeling Procedure:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration. A starting concentration of 100-500 µM can be tested and optimized.
-
Incubate the cells for 2-5 minutes at room temperature, protected from light.[8][10]
-
To quench the reaction, wash the cells three times with ice-cold PBS containing 1% BSA or an appropriate quenching buffer (e.g., 10 mM Tris-HCl).
-
The BCN-labeled cells are now ready for the SPAAC reaction or can be used in subsequent experiments.
Protocol 2: SPAAC Reaction with Azide-Functionalized Molecules (Step 2)
This protocol describes the "click" reaction to attach the molecule of interest to the BCN-labeled cells.
Procedure:
-
Resuspend the BCN-labeled cells from Protocol 1 in fresh cell culture medium or PBS.
-
Add the azide-functionalized molecule of interest to the cell suspension. The optimal concentration will depend on the specific azide (B81097) reagent and should be determined empirically, typically in the range of 10-100 µM.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature. The reaction time may need to be optimized.[11]
-
Wash the cells three times with PBS to remove any unreacted azide reagent.
-
The labeled cells are now ready for downstream applications such as imaging, flow cytometry, or functional assays.
Protocol 3: Assessment of Cell Viability
It is crucial to assess cell viability after the labeling procedure to ensure that the process is not cytotoxic.
Trypan Blue Exclusion Assay:
-
Mix a small aliquot of the labeled cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
MTT or XTT Assay: For a quantitative assessment of metabolic activity, a colorimetric assay such as MTT or XTT can be performed.[12][13]
-
Plate the labeled cells in a 96-well plate at a suitable density.
-
Add the MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).[13]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[13]
-
Compare the absorbance of labeled cells to that of unlabeled control cells to determine the relative viability.
ATP-Based Luminescence Assay: A highly sensitive method to assess cell viability is to measure the intracellular ATP levels.[14]
-
Use a commercial ATP-based cell viability assay kit.
-
Lyse the labeled and control cells to release ATP.
-
Add the luciferase-based reagent that produces light in the presence of ATP.
-
Measure the luminescence using a luminometer.
-
Viability is proportional to the luminescence signal.[14]
Protocol 4: Quantification of Labeling Efficiency by Flow Cytometry
Flow cytometry can be used to quantify the percentage of labeled cells and the intensity of the label when a fluorescent azide is used.[15]
-
Perform the two-step labeling procedure (Protocols 1 and 2) using an azide-conjugated fluorophore.
-
Resuspend the final labeled cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
Include an unlabeled cell sample as a negative control to set the gate for fluorescence.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) can be used to determine the labeling efficiency.
Data Presentation
The following tables provide a template for presenting quantitative data from cell surface labeling experiments.
Table 1: Optimization of this compound Concentration
| Concentration of this compound (µM) | Labeling Efficiency (% Positive Cells) | Mean Fluorescence Intensity (MFI) | Cell Viability (%) |
| 0 (Control) | < 1% | 100 | 100 |
| 50 | 75% | 5,000 | 98% |
| 100 | 95% | 12,000 | 95% |
| 250 | 98% | 25,000 | 92% |
| 500 | 99% | 35,000 | 85% |
| Note: The data presented are for illustrative purposes only and will vary depending on the cell type, azide-fluorophore, and experimental conditions. |
Table 2: Time-Course of SPAAC Reaction
| Incubation Time with Azide-Fluorophore (minutes) | Labeling Efficiency (% Positive Cells) | Mean Fluorescence Intensity (MFI) |
| 5 | 60% | 8,000 |
| 15 | 85% | 15,000 |
| 30 | 95% | 22,000 |
| 60 | 96% | 23,000 |
| 120 | 96% | 23,500 |
| Note: The data presented are for illustrative purposes only and will vary depending on the cell type, BCN surface density, and azide-fluorophore concentration. |
Visualizations
The following diagrams illustrate the key workflows and the chemical principles involved in the labeling process.
Caption: Workflow for labeling cell surface amines with this compound.
References
- 1. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 2. a3p-scientific.com [a3p-scientific.com]
- 3. biotium.com [biotium.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 6. Quantification of Antibody Persistence for Cell Surface Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. 细胞活力和增殖测定 [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Flow Cytometry Live Cell Protocol | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Bioconjugation Utilizing BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bioconjugation techniques that employ bicyclo[6.1.0]nonyne (BCN) linkers. The protocols detailed herein are intended to guide researchers in the efficient and specific covalent modification of biomolecules for applications ranging from the development of antibody-drug conjugates (ADCs) to advanced cellular imaging.
Introduction to BCN Linkers in Bioconjugation
Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne (B158145) that has become a valuable tool in the field of bioconjugation.[1][2][3][4][5] Its utility stems from its ability to undergo a highly selective and efficient reaction with azide-functionalized molecules in a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6][7] This reaction is a cornerstone of "click chemistry" and offers several advantages for the modification of sensitive biological molecules.[1]
Key Features of BCN-Based Bioconjugation:
-
Biocompatibility: SPAAC reactions with BCN linkers do not require cytotoxic copper catalysts, making them ideal for applications in living systems and with delicate biomolecules.[6][7]
-
High Selectivity and Bioorthogonality: The BCN group reacts specifically with azides, even in the complex milieu of biological samples, without interfering with native functional groups like amines and carboxylic acids.[1][6][7]
-
Mild Reaction Conditions: The conjugation process proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[7]
-
Stability: The resulting triazole linkage formed between the BCN linker and the azide (B81097) is highly stable.[7]
-
Efficiency: SPAAC reactions with BCN linkers typically result in high yields of the conjugated product.[7]
BCN linkers are frequently synthesized with polyethylene (B3416737) glycol (PEG) spacers to enhance their hydrophilicity, reduce aggregation, and minimize steric hindrance during conjugation.[5][6] They are available with a variety of functional groups, such as NHS esters for reaction with primary amines, facilitating their attachment to a wide range of biomolecules.[8]
Core Applications
The unique properties of BCN linkers make them suitable for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): BCN linkers are instrumental in the construction of ADCs, where a potent cytotoxic drug is attached to a monoclonal antibody.[9][10][11][12][13][14] This allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.[15]
-
Protein and Peptide Labeling: Researchers can use BCN linkers to attach fluorescent dyes, biotin, or other tags to proteins and peptides for visualization and tracking studies.[1]
-
PROTACs (Proteolysis Targeting Chimeras): BCN linkers can be used in the synthesis of PROTACs, which are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[6][8][11][13]
-
Nucleic Acid Modification: BCN click chemistry enables the site-specific modification of DNA and RNA with various functional groups for studying gene expression and nucleic acid-protein interactions.[1]
-
Cell Surface Engineering and Bioimaging: The biocompatibility of BCN-azide ligation allows for the labeling of molecules on the surface of living cells for imaging and tracking cellular processes.[1][16]
Quantitative Data on Linker Performance
The choice of a bioorthogonal linker is a critical decision in the design of bioconjugates. The following table summarizes key quantitative data on the reaction kinetics of BCN and compares it with other common linkers.
| Linker System | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Considerations |
| BCN + Azide | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions.[9] |
| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Generally faster than BCN.[9] |
| TCO + Tetrazine | IEDDA | >1,000 - 1,000,000 | Exceptionally rapid; rates can be tuned by modifying tetrazine electronics.[9] |
| BCN + Tetrazine | IEDDA | ~1.45 - 437 | The reaction rate is highly dependent on the tetrazine derivative used.[17] |
| Tetrazole + BCN | Ligation | ~11,400 - 39,200 | Significantly faster than many other BCN-mediated reactions.[18] |
Note: The values presented are for general comparison and can be influenced by specific reactants, solvent, and temperature.
Experimental Protocols
Here we provide detailed protocols for common applications of BCN linkers in bioconjugation.
Protocol 1: General Procedure for Antibody Labeling with a BCN-NHS Ester
This protocol describes the activation of an antibody with a BCN-NHS ester, preparing it for subsequent conjugation to an azide-modified molecule of interest.
Materials:
-
Antibody solution (e.g., in PBS, pH 7.4)
-
BCN-NHS ester (e.g., BCN-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer such as PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a spin desalting column.
-
Determine the precise concentration of the antibody solution using a standard protein assay (e.g., BCA or Bradford).
-
-
BCN-NHS Ester Stock Solution Preparation:
-
Allow the vial of BCN-NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of the BCN-NHS ester in anhydrous DMSO.
-
-
Antibody Activation with BCN-NHS Ester:
-
Add a 20- to 30-fold molar excess of the 10 mM BCN-NHS ester stock solution to the antibody solution.[7]
-
The final concentration of DMSO in the reaction mixture should ideally be kept below 20% (v/v) to minimize potential effects on protein structure.[7]
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.[7]
-
-
Quenching of Unreacted BCN-NHS Ester:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted BCN-NHS ester.[7]
-
-
Purification of the BCN-Activated Antibody:
-
Remove the excess, unreacted BCN-NHS ester and quenching buffer using a spin desalting column or SEC.
-
The purified BCN-functionalized antibody can be used immediately or stored at -20°C for future use.[7]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Payload Conjugation
This protocol outlines the conjugation of an azide-modified payload (e.g., a small molecule drug or a fluorescent dye) to a BCN-activated antibody.
Materials:
-
BCN-activated antibody (from Protocol 1)
-
Azide-modified payload
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, add the purified BCN-activated antibody.
-
Add a 2- to 4-fold molar excess of the azide-modified payload to the antibody solution.[6] The optimal molar ratio may need to be determined empirically.
-
-
Incubation:
-
Purification of the Antibody-Payload Conjugate:
-
Purify the resulting antibody-payload conjugate from the excess, unreacted payload using an appropriate method such as SEC or dialysis.
-
-
Characterization of the Conjugate:
-
Determine the concentration of the final conjugate using a protein assay.
-
Analyze the integrity of the conjugate using SDS-PAGE.
-
If applicable, determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry (LC-MS).[9]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to bioconjugation with BCN linkers.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction.
Caption: Experimental Workflow for Antibody-Payload Conjugation.
References
- 1. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 2. BCN reagents BCN linkers Click Chemistry reagents - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 4. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 5. BCN PEG, BCN Reagents | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. mdpi.com [mdpi.com]
- 17. Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08136G [pubs.rsc.org]
- 18. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Two-Step Protein-Protein Conjugation using endo-BCN-PEG2-C2-NHS Ester and Azide-Tagged Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise construction of protein-protein conjugates is a cornerstone of modern biotechnology, enabling the development of novel therapeutics, diagnostic tools, and research probes. This document provides detailed protocols for a two-step bioconjugation strategy utilizing the heterobifunctional linker, endo-BCN-PEG2-C2-NHS ester .
This strategy involves two key chemical reactions:
-
Amine-Reactive Labeling: An N-Hydroxysuccinimide (NHS) ester is used to covalently attach the linker to a protein via its primary amines (N-terminus and lysine (B10760008) side chains).[1][2] This step introduces a bioorthogonal Bicyclo[6.1.0]nonyne (BCN) moiety onto the first protein.
-
Copper-Free Click Chemistry: The BCN-modified protein is then reacted with a second protein containing an azide (B81097) tag through a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3][4] This reaction is highly specific and biocompatible, proceeding efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[4][]
The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker and the resulting conjugate.[4][6] This methodology is highly versatile and can be applied to create complex protein assemblies, antibody-drug conjugates (ADCs), and tools for studying protein interactions.[3][7]
Reaction Principle and Workflow
The overall process involves functionalizing a primary protein with the BCN linker and subsequently "clicking" it to an azide-tagged partner protein.
Caption: High-level workflow for protein-protein conjugation.
The chemical transformations begin with the acylation of a primary amine on Protein A by the NHS ester, forming a stable amide bond. This is followed by the [3+2] cycloaddition of the BCN group with the azide on Protein B.
Caption: The two-stage chemical reaction pathway.
Quantitative Data Summary
The efficiency of each reaction step depends on several factors. The following tables summarize key quantitative parameters based on typical performance for these classes of reactions.
Table 1: Quantitative Parameters for NHS Ester Labeling
| Parameter | Recommended Range | Notes |
|---|---|---|
| pH | 7.2 - 8.5 | Optimal pH is 8.3-8.5 for faster reaction; lower pH (7.2-7.4) can be used for sensitive proteins but requires longer incubation.[1][2][8] |
| Molar Excess of Linker | 10-30 fold | Dependent on protein concentration and number of available lysines. Pilot experiments are recommended.[4] |
| Reaction Time | 1 - 4 hours | At room temperature. Longer times may be needed at 4°C or lower pH.[1][2] |
| Protein Concentration | 5 - 20 mg/mL | Higher concentrations can improve labeling efficiency.[1] |
| Typical Labeling Efficiency | 40% - 80% | Varies significantly based on protein accessibility of amines and reaction conditions. Can be assessed by mass spectrometry.[9] |
Table 2: Quantitative Parameters for SPAAC (Copper-Free Click) Reaction
| Parameter | Recommended Range | Notes |
|---|---|---|
| Reactant Ratio | 1:1 to 1:4 | Molar ratio of BCN-protein to Azide-protein. A slight excess of one component can drive the reaction to completion.[4] |
| Reaction Time | 1 - 12 hours | Reaction kinetics are generally fast; time depends on reactant concentrations and temperature.[10] |
| Temperature | 4°C to 37°C | Reaction proceeds well at room temperature. Higher temperatures can increase the rate.[10] |
| pH | 6.5 - 8.0 | SPAAC is largely insensitive to pH within this range. |
| Reaction Efficiency | > 90% | Typically very high-yielding, forming a stable triazole linkage.[4] |
Detailed Experimental Protocols
Protocol 1: Modification of Protein with this compound
This protocol details the labeling of a protein containing primary amines with the BCN linker.
Materials:
-
Protein A in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[8]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[1]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Spin desalting columns or dialysis cassettes.[1]
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 5-20 mg/mL in the Reaction Buffer.[1] Ensure the buffer is free of primary amines (e.g., Tris).[8]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]
-
Labeling Reaction: Add a 20 to 30-fold molar excess of the linker stock solution to the protein solution.[4] The final DMSO concentration should ideally be below 20% to avoid protein denaturation.[4]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1][4]
-
Quenching: (Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[4]
-
Purification: Remove the excess, unreacted linker and byproducts using a spin desalting column or by dialyzing against PBS (pH 7.4).[4][11]
-
Characterization: Determine the concentration of the purified BCN-labeled protein. The degree of labeling (DOL) can be determined via mass spectrometry. The BCN-functionalized protein can be stored at -20°C or -80°C.[4]
Protocol 2: SPAAC Ligation of BCN-Protein to Azide-Protein
This protocol describes the copper-free click reaction to conjugate the BCN-labeled protein to an azide-tagged protein.
Materials:
-
Purified BCN-labeled Protein A.
-
Azide-tagged Protein B.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the BCN-labeled Protein A with the Azide-tagged Protein B in PBS. A 2 to 4-fold molar excess of one of the proteins can be used to ensure complete conjugation of the other.[4]
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C.[10] The optimal time may vary and can be monitored by SDS-PAGE, which will show the appearance of a higher molecular weight band corresponding to the conjugate.
-
Purification: After the reaction is complete, purify the final conjugate from unreacted starting materials and any side products. Size-Exclusion Chromatography (SEC) is often the method of choice for separating the larger conjugate from the individual protein components.[12]
-
Analysis and Storage: Analyze the purified fractions by SDS-PAGE and/or mass spectrometry to confirm the identity and purity of the conjugate. Pool the desired fractions and store them under appropriate conditions (typically -80°C).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Detailed experimental workflow for protein bioconjugation.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 6. BCN Reagents, Click Chemistry Reagents | BroadPharm [broadpharm.com]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. endo-BCN-PEG2-PFP ester | 1421932-53-7 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Covalent protein-oligonucleotide conjugates by copper-free click reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions in aqueous media. This powerful, copper-free click chemistry reaction is an indispensable tool for bioconjugation, enabling the precise and efficient labeling of biomolecules under physiological conditions.
Introduction to SPAAC in Aqueous Media
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) and an azide (B81097), forming a stable triazole linkage.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[3][4] The reaction proceeds readily in aqueous buffers at physiological pH and temperature, offering high specificity and yields with minimal disruption to the structure and function of biomolecules.[5][6]
Key Features of Aqueous SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for live-cell imaging and in vivo applications.[3]
-
Mild Reaction Conditions: Reactions are typically performed in aqueous buffers at or near physiological pH (7-9) and ambient temperature.[6][7]
-
High Specificity: The azide and cyclooctyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems.
-
Favorable Kinetics: The reaction rate is driven by the release of ring strain in the cyclooctyne, leading to efficient conjugation.[8]
Quantitative Data on SPAAC Reactions in Aqueous Media
The rate of a SPAAC reaction is influenced by the choice of cyclooctyne, the structure of the azide, the reaction buffer, pH, and temperature.[6] The following table summarizes second-order rate constants for common SPAAC reactions in aqueous or mixed aqueous/organic media.
| Cyclooctyne | Azide Reactant | Solvent/Buffer | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl Azide | Various aqueous buffers | 25-37 | ~0.6 - 1.0 | [9] |
| DIBO | Benzyl Azide | Methanol/Water | 25 | ~0.3 - 0.7 | [9] |
| BCN | Benzyl Azide | Various | Room Temp | ~0.06 - 0.1 | [9][10] |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 25 | 0.32 | [6] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 37 | 0.85 | [6] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 37 | 1.22 | [6] |
| Tetra-fluorinated aromatic azide | Cyclooctyne | PBS (pH 7.4) | Room Temp | 3.60 | [11] |
Experimental Protocols
The following are detailed protocols for performing SPAAC reactions in aqueous media for various applications.
This protocol describes a general procedure for the conjugation of a cyclooctyne-containing molecule to an azide-containing molecule in an aqueous buffer.
Materials:
-
Azide-containing molecule
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN, DIBO derivative)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable aqueous buffer.
-
Anhydrous DMSO (for dissolving reagents if necessary)
-
Purification system (e.g., HPLC, SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in the reaction buffer. If solubility is an issue, a minimal amount of a water-miscible organic solvent like DMSO can be used.
-
Prepare a stock solution of the cyclooctyne-containing molecule in a similar manner. It is recommended to prepare this solution fresh.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide-containing molecule and the cyclooctyne-containing molecule in the reaction buffer. A slight molar excess (1.2 to 2-fold) of one reactant can be used to drive the reaction to completion.
-
The final concentration of the reactants will depend on their reactivity but typically ranges from micromolar to low millimolar.
-
If DMSO was used for stock solutions, ensure the final concentration in the reaction mixture is low (typically <5% v/v) to avoid negative effects on biomolecules.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants and their concentrations.[5]
-
The reaction can be monitored by techniques such as HPLC, mass spectrometry, or IR spectroscopy (disappearance of the azide peak around 2100 cm⁻¹).[12]
-
-
Purification:
-
Characterization:
This protocol details the labeling of an azide-modified protein with a DBCO-containing reagent.
Materials:
-
Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
DBCO-containing labeling reagent (e.g., DBCO-PEG-NHS ester for labeling primary amines)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or SEC system
Procedure:
-
Protein Preparation:
-
Ensure the azide-modified protein is purified and in a buffer free of primary amines if using an NHS ester-based DBCO reagent.
-
-
DBCO Labeling:
-
Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM) immediately before use.
-
Add a 5- to 20-fold molar excess of the DBCO-NHS ester to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding a quenching solution to hydrolyze any unreacted NHS ester.
-
-
Purification of DBCO-Protein:
-
Remove excess, unreacted DBCO reagent using a desalting column or SEC.
-
-
SPAAC Reaction with Azide-Modified Partner:
-
Combine the purified DBCO-labeled protein with the azide-containing molecule of interest in PBS, pH 7.4.
-
Incubate for 2-12 hours at room temperature or 37°C.
-
-
Final Purification and Characterization:
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azide groups.[19]
Materials:
-
Cells with azide-modified surface glycans
-
DBCO-functionalized fluorescent probe
-
Cell culture medium or PBS (with Ca²⁺ and Mg²⁺)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with cold PBS to remove unincorporated azide-containing metabolic precursors.
-
Resuspend the cells in fresh culture medium or PBS at a suitable density (e.g., 1 x 10⁶ cells/mL).
-
-
SPAAC Labeling:
-
Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Wash the cells three times with cold PBS to remove any unreacted probe.
-
-
Analysis:
-
Analyze the labeled cells by flow cytometry to quantify the fluorescence or by fluorescence microscopy to visualize the location of the label.
-
Visualizations
The following diagram illustrates the general workflow for a typical SPAAC bioconjugation experiment.
SPAAC can be a powerful tool to study signaling pathways by enabling the specific labeling of pathway components. For example, a protein of interest in the MAPK signaling pathway can be tagged with an azide through metabolic labeling or protein engineering. A fluorescent probe or an affinity tag functionalized with a cyclooctyne can then be attached to the protein via SPAAC, allowing for its visualization, immunoprecipitation, or interaction studies.[20][21]
References
- 1. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 6. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mass spectrometry for quality control of bispecific antibodies after SDS-PAGE in-gel digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eurjchem.com [eurjchem.com]
- 21. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification using endo-BCN-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG2-C2-NHS ester is a bifunctional crosslinker designed for the precise modification of peptides and other biomolecules. This reagent incorporates three key functionalities:
-
An N-Hydroxysuccinimide (NHS) ester that readily reacts with primary amines (e.g., the N-terminus and lysine (B10760008) side chains of peptides) to form stable amide bonds.[1][][]
-
A Bicyclo[6.1.0]nonyne (BCN) group, a strained alkyne that enables copper-free "click chemistry," specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules.[4][5][6]
-
A hydrophilic polyethylene (B3416737) glycol (PEG2) spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous media.[][5]
This unique combination of features makes this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and Proteolysis Targeting Chimeras (PROTACs).[7][8][9] Its use in PROTACs is particularly noteworthy, as it can serve as a linker to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand, thereby hijacking the ubiquitin-proteasome system to induce the degradation of specific proteins.[7][9]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₀N₂O₈ | [10][11] |
| Molecular Weight | 450.48 g/mol | [11] |
| Appearance | Light yellow to yellow oil | [11] |
| Purity (NMR) | ≥ 95.0% | [11] |
| Storage (Pure Form) | -20°C for up to 3 years | [11] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [11] |
Experimental Protocols
Protocol 1: General Procedure for Peptide Modification with this compound
This protocol outlines the fundamental steps for labeling a peptide containing primary amines with this compound.
Materials:
-
Peptide of interest with at least one primary amine.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5.[1][12] (Note: Avoid buffers containing primary amines, such as Tris or glycine[13]).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., size-exclusion chromatography, reverse-phase HPLC).
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF. This solution should be prepared fresh and used immediately, as NHS esters are susceptible to hydrolysis.[1][13]
-
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[1]
-
-
Labeling Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the peptide solution. The optimal stoichiometry may vary depending on the peptide and should be determined empirically.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[] The reaction time can be optimized for the specific peptide.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Peptide:
-
Remove unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis.
-
For higher purity, the labeled peptide can be purified using reverse-phase HPLC.[14]
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as Mass Spectrometry (MS) and HPLC.
-
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) of the BCN-Modified Peptide
This protocol describes the subsequent "click" reaction of the BCN-labeled peptide with an azide-containing molecule.
Materials:
-
Purified BCN-labeled peptide.
-
Azide-containing molecule of interest (e.g., a fluorescent probe, a drug molecule).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Reaction Setup:
-
Dissolve the purified BCN-labeled peptide and a 1.5-5 fold molar excess of the azide-containing molecule in the Reaction Buffer.
-
-
Click Reaction:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by HPLC or MS.
-
-
Purification:
-
Purify the final peptide conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography, depending on the properties of the conjugate).
-
-
Characterization:
-
Confirm the final product by MS and assess its purity by HPLC.
-
Data Presentation
The following table summarizes typical reaction parameters for peptide modification. Note that these are starting points and may require optimization for specific applications.
| Parameter | Recommended Range/Value | Notes |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| NHS Ester Stoichiometry | 5-20 molar equivalents | A higher excess may be needed for dilute peptide solutions or less reactive amines. Optimization is recommended to control the degree of labeling. |
| Reaction pH | 7.2 - 8.5 (Optimum ~8.3-8.5) | The rate of aminolysis is favored at a slightly basic pH, but the rate of NHS ester hydrolysis also increases.[1][][12] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive peptides, but may require longer reaction times.[] |
| Reaction Time | 30 minutes - 2 hours | Can be optimized by monitoring the reaction progress with HPLC or MS. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Ensure the solvent is anhydrous to minimize hydrolysis of the NHS ester.[1] |
| Purification Method | Size-Exclusion Chromatography, Dialysis, RP-HPLC | The choice of method depends on the scale of the reaction and the required purity of the final product.[14] |
Stability Considerations
-
NHS Ester Moiety: The NHS ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[][13] Stock solutions in anhydrous organic solvents are more stable but should be used fresh whenever possible.
-
BCN Moiety: The BCN group can exhibit instability under certain conditions. It has been reported to be sensitive to acidic conditions and can react with thiols, such as glutathione (B108866) (GSH).[15][16][17] This should be a consideration in experimental design, particularly for in vivo applications.
Visualizations
Reaction Workflow
Caption: Workflow for peptide modification with this compound.
Chemical Reaction
Caption: Reaction of a peptide's primary amine with the NHS ester.
PROTAC Signaling Pathway
Caption: Simplified PROTAC-mediated protein degradation pathway.
References
- 1. lumiprobe.com [lumiprobe.com]
- 4. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 5. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 6. a3p-scientific.com [a3p-scientific.com]
- 7. biorbyt.com [biorbyt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. precisepeg.com [precisepeg.com]
- 11. file.medchemexpress.eu [file.medchemexpress.eu]
- 12. interchim.fr [interchim.fr]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. IRDye® Peptide Labeling Application Guide [protocols.io]
- 15. zenodo.org [zenodo.org]
- 16. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with endo-BCN-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the efficient labeling of amine-modified oligonucleotides with endo-BCN-PEG2-C2-NHS ester. This process is a critical step in the preparation of oligonucleotides for subsequent bioconjugation reactions, particularly copper-free click chemistry. The bicyclononyne (BCN) group is a strained alkyne that readily reacts with azide-containing molecules in a highly specific and bioorthogonal manner, making it an invaluable tool for drug development, diagnostics, and various research applications.[1][2]
The this compound reagent features a short polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces steric hindrance, and an N-hydroxysuccinimide (NHS) ester that selectively reacts with primary amines on the modified oligonucleotide to form a stable amide bond.[1][2] This protocol outlines the materials, reaction conditions, purification methods, and characterization techniques necessary to achieve high-quality BCN-labeled oligonucleotides.
Reaction Principle and Workflow
The fundamental reaction involves the nucleophilic attack of the primary amine on the amine-modified oligonucleotide at the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide. The reaction is typically carried out in a slightly basic buffer to ensure the primary amine is deprotonated and thus maximally nucleophilic.
Below is a diagram illustrating the overall experimental workflow from the initial labeling reaction to the final purified product, which is ready for subsequent applications like click chemistry.
Caption: Experimental workflow for labeling amine-modified oligonucleotides.
Data Presentation: Expected Yields and Purity
The efficiency of the labeling reaction and the final yield of the purified BCN-oligonucleotide conjugate can be influenced by several factors, including the purity of the starting materials, reaction conditions, and the chosen purification method. The following tables summarize expected outcomes based on literature data for similar bioconjugation reactions.
Table 1: Typical Reaction Conditions and Expected Labeling Efficiency
| Parameter | Recommended Condition | Expected Labeling Efficiency | Reference |
| Oligonucleotide Scale | 0.2 µmol | >90% (crude) | General NHS ester protocols |
| NHS Ester Molar Excess | 5-10 equivalents | >95% (crude) | General NHS ester protocols |
| Reaction Buffer | 0.1 M Sodium Bicarbonate (pH 8.5-9.0) | High | General NHS ester protocols |
| Reaction Time | 1-2 hours at room temperature | High | General NHS ester protocols |
| Optimized RNA Labeling | 0.3 mM aa-RNA, 15 mM NHS-dye, 55% DMSO, pH 7.0, 0.5 hr | ~55% | [3] |
Table 2: Expected Yields and Purity after Purification
| Purification Method | Typical Purity | Expected Final Yield | Reference |
| Ethanol Precipitation | Moderate | 60-80% | General lab practice |
| Size-Exclusion Chromatography | Good | 70-90% | General lab practice |
| Reverse-Phase HPLC | >95% | 55-85% | [4] |
| Solid-Phase Extraction | >90% | 60-95% | [5] |
Experimental Protocols
Materials and Reagents
-
Amine-modified oligonucleotide (e.g., 5'-Amino-Modifier C6)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0 (Prepare fresh or store frozen in aliquots)
-
Nuclease-free water
-
Purification reagents (as required for the chosen method):
-
Ethanol (100% and 70%)
-
3 M Sodium Acetate
-
Size-exclusion desalting columns
-
HPLC grade acetonitrile (B52724) and relevant buffers (e.g., Triethylammonium (B8662869) acetate)
-
Protocol 1: Labeling of Amine-Modified Oligonucleotide
This protocol is adapted for a 0.2 µmol scale synthesis of an amine-modified oligonucleotide.
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5-9.0).
-
Vortex briefly to ensure complete dissolution.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the amount of NHS ester needed for a 5-10 molar excess. For a 0.2 µmol oligonucleotide synthesis, this typically corresponds to 1-2 mg of the NHS ester.
-
Dissolve the calculated amount of this compound in 25-50 µL of anhydrous DMSO immediately before use. Vortex to ensure it is fully dissolved.
-
-
Reaction:
-
Add the this compound solution to the oligonucleotide solution.
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-2 hours with gentle agitation. For sensitive dyes, protect the reaction from light by wrapping the tube in aluminum foil.
-
Protocol 2: Purification of the BCN-Labeled Oligonucleotide
Following the labeling reaction, it is crucial to remove unreacted NHS ester and other small molecules. Below are three common purification methods.
-
To the 550 µL reaction mixture, add 55 µL of 3 M Sodium Acetate.
-
Add 1.5 mL of cold 100% ethanol.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of cold 70% ethanol and centrifuge again for 10 minutes.
-
Repeat the wash step.
-
Air-dry the pellet for 5-10 minutes (do not over-dry).
-
Resuspend the purified BCN-labeled oligonucleotide in a desired volume of nuclease-free water or buffer.
-
Equilibrate a desalting column (e.g., Glen Gel-Pak™ or equivalent) according to the manufacturer's instructions.
-
Load the reaction mixture onto the column.
-
Elute the BCN-labeled oligonucleotide with nuclease-free water or a suitable buffer, collecting the fractions as recommended by the manufacturer.
-
The labeled oligonucleotide will elute in the void volume, while smaller molecules like unreacted NHS ester will be retained.
RP-HPLC provides the highest purity and is recommended for demanding applications.
-
Acidify the reaction mixture with a small amount of a suitable acid (e.g., acetic acid) if required for your column.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in a suitable buffer (e.g., 0.1 M triethylammonium acetate). A typical gradient might be 5-50% acetonitrile over 30 minutes.
-
Monitor the elution at 260 nm (for the oligonucleotide) and, if applicable, at the absorbance maximum of any other label. The BCN-labeled oligonucleotide will have a longer retention time than the unlabeled amine-modified oligonucleotide.
-
Collect the peak corresponding to the purified product and lyophilize.
Protocol 3: Characterization of the BCN-Labeled Oligonucleotide
Confirmation of successful labeling is essential.
-
Mass Spectrometry:
-
Analyze the purified product by ESI-MS or MALDI-TOF mass spectrometry.
-
The observed molecular weight should correspond to the calculated molecular weight of the BCN-labeled oligonucleotide.
-
-
RP-HPLC Analysis:
-
Compare the HPLC chromatograms of the starting amine-modified oligonucleotide and the purified product. A successful reaction will show a shift to a longer retention time for the BCN-labeled product due to the increased hydrophobicity.
-
Downstream Application: Copper-Free Click Chemistry
The BCN-labeled oligonucleotide is now ready for reaction with azide-modified molecules. This strain-promoted alkyne-azide cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a copper catalyst.
Caption: Copper-free click chemistry with a BCN-labeled oligonucleotide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester | Use anhydrous DMSO; prepare NHS ester solution immediately before use. Ensure reaction buffer pH is not too high (<9.5). |
| Inactive amine-modified oligonucleotide | Verify the quality of the starting oligonucleotide. | |
| Presence of primary amines in the buffer (e.g., Tris) | Use a non-amine containing buffer like sodium bicarbonate or phosphate (B84403) buffer. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase the molar excess of the NHS ester or prolong the reaction time. |
| Degradation of the oligonucleotide | Ensure all solutions are nuclease-free. Avoid harsh conditions. | |
| Low Recovery After Purification | Loss during precipitation | Ensure complete precipitation by using sufficient ethanol and cold temperatures. Be careful not to aspirate the pellet. |
| Non-optimal HPLC conditions | Optimize the HPLC gradient and column for your specific oligonucleotide. |
References
- 1. endo-BCN-PEG4-NHS ester - Creative Biolabs [creative-biolabs.com]
- 2. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 3. endo-BCN-PEG12-NHS ester, CAS 2183440-26-6 | AxisPharm [axispharm.com]
- 4. BCN-PEG Click Chemistry Linker Reagents | AxisPharm [axispharm.com]
- 5. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Free Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Copper-Free Click Chemistry
Copper-free click chemistry, primarily the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful tool for bioconjugation in complex biological environments.[1] This bioorthogonal reaction circumvents the need for cytotoxic copper catalysts, making it ideal for applications in living cells and whole organisms.[2][3] The reaction's high efficiency, selectivity, and the stability of the resulting triazole linkage have made it an invaluable technique in drug discovery, diagnostics, molecular imaging, and materials science.[2][3][4]
The driving force behind SPAAC is the high ring strain of cyclooctyne (B158145) reagents, such as Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN).[1] This inherent strain allows for a rapid and specific reaction with azide-functionalized molecules at physiological temperatures and pH.[1][3]
Key Features of Copper-Free Click Chemistry:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo and live-cell applications.[5]
-
High Efficiency: Characterized by fast reaction kinetics and high yields, often reaching completion at room temperature.[2]
-
Bioorthogonality: The azide (B81097) and cyclooctyne functional groups are abiotic and do not interfere with native biological functionalities.[2][3]
-
Stability: The resulting triazole linkage is stable under a wide range of conditions.[2]
Quantitative Data for Common Copper-Free Click Chemistry Reactions
The efficiency and rate of copper-free click chemistry reactions are dependent on the specific strained alkyne and azide partners used. The following table summarizes key quantitative data for commonly used cyclooctynes to aid in experimental design and optimization.
| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.0 | Widely used, commercially available, good balance of stability and reactivity.[6] |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.1 - 0.5 | Highly stable, suitable for applications requiring long-term stability.[7] |
| Difluorinated Cyclooctyne (DIFO) | ~0.3 - 0.8 | Increased reactivity due to electron-withdrawing fluorine atoms.[8] |
| Biarylazacyclooctynone (BARAC) | ~1.0 - 3.0 | Exhibits exceptionally fast reaction kinetics.[9] |
Experimental Protocols
Protocol 1: General Protocol for Labeling a Protein with a DBCO-NHS Ester
This protocol outlines the steps for labeling a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester, followed by conjugation to an azide-modified molecule.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
DBCO-NHS ester (10 mM stock in DMSO)
-
Azide-modified molecule of interest
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[2]
-
DBCO-NHS Ester Activation:
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature or overnight at 4°C with gentle mixing.[1][10]
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction by consuming unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[10][11]
-
Purification: Remove unreacted DBCO-NHS ester and byproducts using a desalting column or dialysis against the desired reaction buffer.[1] The DBCO-labeled protein can be stored at -20°C for up to a month, though reactivity may decrease over time.[10]
-
Conjugation to Azide-Modified Molecule:
-
Add the azide-modified molecule to the purified DBCO-labeled protein solution. A slight molar excess of one component can be used to drive the reaction.
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[11]
-
-
Final Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted components.
-
Validation: Validate the final conjugate using SDS-PAGE and/or mass spectrometry.[10]
Protocol 2: Copper-Free Click Chemistry for Labeling Oligonucleotides
This protocol describes the conjugation of a DBCO-modified oligonucleotide with an azide-containing molecule.
Materials:
-
5'-DBCO-modified oligonucleotide
-
Azide-containing molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Oligonucleotide Synthesis and Purification: Synthesize the oligonucleotide with a 5'-DBCO modification using standard phosphoramidite (B1245037) chemistry. Deprotect and purify the oligonucleotide using standard methods.[12]
-
Reaction Setup:
-
Dissolve the purified DBCO-oligonucleotide in the reaction buffer.
-
Add the azide-containing molecule to the oligonucleotide solution. A molar excess of the azide is typically used.
-
-
Incubation: Incubate the reaction mixture overnight at room temperature.[12]
-
Purification: Purify the labeled oligonucleotide by methods such as ethanol (B145695) precipitation or HPLC to remove excess azide.[12]
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the processes involved in copper-free click chemistry, the following diagrams illustrate key experimental workflows.
Caption: Workflow for Protein Labeling via Copper-Free Click Chemistry.
Caption: General Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Applications in Drug Development and Research
Copper-free click chemistry has a broad range of applications in biomedical research and drug development:
-
Antibody-Drug Conjugates (ADCs): Enables the precise attachment of cytotoxic drugs to antibodies for targeted cancer therapy.[3]
-
Drug Delivery: Facilitates the functionalization of nanoparticles and hydrogels for targeted drug delivery.[3][13]
-
Cellular and In Vivo Imaging: Allows for the labeling of biomolecules such as glycans, lipids, and proteins in living systems for visualization and tracking.[13][14]
-
Biomaterial Science: Used in the synthesis of advanced polymers and hydrogels for tissue engineering applications.[3]
Troubleshooting and Optimization
-
Low Reaction Yield:
-
Reagent Instability: Strained cyclooctynes can be sensitive to prolonged storage and acidic conditions.[15]
-
Steric Hindrance: Bulky groups near the reactive sites can impede the reaction.[15]
-
Solubility Issues: Ensure both reactants are soluble in the chosen solvent system. A co-solvent like DMSO can be used, but its concentration should be minimized for protein reactions.[15]
-
-
Buffer Choice: The reaction rate can be influenced by the buffer system. HEPES buffer at pH 7 has been shown to provide higher rates than PBS at the same pH for some reactions.[15] It is advisable to screen different buffer conditions for optimal performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synaffix.com [synaffix.com]
- 8. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
- 12. glenresearch.com [glenresearch.com]
- 13. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Free Click Chemistry [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for endo-BCN-PEG2-C2-NHS Ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-BCN-PEG2-C2-NHS ester is a heterobifunctional crosslinker designed for the selective labeling and subsequent enrichment of proteins for proteomic analysis. This reagent incorporates three key functional elements:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables highly efficient and specific copper-free click chemistry reactions (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) with azide-containing molecules.
-
Polyethylene Glycol (PEG) Spacer: A short PEG2 linker enhances the solubility of the reagent in aqueous buffers commonly used for biological samples.
This unique combination of features allows for a two-step workflow. First, proteins of interest are covalently labeled with the BCN moiety via the NHS ester. Second, the BCN-labeled proteins can be "clicked" to an azide-functionalized reporter tag, such as biotin (B1667282) for affinity purification or a fluorescent dye for imaging. This powerful tool is particularly valuable for applications in chemical proteomics, including target identification, post-translational modification studies, and quantitative proteomics.
Applications in Proteomics
The versatility of this compound lends itself to a variety of applications in proteomics:
-
Activity-Based Protein Profiling (ABPP): This reagent can be used to label the protein targets of a small molecule probe that has been functionalized with an azide (B81097) group. By treating a complex biological sample (e.g., cell lysate) with the azide-bearing probe, followed by labeling the entire proteome with this compound and subsequent click chemistry with an enrichment tag, researchers can selectively isolate and identify the protein targets of their molecule of interest.
-
Identification of Protein-Protein Interactions: In combination with other crosslinking strategies, this reagent can be used to capture and identify interacting proteins. For example, one protein could be metabolically labeled with an azide-containing amino acid, while interacting partners are labeled with the BCN-NHS ester.
-
Enrichment of Post-Translationally Modified Peptides: While not a direct application for this specific reagent, the underlying click chemistry methodology is widely used to study post-translational modifications (PTMs). For instance, metabolic labeling with azide-modified sugars allows for the enrichment of glycoproteins using BCN-functionalized reagents.
-
Quantitative Proteomics: In conjunction with stable isotope labeling techniques, this compound can be used for quantitative analysis of changes in protein abundance or modification occupancy under different experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Proteins in a Complex Mixture (e.g., Cell Lysate)
This protocol describes the general procedure for labeling proteins in a cell lysate with this compound.
Materials:
-
Cell lysate in a non-amine-containing buffer (e.g., HEPES or PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Sample Preparation: Prepare the cell lysate in a buffer free of primary amines (e.g., Tris). The protein concentration should be determined using a standard protein assay.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add the BCN-NHS ester stock solution to the protein sample to achieve a final concentration typically in the range of 100-500 µM. The optimal concentration should be empirically determined. The final concentration of DMSO in the reaction should be kept below 5% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Reagent: Remove the unreacted BCN-NHS ester and quenching reagent using a desalting column or through protein precipitation.
Protocol 2: Click Chemistry Reaction for Protein Enrichment
This protocol outlines the procedure for the copper-free click chemistry reaction between BCN-labeled proteins and an azide-functionalized biotin tag for subsequent enrichment.
Materials:
-
BCN-labeled protein sample from Protocol 1
-
Azide-PEG-Biotin (or a similar azide-functionalized enrichment tag)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare a stock solution of Azide-PEG-Biotin in DMSO or an appropriate solvent.
-
Click Reaction: Add the Azide-PEG-Biotin stock solution to the BCN-labeled protein sample. A 5- to 10-fold molar excess of the azide reagent over the BCN-NHS ester used in the labeling step is recommended.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Enrichment of Biotinylated Proteins: Following the click reaction, the biotinylated proteins can be enriched using streptavidin-coated magnetic beads or agarose (B213101) resin according to the manufacturer's instructions.
-
Washing: Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the enriched proteins from the beads. The eluted proteins can then be processed for mass spectrometry analysis (e.g., in-solution or on-bead digestion with trypsin).
Quantitative Data Presentation
Quantitative proteomics experiments using this compound can provide valuable insights into the changes in protein abundance or modification levels across different samples. The data is typically presented in a tabular format.
| Protein Accession | Gene Name | Protein Description | Log2 Fold Change (Treatment/Control) | p-value | Number of Unique Peptides |
| P01234 | PRTN1 | Example Protein 1 | 2.5 | 0.001 | 15 |
| Q56789 | PRTN2 | Example Protein 2 | -1.8 | 0.023 | 8 |
| A1B2C3 | PRTN3 | Example Protein 3 | 1.2 | 0.045 | 11 |
Table 1: Example of Quantitative Proteomics Data. This table illustrates how data from a quantitative proteomics experiment using this compound for enrichment could be presented. The Log2 Fold Change indicates the relative abundance of the protein in the treatment versus the control sample, and the p-value indicates the statistical significance of this change.
Visualizations
Figure 1: Structure and workflow of this compound.
Figure 2: Conceptual workflow for identifying protein targets.
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety. Bicyclo[6.1.0]nonyne (BCN) linkers are a key tool in modern ADC development, enabling copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) for the site-specific conjugation of payloads. This bioorthogonal reaction offers high efficiency and proceeds under mild, physiological conditions, preserving the integrity of the antibody.[1][2]
These application notes provide detailed protocols for the generation of ADCs using BCN linkers, from site-specific antibody modification to the final purification and characterization of the conjugate.
Principle of BCN Linker Conjugation
The creation of ADCs using BCN linkers relies on the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC). The process involves two key steps:
-
Introduction of an Azide (B81097) Moiety onto the Antibody: An azide group is site-specifically incorporated into the antibody. This can be achieved through enzymatic modification of the antibody's glycans or by genetically encoding an unnatural amino acid containing an azide group.[3][4]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified antibody is then reacted with a BCN-containing linker that is attached to the cytotoxic payload. The inherent ring strain of the BCN alkyne allows it to react selectively and efficiently with the azide group without the need for a copper catalyst, forming a stable triazole linkage.[1][2]
Experimental Protocols
This section details the experimental procedures for creating ADCs using BCN linkers.
Protocol 1: Site-Specific Introduction of Azide Groups into an Antibody
This protocol describes an enzymatic method for introducing azide groups into the N-glycans of an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Endoglycosidase S2 (EndoS2)
-
Galactosyltransferase (GalT)
-
Uridine diphosphate (B83284) N-azidoacetylgalactosamine (UDP-GalNAz)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A affinity column
-
Desalting column
Procedure:
-
Deglycosylation: To expose the terminal N-acetylglucosamine (GlcNAc) residues, incubate the antibody with EndoS2 at a molar ratio of 1:10 (enzyme:antibody) in PBS at 37°C for 4 hours.[5]
-
Azide Installation: To the deglycosylated antibody solution, add Galactosyltransferase to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM.[5]
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.[5]
-
Purification:
-
Characterization: Confirm the successful incorporation of the azide group by mass spectrometry. An increase in mass corresponding to the GalNAz moiety should be observed.[5]
Protocol 2: Conjugation of BCN-Linker-Payload to Azide-Modified Antibody via SPAAC
This protocol details the copper-free click chemistry reaction between the azide-modified antibody and a BCN-linker-payload construct.
Materials:
-
Azide-modified antibody (from Protocol 1) at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
BCN-linker-payload construct dissolved in an organic solvent like DMSO to a stock concentration of 10 mM.
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Size-Exclusion Chromatography (SEC) column.
-
Centrifugal filter device (e.g., 30 kDa MWCO).
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified antibody solution.
-
Slowly add a 5-10 molar excess of the BCN-linker-payload stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.[5]
-
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours, or overnight at 4°C, with gentle end-over-end mixing.[2][5]
-
Purification:
-
Concentration: Concentrate the purified ADC using a centrifugal filter device with an appropriate molecular weight cutoff.[5]
Protocol 3: Characterization of the Antibody-Drug Conjugate
This section outlines key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the hydrophobicity conferred by the drug-linker, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[7][]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0)
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).[7]
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from high to low salt concentration (e.g., 0-100% Mobile Phase B over 30 minutes).[7]
-
Monitor the elution profile by UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the formula: Average DAR = Σ(% Peak Area of DARn * n) / 100 (where 'n' is the number of drugs conjugated).[]
-
2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size, allowing for the assessment of ADC purity and the detection of aggregates.[9][]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: PBS, pH 7.4
-
Purified ADC sample
Procedure:
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute isocratically with the mobile phase.
-
Monitor the elution profile by UV absorbance at 280 nm.
-
-
Data Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks correspond to fragments or free drug-linker.
3. Mass Spectrometry (MS) for Confirmation of Conjugation and DAR
Mass spectrometry provides a precise measurement of the ADC's molecular weight, confirming successful conjugation and allowing for the determination of the DAR distribution.[7][11]
Procedure:
-
For intact mass analysis, the purified ADC can be analyzed by LC-MS using a reversed-phase column.
-
For more detailed analysis, the ADC can be reduced to separate the light and heavy chains prior to LC-MS analysis.
-
Deconvolute the mass spectra to determine the masses of the different ADC species and calculate the DAR.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the creation and characterization of ADCs using BCN linkers.
Table 1: Reaction Parameters for SPAAC Conjugation
| Parameter | Typical Value | Reference |
| Molar excess of BCN-linker-payload | 5-10 fold | [5] |
| Reaction Temperature | 20-25°C or 4°C | [2][5] |
| Reaction Time | 2-4 hours or overnight | [2][5] |
| Final DMSO Concentration | < 10% (v/v) | [5] |
Table 2: Representative Drug-to-Antibody Ratio (DAR) Analysis
| Analytical Method | Average DAR | DAR Distribution | Reference |
| Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% | [5] |
| Reversed-Phase Liquid Chromatography (RP-LC) | 1.8 | - | [5] |
| Mass Spectrometry (MS) | 2.0 | DAR0, DAR2 species observed | [7] |
Table 3: Second-Order Rate Constants for BCN-Azide SPAAC Reaction
| Azide Structure | Cyclooctyne | Rate Constant (M⁻¹s⁻¹) | Reference |
| Benzyl azide | BCN | ~0.3 | [12] |
| Alkyl azide | BCN | ~0.1 - 0.5 | [12] |
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using BCN linkers.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism
Caption: SPAAC mechanism for ADC formation.
Logical Relationship of ADC Characterization
Caption: Characterization methods for BCN-linked ADCs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 4. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 9. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Synthesis of PROTACs Using PEG-Based Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties, such as solubility and cell permeability.[3][4]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[5][6] The hydrophilic nature of PEG can enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3][7] Furthermore, the flexibility and length of the PEG chain can be modulated to optimize the geometry of the ternary complex, which is crucial for efficient ubiquitination and subsequent degradation of the target protein.[2][7]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing PEG-based linkers.
PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can be recycled to induce the degradation of additional target proteins.[2]
PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
The efficacy of a PROTAC is often determined by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation) values. The length and composition of the PEG linker can significantly impact these parameters.
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | 3 PEG units | 100 | >90 | [8] |
| Estrogen Receptor α (ERα) | VHL | 4 PEG units | 50 | >95 | [8] |
| Estrogen Receptor α (ERα) | VHL | 5 PEG units | 25 | >95 | [8] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 2 PEG units | 50 | ~80 | [8] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 3 PEG units | 20 | >90 | [8] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | 4 PEG units | 10 | >95 | [8] |
| BRD4 | CRBN | 1 PEG unit | >5000 | <20 | [9] |
| BRD4 | CRBN | 2 PEG units | >5000 | <20 | [9] |
| BRD4 | CRBN | 4 PEG units | <500 | >80 | [9] |
| BRD4 | CRBN | 5 PEG units | <500 | >80 | [9] |
Note: The exact DC50 and Dmax values can vary based on experimental conditions and cell lines used.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of PROTACs with PEG-based linkers.
Protocol 1: General Synthesis of a PEGylated PROTAC
This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[1]
General workflow for PROTAC synthesis.
Materials:
-
POI ligand with a suitable functional group (e.g., amine, carboxylic acid)
-
E3 ligase ligand with a suitable functional group (e.g., pomalidomide (B1683931) with an amine)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-NH2)
-
Coupling reagents (e.g., HATU, HOBt, DIPEA)
-
Solvents (e.g., DMF, DMSO)
-
Purification supplies (e.g., preparative HPLC)
Procedure:
-
First Coupling Reaction:
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEGn-N3) in an appropriate solvent like DMF.[1]
-
Add coupling reagents such as HATU and DIPEA.[1]
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.[1]
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]
-
-
Second Coupling Reaction (Example using Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[1]
-
Add a copper(I) catalyst, such as copper(II) sulfate (B86663) and sodium ascorbate.[1]
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protocol 2: Synthesis using a Hydroxy-PEG-Acid Linker
This protocol provides a two-step synthesis of a PROTAC using a Hydroxy-PEG12-acid linker, involving sequential amide coupling.[2]
Step 1: Synthesis of the POI-Linker Intermediate
-
Materials:
-
Hydroxy-PEG12-acid linker
-
Amine-functionalized POI ligand
-
HATU, DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Hydroxy-PEG12-acid linker (1.1 equivalents), HATU (1.1 equivalents), and DIPEA (2.0 equivalents) in anhydrous DMF.[2]
-
Stir the mixture at room temperature for 15 minutes.[2]
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.[2]
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by LC-MS.[2]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the POI-linker intermediate (POI-PEG12-OH).[2]
-
Step 2: Synthesis of the Final PROTAC
-
Materials:
-
POI-PEG12-OH intermediate
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Amine-containing E3 ligase ligand
-
Anhydrous DMF, DIPEA
-
-
Procedure:
-
Dissolve the POI-PEG12-OH intermediate (1.0 equivalent) in anhydrous DCM.[2]
-
Add TEA (1.5 equivalents) to the solution and cool to 0°C.[2]
-
Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.[2]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.[2]
-
Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG12-OTs).[2]
-
Concentrate the reaction mixture under reduced pressure.[2]
-
Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.[2]
-
Add DIPEA (3.0 equivalents) to the reaction mixture.[2]
-
Stir the reaction at 60°C overnight under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by LC-MS.[2]
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[2]
-
Protocol 3: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.[1]
Experimental workflow for Western Blot analysis.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer. Collect the cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein and a primary antibody for a loading control.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and compare the levels in treated versus untreated cells to determine the percentage of degradation.
Conclusion
PEG linkers are invaluable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[7] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[7] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing endo-BCN-PEG2-C2-NHS Ester Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize conjugation reactions using endo-BCN-PEG2-C2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of this compound?
A1: The this compound facilitates the covalent linkage of molecules through a two-step process. The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that readily couples with primary aliphatic amines (-NH2), such as those found on the side chain of lysine (B10760008) residues or at the N-terminus of proteins.[1][2] This reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1] The bicyclononyne (BCN) group is then available for a subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reaction with an azide-containing molecule.[3][4]
Q2: What is the optimal pH for the NHS ester-amine reaction?
A2: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[2][5] Below pH 7.2, the amine groups are increasingly protonated (-NH3+), which reduces their nucleophilicity and slows the reaction rate. Above pH 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[2][5]
Q3: How should I store and handle this compound?
A3: This reagent is moisture-sensitive.[6][7] It should be stored at -20°C with a desiccant.[7][8] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[7][9] It is recommended to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and not to prepare aqueous stock solutions for storage due to the hydrolysis of the NHS ester.[5][6][7]
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[2][3] For aqueous reactions, it is best to first dissolve the reagent in a minimal amount of anhydrous DMSO or DMF and then add it to the aqueous reaction buffer.[2][6] The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid potential denaturation of proteins.[7]
Q5: What types of buffers should be avoided in the reaction?
A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be strictly avoided as they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][6][7] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The reagent may have been compromised by moisture, or the reaction pH is too high. | Use a fresh vial of the reagent. Ensure it is warmed to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[5][6] Verify that the reaction buffer pH is within the optimal 7.2-8.5 range.[2][5] |
| Inactive Target Molecule: The primary amines on your target molecule may be inaccessible or protonated. | Ensure your protein or molecule of interest is properly folded and that the primary amines are accessible. Confirm the reaction buffer pH is optimal for amine reactivity (pH 7.2-8.5).[5] | |
| Presence of Competing Nucleophiles: The reaction buffer or sample contains primary amines (e.g., Tris, glycine). | Perform a buffer exchange of your sample into an amine-free buffer like PBS before starting the conjugation.[6][7] | |
| Suboptimal Molar Ratio: The molar excess of the NHS ester to the amine-containing molecule is too low. | Increase the molar excess of the this compound. A titration experiment starting from a 10-fold to 20-fold molar excess is recommended to find the optimal ratio.[7][10] | |
| Precipitation or Aggregation of Protein During Reaction | High Concentration of Organic Solvent: The final concentration of DMSO or DMF in the reaction mixture is too high, causing protein denaturation. | Minimize the volume of the organic solvent used to dissolve the NHS ester. Aim for a final concentration of <10%.[7] If necessary, the reaction can be performed with a more dilute protein solution, though this may require a higher molar excess of the NHS ester.[7] |
| High Degree of Labeling: Excessive modification of the protein surface can lead to changes in its physicochemical properties and cause aggregation. | Reduce the molar excess of the NHS ester in the reaction to achieve a lower degree of labeling.[10] | |
| Reagent Appears Clumpy or is Difficult to Handle | Hygroscopic Nature of the Reagent: The powder has absorbed moisture from the air. | Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[5] Store the reagent properly with a desiccant. |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent timing between dissolving the NHS ester and adding it to the reaction. | Standardize the protocol. Dissolve the NHS ester in anhydrous DMSO or DMF and add it to the reaction mixture immediately, as the NHS ester will hydrolyze over time even in organic solvents if any moisture is present.[6][7] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
-
Preparation of Protein Solution:
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Add the calculated volume of the NHS ester stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a good starting point.[7]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[7]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[7] Gentle mixing during incubation is recommended.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris or glycine) can be added to a final concentration of 50-100 mM.[10] Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
Protocol 2: Assessing Reagent Activity
A simple qualitative test can be performed to check if the NHS ester is still active. This involves reacting it with a primary amine and observing the release of NHS, which absorbs light at 260 nm.[2]
-
Prepare a small amount of a primary amine solution (e.g., 100 mM Tris buffer, pH 8.5).
-
Dissolve a small, known amount of the this compound in DMSO.
-
Measure the absorbance of the Tris buffer at 260 nm (this is your blank).
-
Add a small amount of the NHS ester solution to the Tris buffer and mix.
-
After a few minutes, measure the absorbance at 260 nm again.
-
A significant increase in absorbance indicates the release of NHS and confirms that the reagent is active.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. glenresearch.com [glenresearch.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
troubleshooting low conjugation efficiency with BCN linkers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Bicyclononyne (BCN) linkers in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and why use BCN linkers?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly efficient and bioorthogonal "click chemistry" reaction used to connect two molecules, one containing an azide (B81097) group and the other a strained alkyne.[1][] The reaction is driven by the high ring strain of the cyclooctyne (B158145), like BCN, which allows the reaction to proceed spontaneously without the need for a cytotoxic copper catalyst.[][3][4] This makes SPAAC ideal for conjugating sensitive biomolecules in complex biological environments.[3][4][5] BCN linkers are often favored for their excellent balance of reactivity and stability.[6]
Q2: What are the most common causes of low conjugation efficiency in SPAAC reactions?
Several factors can lead to poor SPAAC reaction outcomes. The most common issues include:
-
Suboptimal Reaction Conditions: The pH, buffer composition, and temperature can significantly impact reaction kinetics.[7][8]
-
Degraded Reagents: The BCN linker or the azide-containing molecule may have degraded due to improper storage or handling.
-
Steric Hindrance: Bulky chemical groups near the azide or alkyne moieties can physically block them from reacting.[7]
-
Low Reagent Concentration: Insufficient concentration of one or both reactants can slow down the reaction rate.[7]
-
Side Reactions: BCN linkers can sometimes react with other functional groups, particularly thiols, leading to off-target labeling.[6]
Q3: Which cyclooctyne is more reactive: BCN or DBCO?
For many applications, BCN (Bicyclo[6.1.0]nonyne) derivatives are considered more reactive and less hydrophobic than DBCO (Dibenzocyclooctyne) derivatives.[9][10] This higher reactivity can lead to faster conjugation times and higher yields, which is particularly advantageous when working with sensitive biomolecules or low concentrations.[11]
Q4: What are the optimal reaction conditions for a SPAAC reaction with BCN linkers?
While optimization is often necessary for specific applications, general guidelines are as follows:
-
pH: SPAAC reactions are typically efficient within a pH range of 6.5-8.5, with many protocols recommending a physiological pH of 7.0-8.0.[7][9]
-
Buffer: Amine-free and thiol-free buffers such as PBS, HEPES, or MES are recommended.[12] Studies have shown that HEPES buffer can result in significantly higher reaction rates compared to PBS.[9][13][14]
-
Temperature: Reactions can proceed at temperatures ranging from 4°C to 37°C.[3] Increasing the temperature from room temperature (e.g., 25°C) to 37°C can increase the reaction rate.[7][9]
-
Co-solvents: Organic co-solvents like DMSO or acetonitrile (B52724) can be used to improve the solubility of hydrophobic reagents, but the final concentration should ideally be kept low (e.g., <5% v/v) to avoid denaturing proteins.[3][7]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during SPAAC conjugations with BCN linkers.
Problem: Low or No Conjugate Detected
This is the most frequent issue, often indicated by analytical methods like SDS-PAGE, Mass Spectrometry, or HPLC showing little to no product formation.
Possible Cause 1: Reagent Instability or Degradation
-
BCN Linker: BCN linkers, especially those with active esters like NHS esters, are susceptible to hydrolysis. They must be stored under dry, low-temperature conditions (-20°C or colder) in an inert atmosphere.[] Repeated freeze-thaw cycles should be avoided.[]
-
Azide-Containing Molecule: The azide-functionalized molecule may also be unstable or impure.
Solutions:
-
Always allow the BCN linker vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][12]
-
Prepare aqueous solutions of the BCN linker immediately before use.[12]
-
Use fresh aliquots of stock solutions for each experiment.
-
Confirm the purity and integrity of your azide-containing molecule using an appropriate analytical method (e.g., NMR, MS).
Possible Cause 2: Unfavorable Reaction Conditions
-
Incorrect Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with NHS-ester functionalized BCN linkers. Buffers containing thiols (e.g., DTT) can react directly with the BCN alkyne.[12][16]
-
Suboptimal pH: The reaction rate can be highly dependent on pH. While generally robust, efficiency can drop outside the optimal 6.5-8.5 range.[7][9]
-
Low Temperature: While many reactions proceed at room temperature, lower temperatures (e.g., 4°C) will significantly slow the reaction rate.[3]
Solutions:
-
Switch to a non-amine, thiol-free buffer like PBS or HEPES.[12] For potentially higher efficiency, screen different buffer systems; HEPES has been shown to yield faster kinetics than PBS in some studies.[9][13][14]
-
Perform small-scale optimization experiments by screening a range of pH values (e.g., 6.5, 7.4, 8.5).[7]
-
Increase the reaction temperature (e.g., from room temperature to 37°C) to accelerate the reaction, provided your biomolecules are stable at higher temperatures.[7][9]
Possible Cause 3: Low Reagent Concentration or Incorrect Molar Ratio
-
The kinetics of SPAAC reactions are second-order, meaning the rate is dependent on the concentration of both the azide and the BCN linker. Low concentrations will result in a slow reaction.
Solutions:
-
Increase the concentration of the limiting reagent.[7] Conjugation is generally more efficient with higher reactant concentrations.[10]
-
If solubility is an issue, explore the use of a minimal amount of an organic co-solvent like DMSO.[7]
-
Optimize the molar ratio of the BCN linker to the azide-modified molecule. A 2 to 10-fold molar excess of the BCN reagent over the azide-modified protein is a common starting point for optimization.[3]
Possible Cause 4: Steric Hindrance
-
Bulky groups on either the azide or the BCN-containing molecule can physically impede the approach of the two reactants, preventing the cycloaddition from occurring.[7]
Solutions:
-
If possible, redesign your molecules to place the reactive moieties away from bulky substituents.
-
Incorporate a longer PEG spacer into your BCN linker. The PEG chain can reduce steric hindrance and improve solubility.[3][6][11]
Possible Cause 5: Side Reactions with BCN
-
The strained alkyne of the BCN moiety can react with nucleophiles, particularly thiols found in cysteine residues or reducing agents like DTT.[6][16][17]
Solutions:
-
If conjugating to a protein, ensure that free cysteine residues are capped if they are not the intended conjugation site.
-
Avoid using thiol-based reducing agents like DTT. If a reducing agent is necessary for other steps (e.g., reducing disulfide bonds), TCEP is often preferred, but its compatibility should be verified as some instability has been noted.[12][17]
Data and Protocols
Data Presentation
Table 1: Effect of Reaction Conditions on SPAAC Second-Order Rate Constants (k₂) for sulfo-DBCO-amine
This table summarizes kinetic data from studies on DBCO, a related cyclooctyne, highlighting the significant impact of buffer, pH, and temperature on reaction rates. Similar trends are often observed for BCN-based reactions.
| Buffer (pH) | Temperature (°C) | Azide Partner | Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS (pH 7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 |
| HEPES (pH 7.0) | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 |
| PBS (pH 7.0) | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.60 |
| HEPES (pH 7.0) | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | ~1.10 |
| Borate (pH 8.0) | 37 | 3-azido-L-alanine | ~0.90 |
| Borate (pH 10.0) | 37 | 3-azido-L-alanine | ~1.50 |
Data adapted from studies on DBCO kinetics, which demonstrate general principles applicable to SPAAC reactions.[9][13][14]
Table 2: Comparison of Reaction Times for Different Cyclooctynes
| Cyclooctyne | Azide Partner | Conditions | Reaction Time |
| BCN | Azide-oligonucleotide | 40°C, Solid Phase | 21 hours (quantitative conversion) |
| DBCO | Azido-pyrimidine | Not specified | Can be sluggish |
| BCN | Benzyl azide | 37°C, 100 mM in DMSO | Fast (Rate constant ~0.19-0.21 M⁻¹s⁻¹) |
Data compiled from various sources to illustrate relative reactivity.[7][18][19]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a BCN-Linker
This protocol provides a general workflow for conjugating an azide-modified protein with a BCN-PEG-NHS ester. Optimization of concentrations, ratios, and incubation times is highly recommended.
-
Reagent Preparation:
-
Azide-Modified Protein: Ensure the protein is purified and buffer-exchanged into an amine-free buffer such as PBS, pH 7.4.[3] Determine the protein concentration accurately.
-
BCN-Linker Stock Solution: Allow the solid BCN-linker to warm to room temperature. Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO.[3]
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to its desired final concentration (e.g., 1-5 mg/mL).[5]
-
Add the BCN-linker stock solution to the protein solution to achieve the desired molar excess (e.g., start with a 10-fold molar excess).
-
Note: Keep the final DMSO concentration below 5% (v/v) to maintain protein stability.[3]
-
Gently mix the components. Do not vortex if working with proteins.
-
-
Incubation:
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[3] The optimal time should be determined empirically.
-
-
Purification:
Protocol 2: Analytical Methods to Quantify Conjugation Efficiency
-
SDS-PAGE:
-
Mass Spectrometry (MS):
-
HPLC:
-
Size-Exclusion Chromatography (SEC): Can be used to assess the purity of the conjugate and detect any aggregation caused by the conjugation.[20][21]
-
Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP-HPLC): These methods can often separate protein species with different numbers of conjugated linkers, allowing for quantification of the drug-to-antibody ratio (DAR) in ADC development.[20]
-
Visualizations
A troubleshooting workflow for low BCN conjugation efficiency.
The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 3. benchchem.com [benchchem.com]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 10. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Solid phase click ligation for the synthesis of very long oligonucleotides - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC42451K [pubs.rsc.org]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
preventing hydrolysis of NHS ester during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during N-hydroxysuccinimide (NHS) ester labeling experiments, with a specific focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with NHS esters and why is it so critical?
The optimal pH for reacting an NHS ester with primary amines on a protein is between 8.0 and 8.5, with a pH of 8.3 often recommended as an ideal starting point for most proteins.[1][2][3] This pH range is a critical compromise between two competing reactions: the desired amine reaction and the undesired hydrolysis of the NHS ester.[3]
-
Below pH 8.0: The primary amines on the protein (specifically the ε-amino group of lysine (B10760008) residues and the N-terminus) are significantly protonated (-NH3+), making them poor nucleophiles and thus unreactive towards the NHS ester.[3][4][5]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically.[3][4][6] In this reaction, water molecules attack the ester, rendering the labeling reagent inactive before it can react with the protein.[3]
Q2: Which buffers should I use for NHS ester labeling reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the target protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[4][6]
Recommended Buffers:
Buffers to Avoid:
While Tris is sometimes used, it is not recommended due to the presence of a primary amine that can compete with the labeling reaction.[1]
Q3: My NHS ester reagent is not dissolving well in my aqueous reaction buffer. What should I do?
Many non-sulfonated NHS esters have poor water solubility.[6] To overcome this, the NHS ester should first be dissolved in a small amount of a dry, water-miscible organic solvent before being added to the aqueous protein solution.[1][6][8]
Recommended Solvents:
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)[1][9]
Procedure:
-
Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO or DMF.[7]
-
Add this stock solution drop-wise to your protein solution while gently vortexing.[10]
-
The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid protein denaturation.[10]
It is critical to use anhydrous (water-free) solvents, as any moisture can begin to hydrolyze the NHS ester before it is even added to the reaction.[11]
Q4: How stable is the NHS ester in solution?
NHS esters are unstable in aqueous solutions, and their stability is highly dependent on pH and temperature.[12][13] The rate of hydrolysis increases significantly with increasing pH.[6][12]
-
Aqueous solutions of NHS esters should be used immediately after preparation.[1]
-
Stock solutions of NHS esters in anhydrous DMF or DMSO are more stable and can be stored for 1-2 months at -20°C.[1]
Quantitative Data Summary
The stability of an NHS ester in an aqueous buffer is often described by its half-life (the time it takes for half of the reactive ester to be hydrolyzed). The table below summarizes the approximate half-life of a typical NHS ester under various conditions.
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0°C | 4 - 5 hours |
| 7.0 | Room Temp. | ~1 hour |
| 8.0 | Room Temp. | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | < 10 minutes |
(Data compiled from multiple sources describing general NHS ester chemistry).[6][12][14][15]
Visualizing Reaction Pathways
The following diagram illustrates the competing reactions of an NHS ester with a protein's primary amine (successful labeling) versus water (hydrolysis). The optimal pH range maximizes the desired reaction while minimizing the competing hydrolysis.
Caption: Competing reaction pathways for NHS ester labeling.
Troubleshooting Guide
If you are experiencing low labeling efficiency, follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
Experimental Protocols
Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an amine-reactive NHS ester.
1. Preparation of Reagents:
-
Protein Solution:
-
NHS Ester Stock Solution:
2. Labeling Reaction:
-
Calculate Molar Ratio: Determine the desired molar excess of the NHS ester to the protein. A common starting point is a 10- to 20-fold molar excess of the dye.[11] For mono-labeling, an 8-fold molar excess is often a good empirical value.[1]
-
Initiate Reaction: Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing.[1]
-
Incubation: Incubate the reaction mixture. The incubation time and temperature are a trade-off between labeling efficiency and hydrolysis. Common conditions include:
3. Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, a small amount of an amine-containing buffer can be added to scavenge any unreacted NHS ester.[6]
-
Add Tris buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.[15]
4. Purification of the Labeled Protein:
-
It is essential to remove the unreacted NHS ester and the N-hydroxysuccinimide by-product from the labeled protein.[1]
-
The most common method for purifying labeled proteins is size-exclusion chromatography (e.g., a desalting column).[8][9]
-
Other methods like dialysis or precipitation (e.g., with ethanol (B145695) or acetone) can also be used.[1]
5. Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[9] Consider adding a cryoprotectant like glycerol (B35011) for frozen storage and dividing the sample into single-use aliquots to avoid freeze-thaw cycles.[9]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fluidic.com [fluidic.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. biotium.com [biotium.com]
- 8. glenresearch.com [glenresearch.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. interchim.fr [interchim.fr]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: BCN-Conjugated Protein Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Bicyclononyne (BCN)-conjugated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor solubility of BCN-conjugated proteins?
A1: Poor solubility or aggregation of BCN-conjugated proteins can arise from several factors:
-
Increased Hydrophobicity: The BCN moiety itself is hydrophobic. Its introduction onto the protein surface can increase the overall hydrophobicity, leading to self-association and aggregation.[1]
-
High Degree of Labeling (DOL): Excessive conjugation of BCN molecules can significantly alter the protein's surface charge and isoelectric point (pI), reducing its solubility in aqueous buffers.[1]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can influence protein stability.[1][2] If the buffer conditions are not optimal for the conjugated protein, it can lead to aggregation.
-
Instability of the Parent Protein: The inherent stability of the protein itself is a crucial factor. If the protein is already prone to aggregation, the conjugation process can exacerbate this issue.
-
Nature of the Linker: The linker connecting the BCN to the protein can influence solubility. Hydrophobic linkers can worsen solubility issues.[3]
Q2: What is a BCN linker and why is it used in bioconjugation?
A2: A BCN (Bicyclo[6.1.0]nonyne) linker is a chemical tool used in bioorthogonal chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) "click" chemistry.[4][5] It contains a strained cyclooctyne (B158145) group that reacts selectively and efficiently with azide-functionalized molecules in complex biological environments without the need for a cytotoxic copper catalyst.[5][6] This high specificity and biocompatibility make BCN linkers ideal for labeling proteins, peptides, and other biomolecules for various applications, including drug delivery and imaging.[6]
Q3: How does a Polyethylene Glycol (PEG) linker improve the solubility of a BCN-conjugated protein?
A3: Polyethylene glycol (PEG) is a hydrophilic polymer that, when used as a linker in bioconjugation (a process known as PEGylation), can significantly enhance the solubility and stability of the resulting conjugate.[7][8] Key benefits of using PEG linkers include:
-
Improved Hydrophilicity: The hydrophilic nature of the PEG chain increases the overall water solubility of the BCN-conjugated protein.[3][7]
-
Steric Hindrance: The flexible PEG chain creates a "shield" around the protein, which can prevent the intermolecular interactions that lead to aggregation.[7]
-
Enhanced Stability: PEGylation can protect proteins from enzymatic degradation and improve their stability under various conditions.[7][8]
Troubleshooting Guide
Issue 1: Protein precipitation is observed immediately after adding the BCN-linker reagent.
-
Question: My protein solution becomes cloudy and precipitates as soon as I add the BCN-NHS ester dissolved in an organic solvent like DMSO. What is causing this and how can I fix it?
-
Answer: This is often due to the high local concentration of the organic solvent and the BCN reagent upon addition. The final concentration of solvents like DMSO should ideally be kept low, often below 15%, to avoid protein precipitation.[9]
Solution:
-
Slow Addition: Add the dissolved BCN reagent to the protein solution dropwise and with gentle, continuous mixing. This prevents localized high concentrations of the reagent and solvent.[1]
-
Optimize Solvent Concentration: If possible, dissolve the BCN reagent at a higher concentration in the organic solvent to minimize the volume added to the protein solution.
-
Alternative Solvents: While DMSO is common, explore other water-miscible organic solvents that may be less harsh on your specific protein.
-
Issue 2: The purified BCN-conjugated protein aggregates over time during storage.
-
Question: The BCN-conjugated protein is soluble immediately after purification, but it aggregates after a few days of storage at 4°C. How can I improve its long-term stability?
-
Answer: Aggregation during storage is often due to suboptimal buffer conditions for the final conjugated product. The surface properties of the protein have been altered by the conjugation, so the optimal storage buffer may be different from that of the unconjugated protein.
Solution:
-
Buffer Optimization: Perform a buffer screen to find the optimal pH and ionic strength for the conjugated protein. Small changes in pH can significantly impact solubility.
-
Inclusion of Excipients/Additives: Supplement the storage buffer with solubility-enhancing excipients. A systematic screening of these additives is recommended.
Additive Typical Concentration Mechanism of Action Arginine & Glutamic Acid 50-100 mM Suppresses protein aggregation by interacting with hydrophobic patches and screening charges.[10] Glycerol 5-20% (v/v) Acts as a kosmotrope, stabilizing the native protein structure.[2][11] Non-ionic Surfactants (e.g., Tween-80, Polysorbate 20) 0.01-0.1% (v/v) Prevents surface-induced aggregation and can solubilize hydrophobic regions.[12] Sugars (e.g., Trehalose, Sucrose) 0.25-1 M Stabilize the protein's native conformation.
-
Issue 3: The BCN-conjugated protein is consistently found in the insoluble fraction after cell lysis and purification.
-
Question: I am expressing a protein with a genetically encoded azide (B81097) to conjugate with a BCN-linker, but the final product is always insoluble. What can I do?
-
Answer: In this case, the solubility issue may stem from the recombinant protein expression itself, which is then compounded by the conjugation. Strategies should focus on improving the initial solubility of the protein before and during conjugation.
Solution:
-
Fusion Tags: Express the protein with a highly soluble fusion partner. These tags can aid in proper folding and increase the overall solubility of the protein.[13][14] The tag can often be cleaved after purification if necessary.
Fusion Tag Size (kDa) Key Features Maltose-Binding Protein (MBP) ~40 Highly effective at improving solubility.[11][13] Thioredoxin (TrxA) ~12 Can enhance solubility and promote disulfide bond formation.[13] Small Disordered Peptides < 7 Can be as effective as larger tags without adding significant bulk.[13] -
Optimize Expression Conditions: Lowering the expression temperature (e.g., to 18-25°C) and reducing the inducer concentration can slow down protein synthesis, allowing more time for proper folding and reducing the formation of inclusion bodies.[11][15]
-
Experimental Protocols
Protocol 1: General Method for BCN-Conjugation to Protein Lysine Residues
This protocol provides a starting point for conjugating a BCN-NHS ester to a protein via its primary amines (lysine residues).
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.2-8.0.
-
Adjust the protein concentration to 1-5 mg/mL.[9]
-
-
BCN Reagent Preparation:
-
Immediately before use, dissolve the BCN-NHS ester in an anhydrous, water-miscible solvent like DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Calculate the required volume of the BCN-NHS ester solution to achieve a 5 to 20-fold molar excess relative to the protein.
-
Add the BCN solution to the protein solution slowly while gently mixing.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Purification:
-
Remove the excess, unreacted BCN linker and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.
-
Protocol 2: Screening for Optimal Buffer Conditions
This protocol uses a 96-well plate format for a high-throughput screen of different buffer conditions to enhance the solubility of a BCN-conjugated protein.
-
Prepare Buffer Stocks: Create a range of buffer stocks with varying pH values (e.g., pH 6.0 to 8.5) and salt concentrations (e.g., 50 mM to 500 mM NaCl).
-
Aliquot Protein: Distribute the purified BCN-conjugated protein into the wells of a 96-well plate.
-
Add Buffers: Add the different buffer stocks to the wells. Include wells with solubility-enhancing additives like arginine or glycerol.
-
Incubate and Monitor: Incubate the plate under desired storage conditions (e.g., 4°C or 25°C). Monitor for aggregation over time (e.g., 1 hour, 24 hours, 72 hours) by measuring the absorbance at a high wavelength (e.g., 340 nm or 600 nm), where light scattering from aggregates is detected.
-
Analysis: Identify the buffer conditions that result in the lowest absorbance readings over time, indicating minimal aggregation. These are the optimal conditions for your protein's solubility.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Enhancement of the solubility of recombinant proteins by fusion with a short-disordered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: endo-BCN-PEG2-C2-NHS Ester
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-C2-NHS ester.
Troubleshooting Guide
This guide addresses common issues encountered during bioconjugation experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation to Amine-Containing Molecules | Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze in aqueous solutions, rendering it unreactive towards primary amines. The rate of hydrolysis increases significantly with higher pH. | - Prepare fresh solutions of the NHS ester immediately before use. Do not store in aqueous solution. - Perform the conjugation reaction at a pH between 7.2 and 8.5 for optimal balance between amine reactivity and NHS ester stability. - Ensure the reagent is stored properly at -20°C with a desiccant and brought to room temperature before opening to prevent condensation. |
| Suboptimal Reaction Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | - Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0 or sodium bicarbonate buffer at pH 8.3-8.5.[1] | |
| Poor Solubility of Reagents: If the this compound or the target molecule is not fully dissolved, the reaction efficiency will be poor. | - Dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.[2][3] - For poorly soluble target molecules, consider using a small percentage of an organic co-solvent, ensuring it does not negatively impact the biomolecule's activity. | |
| Steric Hindrance: The primary amine on the target molecule may be in a sterically hindered environment, reducing its accessibility to the NHS ester. | - Increase the reaction time or the molar excess of the this compound. - Consider modifying the linker length or attachment site on the target molecule if possible. | |
| Non-Specific Binding or Aggregation of the Conjugate | Excess Unreacted Linker: Residual, unreacted this compound or its hydrolyzed byproducts can lead to non-specific interactions. | - Purify the conjugate promptly after the reaction using appropriate methods like size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) to remove excess linker. |
| Hydrophobicity: Although the PEG linker enhances water solubility, the BCN group is hydrophobic and could contribute to aggregation at high concentrations. | - Optimize the conjugation ratio to avoid over-labeling. - Include additives like polysorbate 20 (Tween-20) at low concentrations in the final formulation buffer to prevent aggregation. | |
| Unexpected Side Products | Reaction with Other Nucleophiles: Besides primary amines, other nucleophilic groups like thiols (cysteines) can potentially react with NHS esters, although the reaction with primary amines is more favorable at neutral to slightly basic pH. | - If your biomolecule contains highly reactive free thiols and you want to avoid this side reaction, consider protecting the thiols before the NHS ester conjugation. |
| Degradation of the BCN Moiety: While generally stable under conditions used for amine conjugation, the bicyclo[6.1.0]nonyne (BCN) group can be sensitive to acidic conditions.[4] | - Avoid exposing the linker or the final conjugate to strong acids for prolonged periods. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound?
A1: The most significant side reaction is the hydrolysis of the NHS ester group in the presence of water. This reaction competes with the desired conjugation to primary amines and is accelerated at higher pH. The hydrolyzed product is a carboxylic acid which is unreactive towards amines.
Q2: What is the optimal pH for conjugating this compound to a protein?
A2: The optimal pH for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[5] This pH range provides a good compromise between having a sufficient concentration of deprotonated primary amines for efficient reaction and minimizing the rate of NHS ester hydrolysis.
Q3: Can I use Tris buffer for my conjugation reaction?
A3: It is highly recommended to avoid buffers containing primary amines, such as Tris or glycine.[3][6] These buffers will compete with your target molecule for the NHS ester, leading to lower conjugation efficiency. Phosphate-buffered saline (PBS) or sodium bicarbonate buffers are suitable alternatives.
Q4: How should I store and handle this compound?
A4: The reagent is moisture-sensitive and should be stored at -20°C with a desiccant.[3][6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Solutions of the NHS ester should be prepared fresh and used immediately. Do not prepare stock solutions in aqueous buffers for storage.
Q5: My this compound is an oil. How do I handle it?
A5: The appearance of this compound can be a light yellow to yellow oil.[7][8] To use it, dissolve a calculated amount in a dry, water-miscible organic solvent such as DMSO or DMF before adding it to your reaction mixture.
Q6: Are there any known side reactions for the BCN group?
A6: The BCN group is generally stable under typical bioconjugation conditions (neutral to slightly basic pH). However, it can be sensitive to acidic conditions.[4] Additionally, under specific circumstances, BCN can react with 1,2-quinones in a very fast cycloaddition reaction.[9] This is generally not a concern unless your experimental system contains such reactive species.
Quantitative Data Summary
| Parameter | Value / Information | Source |
| Molecular Formula | C₂₂H₃₀N₂O₈ | [7][10] |
| Molecular Weight | 450.48 g/mol | [7][8] |
| Appearance | Light yellow to yellow oil | [7][8] |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C with desiccant | [3][6][11] |
| Optimal Reaction pH for Amine Conjugation | 7.2 - 8.5 | [5] |
| General NHS Ester Half-life in Aqueous Solution | - pH 7: Several hours - pH 8.5: ~30 minutes to a few hours - pH 9: Minutes | General knowledge based on NHS ester chemistry |
| Purity | Typically >90-95% | [7][10] |
Experimental Protocols
General Protocol for Protein Labeling with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.
-
Conjugation Reaction:
-
Bring the protein solution to the desired concentration (typically 1-10 mg/mL).
-
Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. A molar excess of 10-20 fold of the linker over the protein is a common starting point, but this should be optimized for your specific application.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours, or at 4°C overnight. The optimal time may need to be determined empirically.
-
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts from the conjugated protein using size-exclusion chromatography, dialysis, or another suitable purification method.
Visualizations
Caption: Major reaction pathways for this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. precisepeg.com [precisepeg.com]
- 11. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Purification of BCN-PEG-NHS Ester Protein Conjugates
Welcome to the technical support center for the purification of proteins conjugated with BCN-PEG-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these bioconjugates.
Troubleshooting Guide
This section addresses common issues encountered during the purification of BCN-PEG-NHS ester labeled proteins.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of Conjugated Protein | Protein Precipitation: Over-labeling or high concentrations of the organic solvent used to dissolve the BCN-PEG-NHS ester can lead to protein aggregation and precipitation.[1] | - Optimize the molar ratio of the BCN-PEG-NHS ester to the protein by performing titration experiments.[1] - Ensure the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture is low (typically <10%).[1] - Consider using a PEG linker with higher water solubility. |
| Non-specific Adsorption: The protein conjugate may be binding to the purification column or membrane. | - For chromatography, consider adding a non-ionic detergent (e.g., 0.01% Tween-20) to the buffers. - For dialysis, pre-block the membrane by incubating it with a solution of 1% BSA.[2] | |
| Inefficient Removal of Unreacted BCN-PEG-NHS Ester | Inappropriate Purification Method: The chosen method may not have sufficient resolution to separate the small molecule from the larger protein conjugate. | - Size Exclusion Chromatography (SEC): Ensure the selected column has an appropriate fractionation range to effectively separate the protein conjugate from the smaller unreacted linker.[3] - Dialysis: Use a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the protein but large enough to allow the free linker to pass through (e.g., 10 kDa MWCO for a >40 kDa protein).[2] Increase the frequency of buffer changes and the total dialysis volume.[2][4] - Tangential Flow Filtration (TFF): Increase the number of diavolumes during the buffer exchange step to ensure complete removal of small molecules.[5] |
| Presence of Protein Aggregates in Final Product | Harsh Purification Conditions: Changes in pH, high salt concentrations, or shear stress during purification can induce protein aggregation.[4] | - SEC: This method is well-suited for separating monomers from aggregates and can be performed under mild, physiological conditions.[6][7][8] - Ion Exchange Chromatography (IEX): While effective for purification, ensure the elution conditions (pH or salt gradient) are not causing the protein to aggregate.[9][10] - General: Handle protein solutions gently, avoid vigorous vortexing, and filter the final product through a low protein-binding 0.22 µm filter. |
| Heterogeneous Final Product (Multiple PEGylated Species) | High Molar Ratio of Reagent: A large excess of the BCN-PEG-NHS ester can lead to multiple PEG molecules attaching to a single protein.[1] | - Systematically lower the molar ratio of the BCN-PEG-NHS ester to the protein in the conjugation reaction.[1] - Ion Exchange Chromatography (IEX): This technique can be used to separate protein species with different numbers of attached PEG molecules, as each PEGylation can alter the protein's surface charge.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my BCN-PEG-NHS ester conjugation reaction is complete?
Immediately after the incubation period, it is recommended to quench the reaction to stop further labeling.[12] This can be done by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM and incubating for about 15 minutes.[12][13] Following quenching, proceed with purification to remove unreacted reagents and byproducts.[5][14]
Q2: What are the most common methods for purifying my BCN-PEG-NHS ester conjugated protein?
The most common and effective purification methods are based on size and charge differences between the conjugated protein and the excess reagents.[5] These include:
-
Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on their size and is very effective at removing small, unreacted BCN-PEG-NHS linkers.[3][6][15]
-
Dialysis: This method uses a semi-permeable membrane to separate the larger protein conjugate from smaller, unreacted reagents.[4][16][17]
-
Ultrafiltration/Tangential Flow Filtration (TFF): These techniques use pressure and a semi-permeable membrane for buffer exchange and removal of small molecules, and can also concentrate the protein sample.[16][18]
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[9][10][19] It can be useful for separating protein species with different degrees of PEGylation.[11]
Q3: How do I choose the right purification method for my experiment?
The choice of purification method depends on several factors, including the size of your protein, the scale of your reaction, and the required purity of your final product.[5]
| Method | Advantages | Disadvantages | Best For |
| Size Exclusion Chromatography (SEC) | High resolution, mild conditions, can separate monomers from aggregates.[6][7] | Can lead to sample dilution, limited sample volume capacity.[6][7] | High-purity applications, final polishing step, and separating aggregates.[3][15] |
| Dialysis | Gentle, simple, and can handle large volumes.[2][4] | Time-consuming, may lead to sample dilution.[4][18] | Buffer exchange and removal of small molecule impurities for less time-sensitive applications.[2][17] |
| Ultrafiltration/TFF | Fast, can concentrate the sample, scalable.[18] | Potential for membrane fouling and shear stress on the protein.[18] | Rapid desalting, buffer exchange, and concentration of small to large volume samples.[16] |
| Ion Exchange Chromatography (IEX) | High capacity, high resolution for charge variants.[9][10] | Requires optimization of buffer pH and salt concentration, may not be suitable for all proteins. | Separating proteins with different degrees of PEGylation, capturing dilute samples.[9][11] |
Q4: Can I use the same buffer for purification as I used for the conjugation reaction?
It depends on the purification method.
-
For SEC , it is often advantageous to use a buffer that is suitable for the downstream application of your protein conjugate.[8]
-
For IEX , you will need to use specific binding and elution buffers with different ionic strengths or pH values.[10][19]
-
For dialysis and TFF , the goal is typically to exchange the reaction buffer with a new buffer suitable for storage or subsequent experiments.[4][16]
It is crucial to avoid buffers containing primary amines (like Tris or glycine) during the conjugation reaction itself, as they will compete with the protein for the NHS ester.[1][13][20][21] However, these can be used to quench the reaction before purification.
Q5: How can I confirm that my protein is successfully conjugated and purified?
Several analytical techniques can be used to characterize your protein conjugate:
-
SDS-PAGE: A successful conjugation will result in a shift in the molecular weight of the protein, which can be visualized as a band of higher molecular weight on the gel.
-
UV-Vis Spectroscopy: If the PEG linker or a molecule attached to the BCN group has a unique absorbance, this can be used to quantify the degree of labeling.
-
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): This provides a precise measurement of the molecular weight of the conjugated protein, allowing for the determination of the number of PEG linkers attached.[22]
-
HPLC-based methods (e.g., SEC-HPLC, RP-HPLC, HIC): These methods can be used to assess the purity of the conjugate, detect aggregates, and in some cases, separate different species of the conjugate.[22]
Experimental Protocols
General Protocol for BCN-PEG-NHS Ester Protein Conjugation
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[13][20] Ensure the buffer pH is between 7.2 and 8.5 for optimal labeling of lysine (B10760008) residues.[1][12]
-
Prepare the BCN-PEG-NHS Ester Solution: Immediately before use, dissolve the BCN-PEG-NHS ester in an anhydrous organic solvent like DMSO or DMF to a concentration of approximately 10 mM.[12][13][20]
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the dissolved BCN-PEG-NHS ester to the protein solution.[1] The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[12][13][20]
-
Quenching (Optional): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes.[12]
Purification Protocol 1: Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS) at the recommended flow rate.
-
Sample Loading: Load the quenched conjugation reaction mixture onto the column. The sample volume should ideally be 2-5% of the total column volume for optimal separation.[5]
-
Elution: Elute the column with the equilibration buffer and collect fractions.
-
Analysis: Monitor the elution profile using UV absorbance at 280 nm (for protein) and, if applicable, at a wavelength specific to the conjugated molecule. Pool the fractions containing the purified protein conjugate.
Purification Protocol 2: Dialysis
-
Membrane Preparation: Prepare a dialysis membrane with an appropriate MWCO according to the manufacturer's instructions.
-
Sample Loading: Load the conjugation reaction mixture into the dialysis tubing or cassette.
-
Dialysis: Place the sealed dialysis device in a large volume of dialysis buffer (e.g., 100 times the sample volume) and stir gently at 4°C.[4]
-
Buffer Changes: Change the dialysis buffer every 2-4 hours for a total of 3-4 changes to ensure complete removal of unreacted reagents.[5] An overnight dialysis for the final change is also common.[5]
-
Sample Recovery: Recover the purified protein conjugate from the dialysis device.
Visualizations
Caption: Workflow for BCN-PEG-NHS ester protein conjugation and purification.
Caption: Troubleshooting logic for protein conjugate purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 10. Protein purification by IE-chromatography [reachdevices.com]
- 11. conductscience.com [conductscience.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. goldbio.com [goldbio.com]
- 16. Desalting, concentration, and buffer exchange by dialysis and ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 18. Ultrafiltration vs. Dialysis for Protein Concentration [synapse.patsnap.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Stoichiometry for Efficient Amine Labeling
Welcome to the technical support center for amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure efficient and reproducible labeling of proteins, antibodies, and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine labeling reactions using NHS esters?
A1: The optimal pH for amine labeling with N-hydroxysuccinimide (NHS) esters is between 8.3 and 8.5.[1][2][3][4][5] At this pH, the primary amino groups (like the ε-amino group of lysine) are deprotonated and thus more nucleophilic and reactive with the NHS ester.[5][6] A lower pH can lead to the protonation of amines, reducing their reactivity, while a significantly higher pH increases the rate of NHS ester hydrolysis, which competes with the labeling reaction.[1][2][3][4][5][7]
Q2: Which buffers are recommended for amine labeling?
A2: It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for the labeling reagent.[4][8][9][10] Recommended buffers include:
-
0.1 M Phosphate (B84403) buffer (pH 8.3-8.5)[1][3][5]
-
50 mM Sodium Borate (pH 8.5)[5]
While Tris-based buffers contain a primary amine, they are sometimes used to quench the reaction after labeling is complete.[5]
Q3: How do I choose the correct molar ratio of labeling reagent to my protein?
A3: The optimal molar ratio of labeling reagent to protein needs to be determined empirically for each specific protein and dye combination. A common starting point is a 10- to 20-fold molar excess of the dye.[4] For antibodies, a molar ratio between 9:1 to 15:1 (dye:protein) is often recommended.[12] The ideal ratio depends on factors like protein concentration and the number of available primary amines. It is advisable to perform a titration with different molar ratios to find the optimal condition that provides the desired degree of labeling without causing protein precipitation or loss of function.[13][14][15]
Q4: What is the Degree of Labeling (DOL) and how is it determined?
A4: The Degree of Labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[5] It is an important parameter to ensure reproducibility. The DOL can be calculated using UV-Vis spectrophotometry by measuring the absorbance of the labeled protein at 280 nm (for the protein) and the absorbance maximum of the dye.[13][14][15]
Q5: My labeled protein has precipitated. What could be the cause?
A5: Protein precipitation after labeling can be caused by several factors:
-
Over-labeling: Excessive labeling can alter the protein's surface charge and hydrophobicity, leading to aggregation.[4][16] Reducing the molar excess of the labeling reagent can help mitigate this.[11]
-
Change in Isoelectric Point (pI): The reaction of the labeling reagent with primary amines neutralizes their positive charge. This can shift the protein's pI, and if the buffer pH is close to the new pI, the protein may precipitate.[10]
-
Solvent Effects: If the labeling reagent is dissolved in an organic solvent like DMSO or DMF, adding too large a volume to the aqueous protein solution can cause precipitation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommendation |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Inactive/Hydrolyzed Labeling Reagent: NHS esters are moisture-sensitive and can hydrolyze over time.[7][17][] | Use a fresh aliquot of the labeling reagent. Dissolve it in anhydrous DMSO or DMF immediately before use.[4][11] Ensure proper storage of the reagent, protected from light and moisture.[4] |
| Incorrect Buffer pH: The pH of the reaction buffer is critical. A pH below 8.3 will result in protonated, unreactive amines.[1][2][3][4] | Verify that the reaction buffer is at the optimal pH of 8.3-8.5.[4] | |
| Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the labeling reagent.[4][8][9][10] | Use a buffer free of primary amines, such as sodium bicarbonate or phosphate buffer.[1][3][5] If the protein solution contains such contaminants, perform a buffer exchange via dialysis or desalting column.[11][12] | |
| Insufficient Molar Ratio of Labeling Reagent: Too little labeling reagent will result in under-labeling.[4] | Increase the molar excess of the labeling reagent in the reaction. A 10- to 20-fold excess is a good starting point for optimization.[4] | |
| Low Protein Concentration: The efficiency of the labeling reaction is dependent on the concentration of the reactants.[12][19] | For optimal results, the protein concentration should be at least 2 mg/mL.[11][20] If the protein solution is too dilute, it can be concentrated using an ultrafiltration device.[12] | |
| High Background Signal / Non-specific Labeling | Excess Unreacted Label: Insufficient removal of the unreacted labeling reagent after the reaction is a common cause of high background. | Purify the labeled conjugate thoroughly using methods like dialysis, size-exclusion chromatography, or spin desalting columns.[10] |
| Non-covalent Binding: Some fluorescent dyes can non-covalently bind to proteins through hydrophobic interactions. | To minimize non-covalent binding, you can include a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffers during purification. | |
| Protein Precipitation | Over-labeling: Excessive modification of the protein surface can lead to aggregation.[4][16] | Reduce the molar ratio of the labeling reagent to the protein.[11] It may be necessary to perform a titration to find the optimal ratio. |
| Change in Protein's Isoelectric Point (pI): Neutralization of amine charges can cause the protein to precipitate if the buffer pH is near the new pI.[10] | Consider performing the labeling reaction at a slightly different pH or in a buffer with a different composition. |
Experimental Protocols
General Protocol for Amine Labeling of an IgG Antibody with an NHS Ester Dye
This protocol is a general guideline and may require optimization for specific antibodies and dyes.
1. Antibody Preparation:
-
The IgG antibody should be in a buffer free of primary amines (e.g., Tris, glycine) and other stabilizers like BSA or gelatin.[12]
-
If the antibody is in an incompatible buffer, perform a buffer exchange into a labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.
-
The recommended antibody concentration is between 2-10 mg/mL.[11]
2. Dye Preparation:
-
Immediately before use, dissolve the amine-reactive NHS ester dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[11]
-
Vortex briefly to ensure the dye is fully dissolved.[12]
3. Labeling Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess (a starting point of 10-15 fold molar excess is recommended).
-
While gently stirring or vortexing the antibody solution, slowly add the dye solution dropwise.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[12][21] Alternatively, the reaction can be carried out overnight on ice.[1][2][3]
4. Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent like Tris-HCl or glycine (B1666218) can be added to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature.
5. Purification of the Labeled Antibody:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[1][2][3][12]
-
The first colored fraction to elute will be the labeled antibody.
6. Determination of the Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of the dye (A_max).
-
Calculate the protein concentration and then the DOL using the Beer-Lambert law and the extinction coefficients of the protein and the dye.[13][14][15]
Visualizations
Caption: A typical experimental workflow for protein labeling with an amine-reactive dye.
Caption: Reaction scheme for labeling a primary amine with an NHS ester.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. resources.tocris.com [resources.tocris.com]
- 15. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
challenges in PROTAC linker design and optimization
Welcome to the Technical Support Center for PROTAC® Development. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) related to the critical challenges of PROTAC linker design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the linker in a PROTAC?
A1: The linker is a crucial component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Far from being a passive spacer, the linker's composition, length, and attachment points are critical in dictating the PROTAC's overall efficacy.[2][3] Its primary roles include:
-
Enabling Ternary Complex Formation: The linker must be the appropriate length and have suitable flexibility to allow the POI and E3 ligase to come together productively, forming a stable ternary complex (POI-PROTAC-E3 Ligase).[1][3][4]
-
Influencing Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3][5][]
-
Determining Selectivity and Potency: A well-designed linker can improve binding cooperativity within the ternary complex, enhancing degradation potency and even providing selectivity for specific protein isoforms.[1][2]
Q2: How do I choose a starting point for linker length?
A2: Choosing the optimal linker length is often an empirical process, but some general principles apply.[3][7]
-
Too Short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[4][8]
-
Too Long: An excessively long or flexible linker may not sufficiently restrict the proteins, leading to an unstable or non-productive complex and reducing the effective molarity.[3][8]
-
General Practice: Most successful PROTACs utilize linkers of intermediate length, often corresponding to 7-16 atoms.[9] The process typically involves synthesizing a library of PROTACs with varying linker lengths (e.g., PEG3, PEG4, PEG5) and evaluating their degradation performance.[2]
Q3: What are the main types of linkers and their properties?
A3: Linkers are generally categorized as flexible or rigid, with their chemical composition affecting the PROTAC's properties.[]
-
Alkyl Chains: These are common, flexible linkers that are synthetically accessible. However, they are hydrophobic, which can decrease aqueous solubility, and may be susceptible to oxidative metabolism.[][10]
-
Polyethylene Glycol (PEG) Linkers: PEG linkers are flexible and hydrophilic, which can significantly improve the solubility of the PROTAC molecule.[1][5][10] However, they may lead to reduced cell permeability and metabolic stability compared to alkyl chains.[10]
-
Rigid Linkers: These often contain cyclic structures like piperazine, piperidine, or aromatic rings (e.g., triazole).[][10] Rigidity can help "pre-organize" the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and stability.[8][11]
Troubleshooting Guide
Problem 1: My PROTAC shows no target degradation.
This is a common issue that often points to problems with ternary complex formation or the PROTAC's ability to reach its target.[8]
Potential Linker-Related Causes & Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Incorrect Linker Length | The linker may be too short (steric clash) or too long (unstable complex).[4][8] Solution: Synthesize a series of PROTACs with varying linker lengths (e.g., alkyl chains or PEG units of different lengths) and test their degradation activity.[] |
| Suboptimal Linker Composition | The linker's flexibility or chemical nature may not support a stable protein-protein interface.[5] Solution: Experiment with different linker types. If you started with a flexible PEG linker, try a more rigid piperazine-containing linker to reduce conformational entropy.[5][8] |
| Poor Cell Permeability | The PROTAC is a large molecule and may not be crossing the cell membrane effectively.[5][8] This is especially true for PROTACs with high polarity (e.g., many PEG units). Solution: Modify the linker to balance hydrophilicity and lipophilicity.[5] Consider incorporating elements like alkyl chains or rigid cyclic groups.[11] Confirm target engagement inside the cell with an assay like CETSA.[5] |
| Incorrect Attachment Points | The position where the linker connects to the warhead or E3 ligand is critical.[5] An incorrect exit vector can disrupt binding to the target or E3 ligase, or prevent a productive orientation. Solution: If possible, synthesize isomers with the linker attached to different solvent-exposed positions on the ligands.[4][5] Computational modeling can help identify suitable attachment points.[3] |
Problem 2: I'm observing a "hook effect" with my PROTAC.
The "hook effect" is a bell-shaped dose-response curve where degradation efficiency decreases at high PROTAC concentrations.[5] This occurs because the high concentration favors the formation of binary complexes (PROTAC-Target or PROTAC-E3 Ligase) over the productive ternary complex.[8][12]
Linker-Based Mitigation Strategies
| Strategy | Explanation & Action |
| Enhance Ternary Complex Cooperativity | A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex relative to the binary complexes. Action: Systematically modify the linker's length and rigidity. A more rigid linker can pre-organize the ligands into an optimal conformation for cooperative binding.[8] |
| Measure Cooperativity Directly | Quantifying the stability of the ternary complex can guide linker optimization. Action: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinities of the binary and ternary complexes and calculate the cooperativity factor (alpha).[5] |
Problem 3: My PROTAC has poor solubility or permeability.
Due to their high molecular weight, PROTACs often violate traditional "Rule of 5" guidelines and face challenges with drug-like properties.[][13] The linker is the most readily modifiable component to address these issues.[14]
Linker Modifications to Improve Physicochemical Properties
| Property Issue | Linker Modification Strategy |
| Poor Aqueous Solubility | Strategy: Increase the hydrophilicity of the linker. Action: Incorporate polar groups, such as the ether oxygens found in PEG linkers, or heterocyclic elements like piperazine.[5][10] |
| Poor Cell Permeability | Strategy: Balance lipophilicity and polarity, and reduce conformational flexibility.[14][15] Action: Replace flexible PEG or alkyl chains with shorter, more rigid linkers containing cyclic moieties (e.g., piperidine/piperazine).[11] This can improve passive permeability.[13] |
| Poor Metabolic Stability | Strategy: Remove metabolically labile groups. Action: Linear alkyl or ether chains can be susceptible to oxidative metabolism.[5][] Consider replacing them with more stable structures like aromatic rings or cycloalkanes.[10] |
Data Presentation
Table 1: Representative Data on the Impact of Linker Type on PROTAC Performance
Note: Direct comparison across different studies is challenging due to variations in targets, E3 ligases, and cell lines. This table summarizes representative data to illustrate general trends.
| Linker Class | Representative Linker Type | Target Protein | E3 Ligase | Representative DC₅₀ (nM) | Representative Dₘₐₓ (%) | Key Characteristics | Reference |
| Alkyl/Ether | Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1 - 40 | >85 | Flexible, hydrophobic, synthetically accessible. | [16] |
| PEG | PEG Chains (e.g., 3-6 units) | Bromodomain-containing protein 4 (BRD4) | von Hippel-Lindau (VHL) | 5 - 100 | >90 | Flexible, hydrophilic, improves solubility. | [2] |
| Rigid | Piperazine/Piperidine-containing | Estrogen Receptor α (ERα) | Cereblon (CRBN) | 1 - 10 | >95 | Constrained conformation, can improve permeability and cooperativity. | [11][16] |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction of a target protein following PROTAC treatment.[17]
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well or 12-well plates to achieve 70-80% confluency at the time of treatment.
-
Dosing: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined duration (typically 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a non-cell-based method to evaluate the passive permeability of a PROTAC across an artificial lipid membrane, providing a rapid screen for linker modifications.[17]
Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Preparation: Prepare a solution of the PROTAC in a suitable buffer (e.g., PBS at pH 7.4).
-
Assay Setup:
-
Add buffer to the acceptor plate wells.
-
Add the PROTAC solution to the donor plate wells.
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
-
Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known parameters of the assay system. Compare the Pe values of different PROTACs to assess the impact of linker modifications on passive permeability.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical experimental workflow for PROTAC linker optimization.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
- 1. The Essential Role of Linkers in PROTACs [axispharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. precisepeg.com [precisepeg.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Improving Antibody-Drug Conjugate Stability
This center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development of antibody-drug conjugates (ADCs).
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC)
-
Symptom: Your SEC analysis shows a significant increase in high molecular weight species (HMWS) after conjugation or during storage.[1]
-
Possible Causes & Recommended Actions:
-
Hydrophobic Interactions: Many cytotoxic payloads are hydrophobic. A high drug-to-antibody ratio (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation.[2][3][4][5]
-
Action: Analyze the ADC using Hydrophobic Interaction Chromatography (HIC) to assess its hydrophobicity profile. Consider optimizing the conjugation process to achieve a lower, more homogenous DAR.[6] Using hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), can also help mitigate aggregation.[7][]
-
-
Unfavorable Buffer Conditions: Suboptimal pH, low ionic strength, or the presence of certain solvents used to dissolve the payload-linker can disrupt protein structure and promote aggregation.[9][10]
-
Freeze-Thaw Stress: Repeated freezing and thawing cycles can denature the antibody portion of the ADC, leading to aggregation.[1][2]
-
Action: Aliquot your ADC into single-use volumes to minimize freeze-thaw cycles.[1] Consider adding cryoprotectants like sucrose (B13894) or trehalose (B1683222) to the formulation buffer.[1]
-
-
Conjugation Chemistry: The conjugation process itself, particularly methods involving reduction of interchain disulfide bonds, can lead to improperly folded intermediates that are prone to aggregation.[11]
-
Issue 2: Premature Payload Deconjugation in Plasma Stability Assays
-
Symptom: Analysis by Mass Spectrometry (MS) or HIC reveals a significant loss of the drug-linker from the antibody over time when incubated in plasma.[1][12]
-
Possible Causes & Recommended Actions:
-
Linker Instability: The chemical linker may be unstable in the physiological environment of plasma. For example, maleimide-based linkers can undergo a retro-Michael reaction, leading to deconjugation.[13] Cleavable linkers might be susceptible to premature cleavage by plasma enzymes.[5][][12]
-
Action: Select a more stable linker chemistry. Non-cleavable linkers generally offer higher plasma stability.[][12][14] If a cleavable linker is required, ensure it is designed for specific cleavage within the target cell (e.g., enzyme-cleavable linkers like valine-citrulline) rather than in circulation.[12][14]
-
-
Presence of Reducing Agents: For ADCs using disulfide linkers, residual reducing agents from the conjugation process can cause premature cleavage.[1]
-
Conjugation Site: The specific site of conjugation on the antibody can influence the stability of the linker.[12]
-
Action: Employ site-specific conjugation technologies to attach the payload to more stable and less sterically hindered locations on the antibody.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC instability?
A1: The main challenges to ADC stability are aggregation, premature deconjugation of the payload, and chemical degradation of the antibody or linker.[5][16] Aggregation is the formation of high-molecular-weight species, often driven by increased hydrophobicity from the payload.[2][10] Premature deconjugation is the release of the cytotoxic payload into circulation before reaching the target cell, which can cause off-target toxicity and reduce efficacy.[2][17]
Q2: How does the Drug-to-Antibody Ratio (DAR) affect stability?
A2: The DAR is a critical quality attribute that represents the average number of drug molecules conjugated to one antibody.[5] While a higher DAR can increase potency, it often increases the molecule's hydrophobicity, raising the risk of aggregation and poor solubility.[5][10] Finding an optimal DAR is a crucial balancing act between efficacy and maintaining stability.[5] Analytical techniques like HIC and native Mass Spectrometry are essential for determining the DAR and its distribution.[6][18][19][20]
Q3: What is the difference between cleavable and non-cleavable linkers regarding stability?
A3: The choice of linker is critical for ADC stability and mechanism of action.[14]
-
Non-cleavable linkers are highly stable in plasma because they rely on the complete degradation of the antibody within the lysosome of a target cell to release the payload.[14][21] This enhances stability and can reduce off-target toxicity.[14][17]
-
Cleavable linkers are designed to release the payload in response to specific conditions inside the target cell, such as low pH or the presence of certain enzymes (e.g., cathepsins).[14][22] While this allows for mechanisms like the "bystander effect," these linkers can be susceptible to premature cleavage in circulation if not designed carefully, impacting stability and safety.[17]
Q4: How can formulation strategies improve ADC stability?
A4: Formulation development is key to long-term stability. This involves optimizing the buffer system (pH, ionic strength), adding stabilizers (excipients), and using cryoprotectants.[][23] A well-designed formulation minimizes aggregation, prevents degradation, and maintains the ADC's structural integrity during storage and transport.[][23]
Data Summary
Table 1: Impact of Linker Chemistry on ADC Stability in Plasma
| Linker Type | Cleavage Mechanism | Relative Plasma Stability | Key Consideration |
| Non-Cleavable (e.g., Thioether) | Antibody degradation in lysosome[14][21] | High[] | Limits bystander effect; payload metabolite must remain active.[14][17] |
| Enzyme-Cleavable (e.g., Val-Cit) | Cleavage by lysosomal enzymes (e.g., Cathepsin B)[14] | Moderate to High[12] | Enzyme specificity is crucial to prevent premature release.[5] |
| pH-Sensitive (e.g., Hydrazone) | Hydrolysis in acidic environment of endosomes/lysosomes[22] | Moderate | Can be susceptible to hydrolysis at physiological pH over time.[] |
| Disulfide Linker | Reduction in the intracellular environment[14] | Low to Moderate | Prone to exchange with circulating thiols like glutathione, leading to premature release.[14] |
Key Experimental Protocols
Protocol 1: Assessing Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To separate and quantify high molecular weight species (aggregates), monomer, and fragments based on hydrodynamic radius.[24][25]
-
Methodology:
-
System: An HPLC or UHPLC system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., Tosoh TSKgel UP-SW3000, Agilent AdvanceBio SEC).[24][26]
-
Mobile Phase: A physiological buffer, typically phosphate-buffered saline (PBS) pH ~7.4. For hydrophobic ADCs, modifiers like a small percentage of isopropanol (B130326) may be needed to prevent secondary interactions with the column matrix.[24][27]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.[1]
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in the mobile phase.
-
Detection: Monitor UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas for aggregates (eluting first), the monomer (main peak), and fragments (eluting last). Calculate the percentage of each species relative to the total integrated area.[1][24]
-
Protocol 2: Measuring Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To separate ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules.[6][19][28]
-
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[29]
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[29]
-
Gradient: Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes to elute species with increasing hydrophobicity.[29]
-
Sample Preparation: Dilute the ADC in Mobile Phase A to ensure it binds to the column at the start of the gradient.[29]
-
Detection: Monitor UV absorbance at 280 nm.
-
Data Analysis: Peaks corresponding to different drug loads (DAR 0, 2, 4, 6, 8, etc.) will be resolved. The average DAR is calculated by summing the relative percentage of each peak multiplied by its corresponding drug load.
-
Protocol 3: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of an ADC and quantify payload deconjugation over time in a physiologically relevant matrix.[12][30]
-
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (human, rat, mouse) at 37°C.[12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately freeze samples at -80°C to stop the reaction.
-
Sample Cleanup: At the time of analysis, thaw the samples. The method to quantify payload loss depends on the linker. A common approach is to measure the amount of conjugated antibody remaining.
-
Analysis:
-
LC-MS Method: Analyze the captured and eluted ADC. For non-cleavable linkers, use reduced mass analysis to determine the DAR profile over time.[13] For cleavable linkers, quantify the released payload in the supernatant using LC-MS/MS.
-
-
Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability profile and calculate the ADC's half-life in plasma.
-
Visual Guides
Caption: Troubleshooting workflow for common ADC stability issues.
Caption: General pathway of ADC internalization and payload release.
Caption: Experimental workflow for an in vitro plasma stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 3. Poor Aggregation Will See ADC Targets Fail Or Face Long Delays [outsourcedpharma.com]
- 4. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. purepeg.com [purepeg.com]
- 9. pharmtech.com [pharmtech.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Stability of Antibody Drug Conjugates - Creative Proteomics [creative-proteomics.com]
- 17. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. researchgate.net [researchgate.net]
- 20. Antibody-Drug Conjugate (ADC) Analysis with HRMS — Qmera Pharmaceuticals [qmerapharma.com]
- 21. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 26. agilent.com [agilent.com]
- 27. lcms.cz [lcms.cz]
- 28. tandfonline.com [tandfonline.com]
- 29. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 30. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Navigating the Challenges of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Technical Support Center
Welcome to the technical support center for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you optimize your experiments for robust and reliable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your SPAAC experiments in a question-and-answer format.
Issue: Slow or Incomplete Reaction
Q1: My SPAAC reaction is showing low or no product formation. What are the common causes and how can I troubleshoot this?
A1: Several factors can contribute to slow or incomplete SPAAC reactions. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reactant Choice: The reactivity of the cyclooctyne (B158145) is a critical factor. If you are using a less reactive cyclooctyne, consider switching to a more strained derivative. For instance, bicyclononyne (BCN) derivatives often exhibit higher reactivity compared to some dibenzocyclooctynes (DBCO).[1] The electronic properties of the azide (B81097) also play a role; azides with electron-donating groups can react faster.[2][3]
-
Low Reagent Concentration: The kinetics of SPAAC are typically second-order, meaning the rate is dependent on the concentration of both the alkyne and the azide.[4] Increasing the concentration of the limiting reagent can significantly improve the reaction rate.[1] If solubility becomes an issue, consider the use of organic co-solvents.[1]
-
Unfavorable Reaction Conditions:
-
pH and Buffer: While SPAAC is tolerant of a wide pH range, the optimal pH is often between 7 and 9.[5][6] The choice of buffer can also have a significant impact. For example, some studies have shown that HEPES buffer can lead to faster reaction rates compared to PBS.[2][7] It is advisable to perform a pH and buffer screen to find the optimal conditions for your specific system.[1]
-
Temperature: Increasing the reaction temperature, for instance from room temperature to 37°C, can increase the reaction rate, provided your biomolecules are stable at higher temperatures.[1][5]
-
-
Steric Hindrance: Bulky functional groups near the alkyne or azide can physically impede the reaction.[1][7][8] If possible, redesign your reagents to minimize steric clash or choose a cyclooctyne with a smaller profile.[1]
-
Reagent Instability: Strained cyclooctynes can be unstable under certain conditions, such as acidic environments or during long-term storage, which can lead to degradation.[7] Ensure the purity and integrity of your reagents before starting the experiment.
Issue: Formation of Side Products or Impurities
Q2: I am observing multiple products in my reaction mixture. What could be the cause and how can I obtain a cleaner product?
A2: While SPAAC is known for its high selectivity, side product formation can occur. Here are the primary reasons and solutions:
-
Impure Starting Materials: The presence of impurities in your alkyne or azide starting materials is a common reason for observing unexpected products.[5] It is crucial to ensure the purity of your reagents using analytical techniques like HPLC, NMR, or mass spectrometry before use.[5]
-
Side Reactions: Although less common, the strained alkyne can potentially react with other nucleophilic functional groups, especially under harsh conditions.[1] To minimize this, consider using milder reaction conditions, such as lowering the temperature and reducing the reaction time.[5] In protein chemistry, cyclooctynes have been reported to react with reduced cysteine residues; pre-incubation with iodoacetamide (B48618) can mitigate this side reaction.[6]
-
Instability of Reactants: As mentioned earlier, the degradation of strained cyclooctynes can lead to byproducts.[7] Proper storage and handling of these reagents are essential.
Issue: Purification Challenges
Q3: What are the best methods for purifying my SPAAC product?
A3: The choice of purification method depends on the properties of your final conjugate.
-
For Biomolecules (e.g., proteins, antibodies): Size-exclusion chromatography (SEC) or dialysis are effective for removing unreacted small molecule reagents.[4]
-
For Small Molecules:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating the desired product from unreacted starting materials and impurities.[9] Using a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA) is a common starting point.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar conjugates, HILIC can be a suitable alternative to standard RP-HPLC.[5]
-
Ion-Exchange Chromatography (IEX): If your product has a net charge, such as polycationic molecules, IEX can be a very effective purification method.[5]
-
Frequently Asked Questions (FAQs)
Q4: What is the main advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC)?
A4: The primary advantage of SPAAC is its biocompatibility. It does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and whole organisms.[7][10][11] This also simplifies the purification process as there is no need to remove residual copper.[7]
Q5: How does the choice of cyclooctyne affect the reaction?
A5: The structure of the cyclooctyne significantly impacts the reaction rate due to differences in ring strain.[10][12] Generally, more strained cyclooctynes react faster. For example, BCN derivatives are often more reactive than DBCO derivatives in certain contexts.[1] However, highly reactive cyclooctynes may also be less stable.[10]
Q6: Can I use organic co-solvents in my SPAAC reaction?
A6: Yes, organic co-solvents like DMSO, methanol, or acetonitrile can be used to improve the solubility of hydrophobic reactants.[1] However, the type and concentration of the co-solvent can affect the reaction rate, so optimization may be necessary.[1] For reactions involving proteins, the final concentration of the organic solvent should typically be kept below 10% to avoid denaturation.[4]
Q7: What is a typical molar excess of one reagent over the other?
A7: In many bioconjugation applications, a 10- to 20-fold molar excess of the small molecule reagent (e.g., a DBCO-functionalized dye) is added to the biomolecule solution (e.g., an azide-modified protein).[4]
Quantitative Data Summary
The following tables summarize key quantitative data for SPAAC reactions to aid in experimental design and optimization.
Table 1: General Reaction Conditions for SPAAC
| Parameter | Typical Range | Notes |
| Temperature | 4°C - 37°C | Higher temperatures can increase the reaction rate but may affect biomolecule stability.[5] |
| pH Range | 7.0 - 9.0 | A neutral pH of 7.4 is a common starting point.[5] |
| Reaction Time | 1 - 24 hours | Highly dependent on reactant concentration and cyclooctyne reactivity.[5] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES), with or without organic co-solvents (e.g., DMSO). | Buffer choice can significantly impact reaction rates.[2] |
Table 2: Second-Order Rate Constants for Selected SPAAC Reactions
| Cyclooctyne | Azide | Solvent | Rate Constant (M⁻¹s⁻¹) |
| Sulfo-DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32 - 0.85 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 3-azido-L-alanine | HEPES (pH 7) | 0.55 - 1.22 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | DMEM | 0.59 - 0.97 |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | RPMI | 0.27 - 0.77 |
| [9+1]CPP | Benzyl azide | DMSO-d₆ | 2.2 x 10⁻³ |
| [11+1]CPP | Benzyl azide | DMSO-d₆ | 4.5 x 10⁻⁴ |
| m[9+1]CPP | Benzyl azide | DMSO-d₆ | 9.6 x 10⁻³ |
| Data compiled from multiple sources.[2][13] Note that reaction rates are highly dependent on the specific reactants and conditions. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with a DBCO-Functionalized Dye
-
Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4]
-
DBCO Reagent Preparation: Prepare a stock solution of the DBCO-NHS ester in an organic solvent like DMSO (e.g., 10 mM).[4]
-
Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.[4]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.[4]
-
Purification: Remove the unreacted DBCO reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[4]
-
Characterization: Confirm the conjugation and determine the degree of labeling using techniques such as SDS-PAGE with fluorescence imaging (if a fluorescent dye was used) and mass spectrometry.[4]
Protocol 2: General Procedure for Labeling Live Cells with a DBCO-Functionalized Probe
-
Cell Preparation: Culture cells to the desired confluency. If working with suspension cells, wash and resuspend them in fresh cell culture medium or PBS at a density of approximately 1 x 10⁶ cells/mL.[14]
-
Metabolic Labeling (if applicable): If your cells are not already azide-modified, you may need to incorporate an azide-containing metabolic precursor (e.g., an azido (B1232118) sugar) into the cells by incubating them with the precursor for a specific period.
-
SPAAC Labeling: Add the DBCO-functionalized fluorescent probe to the cell suspension to a final concentration of 10-50 µM.[14]
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[14]
-
Washing: Wash the cells three times with cold PBS to remove any unreacted probe.[14]
-
Analysis: The labeled cells can now be analyzed by flow cytometry or fluorescence microscopy.[14]
Visualizations
Caption: Troubleshooting workflow for low-yield SPAAC reactions.
Caption: General reaction mechanism of SPAAC.
Caption: Experimental workflow for protein labeling via SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Challenges of ADC Production: A Guide to Preventing Aggregation
Technical Support Center
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). Aggregation is a critical challenge in ADC development and manufacturing, potentially impacting product stability, efficacy, and safety.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and manage aggregation throughout your ADC production workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in ADC production?
A1: ADC aggregation is a multifaceted issue stemming from the inherent properties of the ADC components and the manufacturing process. Key contributors include:
-
Physicochemical Properties of ADC Components:
-
Antibody: The choice of antibody, including its format (e.g., full-length, fragment), can influence aggregation propensity.[1] Smaller antibody fragments may reduce the risk of aggregation.[1]
-
Payload (Drug): Highly hydrophobic or lipophilic payloads can increase the likelihood of aggregation as the ADC molecules cluster to minimize exposure of these components to the aqueous environment.[1][3]
-
Linker: The chemical structure of the linker plays a crucial role. Hydrophobic linkers can induce conformational changes in the antibody, exposing hydrophobic regions and promoting self-association.[1][3]
-
-
Manufacturing Conditions:
-
High Concentrations: Manufacturing at high concentrations, while often desirable for efficiency, increases the probability of intermolecular interactions and aggregation.[1]
-
Buffer Conditions: Suboptimal buffer conditions, such as a pH near the isoelectric point of the antibody or inappropriate salt concentrations, can lead to instability and aggregation.[3]
-
Solvents: The use of organic solvents to dissolve hydrophobic payloads can disrupt the antibody's structure and promote aggregation.[1][3]
-
-
Storage and Handling:
Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A2: The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) that significantly influences aggregation.[5] Generally, a higher DAR, especially with hydrophobic payloads, increases the overall hydrophobicity of the ADC molecule. This heightened hydrophobicity can lead to a greater propensity for self-association and aggregation to minimize contact with the aqueous solvent.[1][4] Finding the optimal DAR is a balancing act to maximize therapeutic efficacy while minimizing the risk of aggregation and ensuring favorable pharmacokinetic properties.[1]
Q3: What are the most effective strategies to prevent ADC aggregation during the conjugation process?
A3: Preventing aggregation from the outset is the most effective approach. Key strategies during conjugation include:
-
Immobilization on Solid-Phase Support: A highly effective method involves immobilizing the antibodies on a solid support, such as an affinity resin, during the conjugation of the payload-linker.[1][3] This physically separates the antibody molecules, preventing them from aggregating during the potentially destabilizing conjugation reaction.[3]
-
Optimization of Reaction Conditions: Careful control of conjugation parameters is crucial. This includes optimizing the pH, temperature, and buffer composition to maintain antibody stability throughout the reaction.[6]
-
Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, can help to counteract the hydrophobicity of the payload and reduce the tendency for aggregation.[1][]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common aggregation issues encountered during ADC production.
Issue 1: Observation of visible precipitates or increased turbidity after conjugation.
| Potential Cause | Recommended Action |
| High Payload Hydrophobicity | * Consider using a more hydrophilic linker or modifying the payload to increase its solubility.[] * Evaluate a lower Drug-to-Antibody Ratio (DAR).[1] |
| Suboptimal Buffer Conditions | * Ensure the buffer pH is not near the isoelectric point of the antibody.[3] * Optimize the salt concentration of the buffer.[3] |
| High ADC Concentration | * Attempt the conjugation reaction at a lower antibody concentration.[1] |
| Presence of Organic Solvents | * Minimize the concentration of organic solvent used to dissolve the payload.[8] * Explore the use of a water-soluble linker if possible.[8] |
Issue 2: Increased aggregate levels detected by analytical methods (e.g., SEC) post-purification.
| Potential Cause | Recommended Action |
| Inefficient Purification | * Optimize the purification method (e.g., size exclusion chromatography, hydrophobic interaction chromatography) to effectively remove aggregates.[3][9] * Consider a multi-step purification process.[10] |
| Instability During a Purification Step | * Evaluate the buffer conditions and temperature of each purification step to ensure they are not inducing aggregation. |
| Conformational Instability of the ADC | * Characterize the higher-order structure of the ADC to assess if the conjugation process has led to unfolding or misfolding.[11] |
Issue 3: Aggregation observed during formulation and storage.
| Potential Cause | Recommended Action |
| Inappropriate Formulation | * Optimize the formulation by including stabilizing excipients such as surfactants (e.g., polysorbates), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, proline).[4][] |
| Suboptimal Storage Conditions | * Store the ADC at the recommended temperature, protecting it from light and mechanical agitation.[1][4] * For frozen storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4] |
| Container Interaction | * Ensure the chosen container material is compatible with the ADC formulation and does not promote aggregation.[9] |
Key Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC) is a fundamental technique used to separate molecules based on their hydrodynamic radius, making it ideal for quantifying monomers, dimers, and higher-order aggregates.[1][6]
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dilute the ADC sample to an appropriate concentration (typically 0.1-1.0 mg/mL) in the mobile phase.
-
Injection and Separation: Inject a defined volume of the prepared sample onto the SEC column. The separation is isocratic, with larger molecules (aggregates) eluting earlier than smaller molecules (monomers).
-
Detection: Monitor the column eluent using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and aggregate species. Calculate the percentage of aggregate as: % Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) x 100.
For more detailed characterization, SEC can be coupled with multi-angle light scattering (SEC-MALS) to determine the absolute molar mass of the eluting species, providing definitive identification of monomers, dimers, and higher-order aggregates.[1][11]
Visualization of Key Concepts
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: A workflow for mitigating ADC aggregation through prevention and control.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. veranova.com [veranova.com]
- 6. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. researchgate.net [researchgate.net]
- 9. ADC Purification, Aggregation & Stability: Advanced guide topic 39 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biopharmaspec.com [biopharmaspec.com]
effect of organic cosolvent on BCN conjugation efficiency
Welcome to the technical support center for Bicyclononyne (BCN) conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of organic cosolvents in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions involving BCN.
Troubleshooting Guide
This guide addresses common issues encountered during BCN conjugation experiments, with a focus on problems related to the use of organic cosolvents.
Issue 1: Low or No Conjugation Yield
Q1: I am observing a very low yield for my BCN-azide conjugation. What are the potential causes and how can I troubleshoot this?
A1: Low conjugation yield is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem.
-
Step 1: Verify Reagent Stability and Quality
-
BCN Reagent: BCN and its derivatives can be susceptible to degradation over time or under certain conditions.[1] Long-term storage may affect stability, and the alkyne functionality can be labile in acidic environments.[2][3] It has also been shown to be unstable in the presence of reducing agents like TCEP and thiols like Glutathione (GSH).[3][4]
-
Recommendation: Use freshly prepared BCN reagents or those stored under recommended conditions (cold and protected from light).[1] Avoid acidic buffers and the presence of strong reducing agents if possible. If thiols are present, consider that BCN is more stable than DBCO in the presence of GSH, but instability can still occur.[3][4]
-
-
Azide (B81097) Reagent: Ensure the azide-containing molecule is pure and has not degraded.
-
-
Step 2: Address Solubility Issues
-
Problem: Poor solubility of one or both reactants is a primary reason for low yield, as it leads to a heterogeneous reaction mixture and reduced reaction rates.[1][5] Hydrophobic molecules, such as certain drug-linkers, often require an organic cosolvent to be solubilized in aqueous buffers.[6]
-
Recommendation: Introduce a minimal amount of a compatible organic cosolvent (e.g., DMSO, DMF, Acetonitrile).[5] The final concentration of the cosolvent should be carefully optimized, typically starting at 5-10% (v/v) and increasing if necessary.[7] Be mindful that high concentrations of organic solvents can denature biomolecules like antibodies.[5][7]
-
-
Step 3: Optimize Reaction Conditions
-
Stoichiometry: An incorrect molar ratio of BCN to azide can limit the reaction.[1]
-
Recommendation: Typically, a molar excess of one reagent is used to drive the reaction to completion. For example, when conjugating a payload to an antibody, a 3-5 fold molar excess of the azide-payload is often recommended.[7]
-
-
Concentration: The reaction is more efficient at higher reactant concentrations.[6]
-
Recommendation: If possible, increase the concentration of your reactants while maintaining their solubility.
-
-
pH and Buffer: While SPAAC is robust, extreme pH values can affect the stability of your biomolecules.
-
-
Step 4: Check for Steric Hindrance
-
Problem: Bulky molecules or functional groups located near the BCN or azide moieties can physically block the reactive sites, slowing down the conjugation.[1]
-
Recommendation: Consider using linkers with longer spacer arms (e.g., PEG linkers) to increase the distance between the reactive group and the bulky molecule, which can help alleviate steric effects.[5]
-
Issue 2: Precipitate Formation During Reaction
Q2: I see a precipitate forming after adding my BCN-containing small molecule to the aqueous buffer with my azide-labeled protein. What should I do?
A2: Precipitate formation is a clear indication of poor solubility of one of your reactants.
-
Immediate Action: The primary cause is likely the low aqueous solubility of your BCN-containing molecule.[5]
-
Solution: An organic cosolvent is necessary. Prepare a concentrated stock solution of your BCN reagent in an anhydrous organic solvent like DMSO or DMF.[1][7] Add this stock solution to your aqueous reaction mixture dropwise while gently vortexing. The final percentage of the organic cosolvent should be kept as low as possible to ensure reactant solubility without compromising the stability of your protein. A final concentration of 10-20% DMSO is often used in antibody conjugations.[7][8]
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low BCN conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Refining Protocols for Bioconjugation Experiments
Welcome to the technical support center for bioconjugation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to refine your bioconjugation protocols.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common challenges in bioconjugation?
-
How do I choose the right conjugation chemistry?
-
What are critical parameters to control during bioconjugation?
-
-
Troubleshooting Guides
-
Issue 1: Low Conjugation Efficiency or Low Yield
-
Issue 2: Protein Aggregation and Precipitation
-
Issue 3: Bioconjugate Instability
-
Issue 4: Lack of Site-Specificity
-
Issue 5: Difficulty in Purification and Characterization
-
Frequently Asked Questions (FAQs)
What are the most common challenges in bioconjugation?
Bioconjugation presents several technical hurdles that can impact the success of an experiment. The primary challenges include ensuring the stability of the final conjugate, achieving high specificity and targeting efficiency, optimizing reaction conditions to maintain the biomolecule's function, and developing effective purification and formulation procedures.[][2] The complexity of bioconjugation chemistry requires careful consideration of these factors to produce a functional and effective bioconjugate.[3]
How do I choose the right conjugation chemistry?
The choice of conjugation chemistry is critical and depends on several factors, including the functional groups available on your biomolecule and payload, the desired stability of the resulting bond, and the need for site-specificity. Common strategies include targeting primary amines (e.g., lysine (B10760008) residues) with NHS esters, sulfhydryl groups (e.g., cysteine residues) with maleimides, or utilizing "click chemistry" for highly efficient and specific reactions.[][4] It's essential to select a chemistry that is compatible with your biomolecule and does not compromise its activity.[5]
What are critical parameters to control during bioconjugation?
Successful bioconjugation relies on the precise control of several reaction parameters.[6] Key parameters include:
-
pH: The pH of the reaction buffer significantly influences the reactivity of functional groups and the stability of reagents.[7][8][9][10]
-
Temperature: Temperature affects the reaction rate and the stability of the biomolecule.[]
-
Reaction Time: Optimizing the reaction time is crucial to maximize conjugation efficiency while minimizing potential degradation.[]
-
Molar Ratio of Reactants: The stoichiometry of the biomolecule to the labeling reagent affects the degree of labeling (DOL).[2]
-
Buffer Composition: The presence of certain buffer components can interfere with the conjugation reaction. For instance, amine-containing buffers like Tris are incompatible with NHS-ester chemistry.[3][7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your bioconjugation experiments.
Issue 1: Low Conjugation Efficiency or Low Yield
Low yield is a frequent and frustrating issue in bioconjugate synthesis.[5] This can be caused by a variety of factors related to reagents, reaction conditions, and the purification process.[3][]
Question: My conjugation yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low conjugation efficiency. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The reactivity of functional groups is highly pH-dependent. For NHS ester reactions with primary amines, the optimal pH is typically between 8.0 and 8.5.[8] Below pH 8, amines are protonated and less nucleophilic, while above pH 9, hydrolysis of the NHS ester becomes rapid.[8][10] For maleimide (B117702) reactions with thiols, a pH range of 6.5-7.5 is ideal to ensure chemoselectivity.[12][13] |
| Hydrolysis of Reactive Groups | NHS esters are susceptible to hydrolysis, which competes with the amine reaction.[7][14] The rate of hydrolysis increases with pH.[7][8][14] Prepare NHS ester solutions immediately before use and perform the reaction within the optimal pH range to maximize conjugation before significant hydrolysis occurs. |
| Inactive Biomolecule or Reagent | Ensure the biomolecule and labeling reagent are active and have not degraded. Use fresh reagents whenever possible. If the biomolecule has been stored, verify its integrity and the presence of available functional groups. |
| Presence of Interfering Substances | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with NHS esters.[3][7] Similarly, thiol-containing reagents like DTT or β-mercaptoethanol will compete with the target for maleimide reactions.[13] Use amine-free and thiol-free buffers, such as PBS or HEPES, for the respective conjugation chemistries. Buffer exchange may be necessary to remove interfering substances.[3] |
| Low Protein Concentration | A low concentration of the protein can lead to inefficient conjugation.[15] It is recommended to work with protein concentrations of at least 1-2 mg/mL.[15] |
| Steric Hindrance | The reactive sites on the biomolecule may be inaccessible due to the protein's folding.[3][5] Consider using linkers of different lengths to overcome steric hindrance.[3][5] In some cases, partial denaturation or site-directed mutagenesis may be necessary to expose the reactive site.[5] |
| Loss of Product During Purification | The desired conjugate may be lost during the purification step.[3] Evaluate your purification method (e.g., size exclusion chromatography, dialysis) for potential product loss and consider alternative techniques if necessary.[5] |
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting workflow for low conjugation efficiency.
Issue 2: Protein Aggregation and Precipitation
Protein aggregation is a common problem in bioconjugation that can lead to loss of activity, reduced yield, and potential immunogenicity.[16][17][18] Aggregation can be observed as visible precipitation or as soluble aggregates detectable by analytical techniques.[16][18]
Question: I am observing precipitation/aggregation during or after my conjugation reaction. What is causing this and how can I prevent it?
Answer:
Protein aggregation during bioconjugation can be triggered by several factors that disrupt protein stability.[16]
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can significantly impact protein stability.[16][17] Screen a range of buffer conditions to find the optimal pH and salt concentration for your protein. Avoid the protein's isoelectric point (pI), where it is least soluble.[19] |
| High Protein Concentration | High concentrations increase the likelihood of intermolecular interactions and aggregation.[16][19] If possible, perform the conjugation at a lower protein concentration. If a high final concentration is required, consider adding stabilizing excipients.[19] |
| Introduction of Hydrophobic Moieties | The conjugation of hydrophobic linkers or payloads can increase the overall hydrophobicity of the protein, leading to aggregation.[16] The use of stabilizing excipients such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), or non-ionic surfactants (e.g., polysorbate 20) can help mitigate this.[18] |
| Mechanical Stress | Agitation, stirring, or filtration can introduce shear stress, leading to protein denaturation and aggregation.[16] Use gentle mixing methods and avoid harsh filtration conditions. |
| Temperature | Elevated temperatures can induce protein unfolding and aggregation.[16][17] Conduct the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize aggregation.[20] |
| Presence of Impurities | Impurities from the protein expression and purification process can act as nucleation sites for aggregation.[16] Ensure high purity of the starting protein. |
Troubleshooting Workflow for Protein Aggregation
Caption: Troubleshooting workflow for protein aggregation.
Issue 3: Bioconjugate Instability
The stability of the final bioconjugate is crucial for its function and shelf-life.[][2][5] Instability can manifest as degradation of the biomolecule, cleavage of the linker, or loss of the conjugated payload.[21]
Question: My bioconjugate appears to be unstable over time. What could be the cause and how can I improve its stability?
Answer:
Bioconjugate instability can arise from the inherent properties of the biomolecule, the choice of linker, and storage conditions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Linker Instability | The chemical linkage between the biomolecule and the payload may be susceptible to cleavage under certain conditions. For example, the thiosuccinimide linkage formed from a maleimide-thiol reaction can undergo a retro-Michael reaction, leading to payload loss.[12][22] Consider using more stable linkers or chemistries. For maleimide conjugates, hydrolysis of the succinimide (B58015) ring can increase stability.[23] |
| Degradation of the Biomolecule | The conjugation process itself or the storage conditions can lead to the degradation of the biomolecule.[5] Use milder reaction conditions and optimize storage buffers with cryoprotectants (e.g., glycerol) for frozen storage.[5][19] |
| Oxidation | Sulfhydryl groups are prone to oxidation, which can lead to the formation of disulfide bonds and aggregation. Include a chelating agent like EDTA in your buffers to prevent metal-catalyzed oxidation.[13] |
| Proteolytic Degradation | If working with peptide or protein-based conjugates, they may be susceptible to degradation by proteases.[2] The incorporation of non-natural amino acids or PEGylation can improve stability.[2] |
| Inappropriate Storage Conditions | Improper storage temperature and buffer composition can accelerate degradation.[5] Store bioconjugates at the recommended temperature (e.g., 4°C for short-term, -80°C for long-term) in an optimized buffer.[19] |
Logical Relationship of Factors Affecting Bioconjugate Stability
Caption: Factors influencing bioconjugate stability.
Issue 4: Lack of Site-Specificity
For many applications, particularly in therapeutics, precise control over the location of conjugation is critical. Lack of site-specificity can lead to heterogeneous products with variable efficacy and safety profiles.[2][3]
Question: My bioconjugation reaction is not site-specific, leading to a heterogeneous product. How can I achieve site-specific conjugation?
Answer:
Achieving site-specific conjugation often requires moving away from traditional methods that target abundant amino acids like lysine.
Strategies for Site-Specific Conjugation
| Strategy | Description |
| Cysteine-Specific Conjugation | Cysteine residues are much less abundant than lysine residues, and their free sulfhydryl groups can be specifically targeted with maleimide chemistry.[13] If your protein does not have a free cysteine, site-directed mutagenesis can be used to introduce one at a desired location. |
| Incorporation of Unnatural Amino Acids (UAA) | Genetically encoding a UAA with a unique reactive handle (e.g., an azide (B81097) or alkyne) allows for highly specific conjugation via bioorthogonal chemistry, such as click chemistry.[3][5] |
| Enzymatic Labeling | Enzymes like sortase A or transglutaminase can be used to catalyze the formation of a covalent bond between the biomolecule and a payload at a specific recognition sequence. |
| N-terminal or C-terminal Specific Modification | The unique chemical environment of the N-terminal α-amine or the C-terminal carboxyl group can sometimes be exploited for specific modification under controlled reaction conditions.[5] |
| Glycan-Targeted Conjugation | For glycoproteins, the carbohydrate moieties can be enzymatically or chemically modified to introduce a reactive handle for conjugation, directing the payload away from the protein backbone. |
Caption: Simplified signaling pathway of ADC action.
Experimental Protocols
Protocol 1: NHS Ester-Mediated Amine Coupling
This protocol describes a general procedure for conjugating an NHS ester-activated molecule to a protein containing primary amines.
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
NHS ester-activated molecule (dissolved in anhydrous DMSO or DMF)
-
Amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 8.0-8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC column)
Methodology:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration. If necessary, perform buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to a stock concentration of 10-20 mM. [20]3. Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. [20]The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted labeling reagent and byproducts by SEC or another suitable purification method.
Protocol 2: Maleimide-Mediated Thiol Coupling
This protocol outlines the conjugation of a maleimide-activated molecule to a protein containing a free sulfhydryl group.
Materials:
-
Protein solution containing a free sulfhydryl (in a thiol-free buffer, e.g., PBS pH 7.2)
-
Reducing agent (if disulfides need to be reduced, e.g., TCEP)
-
Maleimide-activated molecule (dissolved in DMSO or DMF)
-
Thiol-free buffer (e.g., PBS, HEPES) at pH 6.5-7.5
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Purification column (e.g., SEC column)
Methodology:
-
Protein Preparation: If the protein contains disulfide bonds that need to be reduced, treat with a reducing agent like TCEP. TCEP does not need to be removed before the maleimide reaction. [13]If other reducing agents like DTT are used, they must be removed by buffer exchange.
-
Reagent Preparation: Dissolve the maleimide-activated molecule in DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10 to 20-fold molar excess of the dissolved maleimide to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Quench any unreacted maleimide by adding a quenching reagent to a final concentration of 10-20 mM. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using SEC or another appropriate method to remove unreacted reagents and byproducts.
Protocol 3: Copper-Catalyzed Azide-Alkyne Click Chemistry (CuAAC)
This protocol provides a general method for bioconjugation using CuAAC.
Materials:
-
Azide-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule in DMSO or buffer
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand stock solution (e.g., 50 mM THPTA in water)
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Purification column (e.g., SEC column)
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-containing biomolecule and the alkyne-containing molecule.
-
Copper/Ligand Premix: In a separate tube, premix the CuSO₄ and ligand solutions. A 5-fold excess of ligand to copper is often used. [24]3. Add Copper/Ligand: Add the copper/ligand mixture to the reaction tube. The final copper concentration typically ranges from 0.1 to 1 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.
-
Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from minutes to a few hours. [24]6. Purification: Purify the bioconjugate by SEC or another suitable method to remove the copper catalyst and unreacted components.
References
- 2. oxfordglobal.com [oxfordglobal.com]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 6. aboligo.com [aboligo.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. benchchem.com [benchchem.com]
- 17. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 18. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. benchchem.com [benchchem.com]
- 21. Physical and Chemical Stability of Antibody Drug Conjugates: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
Technical Support Center: endo-BCN-PEG2-C2-NHS Ester Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with endo-BCN-PEG2-C2-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional crosslinker molecule.[1][2] It contains three key components:
-
An endo-Bicyclononyne (BCN) group, which is a strained alkyne used for copper-free "click chemistry" reactions with azide-containing molecules.[2][3]
-
A polyethylene glycol (PEG) spacer (PEG2), which increases the hydrophilicity and solubility of the conjugate in aqueous media.[2][4]
-
An N-hydroxysuccinimide (NHS) ester , which is an amine-reactive group that forms stable amide bonds with primary amines (e.g., on proteins, antibodies, or amine-modified oligonucleotides).[3][5]
This molecule is commonly used in bioconjugation, chemical biology, and drug discovery, particularly for creating antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][6][7]
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the reactivity of the NHS ester.
-
Storage: Store the solid reagent at -20°C, protected from moisture, often with a desiccant.[5][8]
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[5][9][10] It is recommended to aliquot the solid reagent upon first use to minimize repeated opening and closing of the main stock.[10]
Q3: In what solvents is this compound soluble?
A3: This reagent is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3] For reactions in aqueous buffers, it is recommended to first dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction mixture.[5][11] To improve solubility in aqueous solutions, gentle warming to 37°C and sonication may be helpful.[12]
Q4: What are the optimal reaction conditions for conjugation with the NHS ester?
A4: The reaction between the NHS ester and a primary amine is most efficient in a pH range of 7 to 9.[13] A common choice is a phosphate-based buffer at pH 7.2-8.0.[5][14] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5][9]
Troubleshooting Guide
This guide addresses common issues encountered during conjugation experiments with this compound.
Issue 1: Low or No Conjugation Yield
Low conjugation efficiency is a frequent problem. The following table summarizes potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis in aqueous solutions.[9][13] Ensure the reagent is stored properly and handled to minimize moisture exposure. Prepare solutions of the NHS ester immediately before use and do not store them.[5][11] |
| Suboptimal Reaction pH | The reaction of the NHS ester with primary amines is pH-dependent.[14] Ensure the reaction buffer is within the optimal pH range of 7-9. A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[13] |
| Poor Solubility | If the this compound is not fully dissolved, the reaction cannot proceed efficiently.[13] Ensure complete dissolution in an appropriate organic solvent before adding it to the aqueous reaction buffer. The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[5] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[5] Use an amine-free buffer such as phosphate-buffered saline (PBS). |
| Steric Hindrance | Bulky molecules or steric hindrance around the amine group on the target molecule can slow the reaction rate, allowing more time for the competing hydrolysis of the NHS ester to occur.[13] Increase the reaction time or the molar excess of the this compound. |
Issue 2: Poor Purity or Degradation of the Reagent
The purity of NHS esters can decrease over time, even with proper storage.[6]
| Symptom | Verification Method | Solution |
| Suspected degradation of the NHS ester reagent | Perform a reactivity test to check the activity of the NHS ester. This can be done by spectrophotometrically measuring the release of NHS upon base hydrolysis.[9][15] | If the reagent is found to be inactive or has significantly reduced activity, discard it and use a new vial. |
| Presence of impurities in the final conjugate | Analyze the final product using techniques like HPLC, mass spectrometry, or SDS-PAGE. | Optimize purification methods such as size-exclusion chromatography, dialysis, or tangential flow filtration to remove unreacted reagents and byproducts.[11][14] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for conjugating the NHS ester to a protein. The optimal conditions may vary depending on the specific protein and desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Ensure the protein is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.[5]
-
Prepare the this compound Solution: Immediately before use, dissolve the required amount of the NHS ester in a minimal volume of DMSO or DMF.[5] A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[5]
-
Reaction: Add the dissolved NHS ester solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.[5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[11]
-
Characterization: Analyze the conjugate to determine the degree of labeling and purity using methods such as HPLC, mass spectrometry, and SDS-PAGE.
Protocol 2: Quality Control Assay for NHS Ester Reactivity
This protocol allows for a semi-quantitative assessment of the reactivity of the this compound by measuring the release of NHS upon hydrolysis.[9][15]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the NHS ester: Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer. If necessary, first dissolve it in a small amount of DMSO and then dilute with the buffer.[9]
-
Measure initial absorbance: Zero the spectrophotometer at 260 nm using the buffer as a blank. Measure the absorbance of the NHS ester solution. If the absorbance is greater than 1.0, dilute the solution with more buffer until it is within the linear range of the instrument and record this value.[15]
-
Induce hydrolysis: To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.[15]
-
Measure final absorbance: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm.[9][15]
-
Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS. If there is little to no change in absorbance, the NHS ester has likely already hydrolyzed and is inactive.[9]
Visualizations
Caption: Figure 1. Workflow for protein conjugation with this compound.
Caption: Figure 2. A logical guide for troubleshooting low conjugation yield.
References
- 1. biorbyt.com [biorbyt.com]
- 2. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 3. endo-BCN-PEG2-NHS ester, 2243565-12-8 | BroadPharm [broadpharm.com]
- 4. purepeg.com [purepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. This compound [cnreagent.com]
- 13. benchchem.com [benchchem.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
comparing endo-BCN vs exo-BCN reactivity
A Comparative Guide to endo-BCN and exo-BCN Reactivity in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals leveraging strain-promoted alkyne-azide cycloaddition (SPAAC), the choice of cyclooctyne (B158145) is critical to experimental success. Bicyclo[6.1.0]nonyne (BCN) is a widely used cyclooctyne due to its excellent balance of stability, reactivity, and hydrophilicity.[1] BCN is synthesized as a mixture of two diastereomers: endo-BCN and exo-BCN.[1] While structurally similar, their differing stereochemistry influences their reactivity and the properties of the resulting conjugate, making the choice between them a key consideration.
This guide provides an objective comparison of endo-BCN and exo-BCN reactivity, supported by experimental data, to inform the selection of the optimal reagent for specific bioorthogonal applications.
Reactivity and Kinetic Data
The primary measure of reactivity for SPAAC reagents is the second-order rate constant (k₂). Studies comparing the two BCN diastereomers show a discernible difference in their reaction kinetics with azides. The endo isomer is generally considered the more reactive of the two.[2]
A direct comparison using benzyl (B1604629) azide (B81097) in a polar solvent mixture revealed that endo-BCN reacts approximately 1.5 times faster than exo-BCN.[1] Despite the synthesis of BCN typically yielding a higher ratio of the exo isomer (approximately 5:3), the endo diastereomer is more frequently utilized in bioorthogonal reactions, likely due to its slightly higher reactivity and greater commercial availability.[1]
| Compound | Reactant | Solvent System | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| endo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.29 |
| exo-BCN | Benzyl Azide | CD₃CN/D₂O (1:2) | 0.19 |
Table 1: Comparison of second-order rate constants for the SPAAC reaction of endo-BCN and exo-BCN with benzyl azide. Data sourced from[1].
While reactivity is a key factor, the stability of the isomer should also be considered. Computational studies have indicated that the exo geometry of BCN is thermodynamically more stable, with a free energy 5.0 kcal/mol lower than the endo form.[3]
Logical Flow: Reactivity Comparison
The following diagram illustrates the general reactivity relationship between the two BCN isomers in SPAAC reactions.
References
- 1. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 3. Superfast Tetrazole–BCN Cycloaddition Reaction for Bioorthogonal Protein Labeling on Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Endo-BCN-PEG2-C2-NHS Ester vs. DBCO-PEG-NHS Ester for Bioconjugation
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of the appropriate linker is a critical decision that profoundly impacts experimental outcomes. In the realm of copper-free click chemistry, endo-BCN-PEG2-C2-NHS ester and DBCO-PEG-NHS ester have emerged as two leading heterobifunctional linkers for the covalent modification of biomolecules. This guide provides an objective, data-driven comparison of their performance to facilitate an informed choice for your specific application, from live-cell imaging to the development of antibody-drug conjugates (ADCs).
At their core, both linkers leverage the power of strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1] The N-hydroxysuccinimide (NHS) ester group on both molecules provides a reactive handle for facile conjugation to primary amines, such as the lysine (B10760008) residues on proteins.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, reduces aggregation, and provides spatial separation between the conjugated molecules.[4][5]
Despite these similarities, the choice between the bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) core structures is not trivial. Key differences in reaction kinetics, stability, and physicochemical properties can have significant implications for the efficiency of conjugation and the performance of the final bioconjugate.[1][6]
Performance Comparison: A Quantitative Analysis
The selection of an appropriate linker is often a trade-off between reaction speed and stability. The following tables summarize key quantitative data to aid in this decision-making process.
Table 1: Reaction Kinetics of SPAAC
The rate of the SPAAC reaction is a crucial parameter, especially when working with low concentrations of reactants or in dynamic biological systems. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides compared to BCN, which is attributed to its greater ring strain.[1][6]
| Cyclooctyne (B158145) | Azide (B81097) Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| DBCO | Benzyl azide | ~0.6 - 1.0 | Various |
| endo-BCN | Benzyl azide | ~0.29 | CD3CN/D2O (1:2) |
Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[1] Interestingly, while DBCO is faster with aliphatic azides, BCN has been shown to react more rapidly with electron-poor aromatic azides.[7]
Table 2: Stability in Reducing Environments
The stability of the linker is paramount for the integrity of the bioconjugate, particularly in the reducing environment of the cell cytoplasm, which contains high concentrations of thiols like glutathione (B108866) (GSH).[6] BCN has demonstrated superior stability compared to DBCO in the presence of reducing agents.[8]
| Linker | Condition | Half-life (t½) |
| DBCO | In the presence of GSH | ~71 minutes |
| BCN | In the presence of GSH | ~6 hours |
| DBCO | In the presence of TCEP | Unstable over 24 hours |
| BCN | In the presence of TCEP | Stable over 24 hours |
Table 3: Physicochemical Properties
The size and lipophilicity of the linker can influence the properties of the final conjugate, including its solubility, aggregation propensity, and pharmacokinetics. BCN is smaller and generally considered less hydrophobic than the bulky, aromatic DBCO.[9]
| Feature | This compound | DBCO-PEG-NHS ester |
| Core Structure | Compact, non-aromatic | Bulky, aromatic |
| Relative Size | Smaller | Larger |
| Lipophilicity | Lower | Higher |
Experimental Protocols
To provide a practical context for the application of these linkers, detailed methodologies for key experiments are outlined below.
Protocol 1: General Procedure for Antibody Labeling with NHS Esters
This protocol describes the conjugation of an NHS ester linker to the primary amines of an antibody.
Materials:
-
Antibody solution (e.g., 1-5 mg/mL in PBS, pH 7.4)
-
This compound or DBCO-PEG-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO immediately before use.
-
Reaction Setup: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[10]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[][12]
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.[13]
-
Purification: Purify the antibody-linker conjugate using size-exclusion chromatography to remove excess reagents and byproducts.[12][13]
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry.
Protocol 2: SPAAC Reaction for Antibody-Drug Conjugate (ADC) Formation
This protocol outlines the copper-free click chemistry reaction between a linker-modified antibody and an azide-containing payload.
Materials:
-
Linker-modified antibody (from Protocol 1)
-
Azide-functionalized payload (e.g., cytotoxic drug)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: Dissolve the azide-functionalized payload in a compatible solvent (e.g., DMSO). Add a 1.5- to 5-fold molar excess of the payload solution to the linker-modified antibody solution.
-
Incubation: Incubate the reaction mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature with gentle mixing.[14]
-
Purification: Purify the resulting ADC using an appropriate chromatography method (e.g., size-exclusion chromatography or hydrophobic interaction chromatography) to remove the unreacted payload.[10]
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.
Visualizing the Chemistry and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams are provided.
Caption: Core structures of endo-BCN and DBCO.
Caption: The strain-promoted azide-alkyne cycloaddition (SPAAC) mechanism.
Caption: A typical workflow for creating an antibody-drug conjugate (ADC).
Conclusion and Recommendations
The choice between this compound and DBCO-PEG-NHS ester is highly dependent on the specific experimental context.
Choose a DBCO-based linker when:
-
Rapid reaction kinetics are paramount: For applications requiring fast conjugation at low concentrations, such as in dynamic live-cell imaging, the higher reactivity of DBCO is a distinct advantage.[6]
-
The azide is sterically accessible: DBCO reacts very efficiently with primary and secondary azides.[6]
Choose a BCN-based linker when:
-
Stability is critical: For long-term experiments or when the bioconjugate will be exposed to reducing environments, the superior stability of BCN in the presence of thiols is a significant benefit.[8]
-
Lower hydrophobicity and smaller size are desired: In applications where aggregation or steric hindrance are concerns, the more compact and less lipophilic nature of BCN may be advantageous.[9]
-
Reacting with electron-poor aromatic azides: BCN can exhibit faster kinetics with this class of azides.[7]
By carefully considering the kinetic, stability, and physicochemical properties of each linker in the context of the biological system and experimental goals, researchers can select the optimal tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 10. benchchem.com [benchchem.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Battle in Bioorthogonal Chemistry: BCN vs. DBCO for SPAAC Reactions
In the rapidly evolving landscape of bioconjugation, the choice of chemical tools is paramount to experimental success. For researchers, scientists, and drug development professionals leveraging strain-promoted alkyne-azide cycloaddition (SPAAC), two cyclooctynes have emerged as frontrunners: bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). While both participate in bioorthogonal "click" reactions with azides, their distinct structural and chemical properties significantly influence their performance in different applications. This guide provides an objective, data-driven comparison to inform the selection of the optimal cyclooctyne (B158145) for your specific research needs.
Performance Deep Dive: A Comparative Analysis
The decision between BCN and DBCO hinges on a careful consideration of reaction kinetics, stability, and physicochemical properties.
Reaction Kinetics: A Tale of Two Speeds
The rate of the SPAAC reaction is a critical determinant of success, particularly in dynamic biological systems or when working with low concentrations of reactants. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides compared to BCN, a property attributed to its greater ring strain.[1][2] However, the electronic nature of the azide (B81097) can invert this trend.
Interestingly, BCN demonstrates a significantly higher reaction rate with aromatic azides, such as phenyl azide, compared to DBCO.[1][2] This highlights the importance of considering the specific azide partner in your experimental design. For instance, when labeling a protein with a sterically hindered tertiary azide, DBCO's reactivity can decrease dramatically, while BCN maintains a more consistent, albeit slower, rate.[3]
Stability: Navigating the Cellular Milieu
The stability of the cyclooctyne within the complex and often reducing environment of a cell is crucial for successful bioconjugation. Both BCN and DBCO are generally stable in aqueous buffers, but their susceptibility to thiols, such as the abundant intracellular antioxidant glutathione (B108866) (GSH), differs significantly.[1][4] BCN exhibits markedly greater stability in the presence of GSH compared to DBCO.[1][4] This makes BCN a more robust choice for intracellular applications where the linker will be exposed to high concentrations of thiols. Furthermore, BCN demonstrates better stability in the presence of the reducing agent Tris(2-carboxyethyl)phosphine (TCEP) than DBCO.[1]
Physicochemical Properties: Size and Solubility
BCN, with its compact, non-aromatic structure, is smaller and less lipophilic than the bulky, aromatic DBCO.[3][5][6] The lower lipophilicity of BCN can be advantageous in aqueous environments, potentially reducing non-specific binding and improving the solubility of the resulting bioconjugate.[3][5] The smaller size of BCN can also be beneficial when labeling sensitive biomolecules where a bulky linker might perturb function.[6]
Quantitative Data Summary
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | Key Observations | Reference(s) |
| Structure | Compact, non-aromatic | Bulky, aromatic | BCN is smaller and less hydrophobic. | [3] |
| Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) (in CH₃CN:H₂O (3:1)) | 0.07 | 0.24 | DBCO reacts faster with aliphatic azides. | [1][2] |
| Second-Order Rate Constant (k₂) with Phenyl Azide (M⁻¹s⁻¹) (in CH₃CN:H₂O (3:1)) | 0.2 | 0.033 | BCN reacts faster with aromatic azides. | [1][2] |
| Second-Order Rate Constant (k₂) with Peptide containing Azidolysine (in HBS buffer, pH 7.4) | ~0.037 M⁻¹s⁻¹ (with Fmoc-N₃K in MeOD) | 0.34 | DBCO shows faster kinetics with peptide-incorporated azides. | [7] |
| Stability in Glutathione (GSH) | More stable (half-life ~6 h) | Less stable (half-life ~71 min) | BCN is significantly more stable in the presence of this common intracellular antioxidant. | [1][4] |
| Stability in Tris(2-carboxyethyl)phosphine (TCEP) | More stable | Unstable over 24 hours | BCN is a better choice when reducing conditions are required. | [1] |
| Lipophilicity | Lower | Higher | BCN's lower lipophilicity can reduce non-specific binding. | [3][5] |
Experimental Protocols
To aid researchers in designing their own comparative studies, we provide detailed methodologies for key experiments.
General Protocol for SPAAC Reaction of an Azide-Modified Protein with BCN or DBCO
This protocol outlines the general procedure for conjugating an azide-modified protein with a BCN or DBCO derivative.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
BCN or DBCO reagent (e.g., BCN-PEG4-NHS ester or DBCO-PEG4-NHS ester)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Ensure the azide-modified protein is purified and buffer-exchanged into PBS (pH 7.4). Determine the precise protein concentration.
-
Prepare a 10 mM stock solution of the BCN or DBCO reagent in anhydrous DMSO.[8]
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture. Typical incubation times are 4-12 hours at room temperature or 12-24 hours at 4°C.[8] Optimization may be required depending on the specific reactants.
-
-
Purification:
-
Remove the excess, unreacted BCN or DBCO reagent using a desalting column according to the manufacturer's instructions.
-
-
Analysis:
Protocol for Comparing the Stability of BCN and DBCO in the Presence of Glutathione (GSH)
This protocol describes a method to evaluate and compare the stability of BCN and DBCO linkers in a thiol-rich environment.
Materials:
-
BCN and DBCO derivatives (e.g., BCN-Fluorophore and DBCO-Fluorophore)
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader or HPLC with a fluorescence detector
Procedure:
-
Prepare Solutions:
-
Prepare stock solutions of BCN-Fluorophore and DBCO-Fluorophore in DMSO.
-
Prepare a stock solution of GSH in PBS.
-
-
Reaction Setup:
-
In a 96-well plate or reaction tubes, prepare solutions of the BCN and DBCO derivatives at a final concentration in PBS.
-
To initiate the stability test, add GSH to the BCN and DBCO solutions to a final concentration (e.g., 1 mM). Include control wells without GSH.
-
-
Monitoring Degradation:
-
Monitor the fluorescence intensity of the solutions over time using a microplate reader. The degradation of the cyclooctyne may lead to a change in the fluorophore's environment and thus a change in its fluorescence.
-
Alternatively, aliquots can be taken at different time points and analyzed by HPLC to quantify the remaining intact BCN or DBCO derivative.
-
-
Data Analysis:
-
Plot the percentage of remaining BCN or DBCO derivative against time.
-
Calculate the half-life of each cyclooctyne under the tested conditions.
-
Visualizing the Chemistry and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SPAAC reaction and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08732H [pubs.rsc.org]
- 6. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: NHS vs. PFP Esters for Amine Conjugation Stability
In the realm of bioconjugation, the covalent linkage of molecules to proteins, peptides, and other biomolecules is a fundamental technique for developing therapeutics, diagnostics, and research tools. The choice of reactive chemistry is critical, directly influencing the efficiency, stability, and reproducibility of the conjugation process. Among the most common methods for modifying primary amines, such as the side chain of lysine (B10760008) residues, are N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. This guide provides an objective comparison of these two popular amine-reactive crosslinkers, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific needs.
Executive Summary
Pentafluorophenyl (PFP) esters generally exhibit greater resistance to hydrolysis in aqueous environments compared to N-hydroxysuccinimide (NHS) esters. This enhanced stability of PFP esters can lead to higher conjugation efficiencies, particularly in reactions conducted at physiological or slightly basic pH, or with dilute protein solutions. While NHS esters are widely used and have a long-established history in bioconjugation, their susceptibility to rapid hydrolysis is a significant drawback that can lead to lower yields and the need for a larger excess of the labeling reagent.
Comparative Stability: A Quantitative Look
The stability of the active ester is paramount for successful amine conjugation, as hydrolysis is a competing reaction that deactivates the reagent. The rate of this hydrolysis is highly dependent on pH and temperature.
Table 1: Hydrolytic Stability of NHS Esters vs. PFP Esters
| Feature | NHS Ester | PFP Ester |
| General Hydrolytic Stability | Prone to hydrolysis, especially at higher pH. | More stable than NHS esters in aqueous solutions.[1][2][3][4][5] |
| Optimal pH Range for Conjugation | 7.2 - 8.5[1] | 7.2 - 9.0[1] |
| Solubility | Generally requires an organic co-solvent (e.g., DMSO, DMF).[1] | Generally requires an organic co-solvent (e.g., DMSO, DMF).[1] |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][6] |
| 8.0 | 4 | 1 hour[1] |
| 8.6 | 4 | 10 minutes[1][6] |
| 8.0 | Room Temperature | ~210 minutes¹[7] |
| 8.5 | Room Temperature | ~180 minutes¹[7] |
| 9.0 | Room Temperature | ~125 minutes¹[7] |
¹Data from a study on a specific porphyrin-NHS ester.[7]
Reaction Kinetics and Efficiency
The efficiency of amine conjugation is a balance between the rate of the desired reaction with the amine (aminolysis) and the rate of the competing hydrolysis reaction.
PFP esters are reported to have faster reaction kinetics with amines compared to NHS esters.[3] This, combined with their greater hydrolytic stability, often results in higher overall conjugation yields.[3] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, contributing to this enhanced reactivity.[3]
Experimental Protocols
To provide a practical framework for comparing these two esters, detailed experimental protocols for assessing hydrolytic stability and conjugation efficiency are provided below.
Protocol 1: Determination of Hydrolytic Stability
This protocol outlines a method to quantify and compare the rate of hydrolysis of NHS and PFP esters in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
NHS ester of the molecule of interest
-
PFP ester of the molecule of interest
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4 and pH 8.5)
-
HPLC system with a UV detector and a C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of the NHS ester and PFP ester in the anhydrous organic solvent.
-
Initiate Hydrolysis: Dilute each stock solution into the reaction buffers (pH 7.4 and 8.5) to a final concentration of 1 mM.
-
HPLC Analysis:
-
Immediately inject a sample (t=0) onto the HPLC system.
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm for NHS).
-
-
Data Analysis:
-
Calculate the peak area of the active ester at each time point.
-
Plot the natural logarithm of the active ester peak area versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol 2: Comparison of Amine Conjugation Efficiency
This protocol provides a general procedure for comparing the efficiency of NHS and PFP esters in labeling a protein.
Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of a reporter molecule (e.g., a fluorescent dye)
-
PFP ester of the same reporter molecule
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Prepare Protein Solution: Prepare a 1-10 mg/mL solution of the protein in the amine-free buffer.
-
Prepare Ester Stock Solutions: Prepare 10 mM stock solutions of the NHS and PFP esters in anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Set up a series of reactions for each ester with varying molar excesses of the ester to the protein (e.g., 5, 10, 20-fold).
-
Add the ester stock solution to the protein solution while gently vortexing.
-
Incubate the reactions for a set time (e.g., 1 hour) at room temperature.
-
-
Quench Reaction: Stop the reactions by adding the quenching buffer to a final concentration of 50 mM.
-
Purification: Purify the conjugated protein from excess reagent and byproducts using an SEC column.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the reporter molecule's maximum absorbance.
-
Calculate the DOL using the Beer-Lambert law, correcting for the reporter molecule's absorbance at 280 nm.
-
-
Compare Efficiency: Compare the DOL achieved for each ester at the different molar excesses to determine which provides higher conjugation efficiency under the tested conditions.
Visualizing the Chemistry and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction pathways and experimental workflows.
Caption: General reaction scheme for amine conjugation with active esters.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
alternatives to endo-BCN-PEG2-C2-NHS ester for bioconjugation
A Comprehensive Guide to Alternatives for endo-BCN-PEG2-C2-NHS Ester in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the selection of the appropriate chemical tools is paramount. The this compound has been a valuable reagent, enabling the linkage of biomolecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" reaction is lauded for its bioorthogonality, proceeding efficiently within complex biological milieu without the need for cytotoxic copper catalysts.
However, the expanding horizons of bioconjugation demand a diverse toolkit. Factors such as reaction kinetics, stability of the linker and the resulting conjugate, and the specific biological environment of the experiment necessitate a careful consideration of alternatives. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to empower informed decision-making in your research.
The primary alternatives to BCN-based reagents can be broadly categorized into two groups: other strained alkynes for SPAAC and reagents for the exceptionally rapid inverse-electron-demand Diels-Alder (IEDDA) reaction.
Key Alternatives at a Glance:
-
Dibenzocyclooctyne (DBCO)-based reagents (e.g., DBCO-NHS ester): A widely adopted alternative strained alkyne for SPAAC, often exhibiting faster reaction kinetics compared to BCN.[1][2]
-
Trans-cyclooctene (TCO)-based reagents (e.g., TCO-NHS ester): These reagents participate in IEDDA reactions with tetrazines, a bioorthogonal reaction renowned for its unparalleled speed.[3][4][5][6]
-
Alternative Activated Esters (e.g., STP esters): While the NHS ester is a common choice for amine functionalization, alternatives like sulfotetrafluorophenyl (STP) esters offer enhanced stability against hydrolysis.
Performance Comparison: A Data-Driven Analysis
The selection of a bioconjugation reagent is often a trade-off between reaction speed, stability, and other physicochemical properties. The following tables summarize key quantitative data to facilitate a direct comparison between BCN, DBCO, and TCO-based bioconjugation strategies.
Table 1: Reaction Kinetics of Bioorthogonal Chemistries
| Reagent Combination | Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Characteristics |
| BCN + Azide (B81097) | SPAAC | ~0.3 - 1.0 | Rate is influenced by the specific azide and solvent conditions.[1] |
| DBCO + Azide | SPAAC | ~0.34 - 2.3 | Generally faster than BCN, particularly with aliphatic azides.[1][7][8][9] |
| TCO + Tetrazine | IEDDA | >1,000 - 10⁷ | Exceptionally rapid kinetics, tunable by modifying tetrazine electronics.[3][4][6][10] |
Table 2: Stability of Strained Alkynes in a Reducing Environment
| Linker | Condition | Degradation/Half-life | Reference |
| BCN | RAW264.7 cell lysate | ~79% degradation after 24h | [2] |
| DBCO | RAW264.7 cell lysate | ~36% degradation after 24h | [2] |
| BCN | In the presence of Glutathione (GSH) | Significantly more stable than DBCO (t½ ≈ 6 h) | [2][11] |
| DBCO | In the presence of Glutathione (GSH) | Less stable than BCN (t½ ≈ 71 min) | [2][11] |
Visualizing the Chemistries and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams, created using the DOT language, illustrate the core reaction schemes and a generalized workflow for bioconjugation.
Reaction Mechanisms
Caption: Fig. 1: Core reaction schemes for SPAAC and IEDDA.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Creation
Caption: Fig. 2: General workflow for creating an ADC.
Decision Tree for Linker Selection
Caption: Fig. 3: Decision tree for selecting a bioconjugation strategy.
Experimental Protocols
The following protocols provide a general framework for protein labeling using NHS ester-functionalized reagents. Optimization may be required for specific biomolecules and applications.
Protocol 1: Protein Labeling with BCN/DBCO-NHS Ester
This protocol outlines the steps for labeling a protein with a BCN or DBCO linker activated with an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound or DBCO-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography column (e.g., desalting column) for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in a buffer free of primary amines (e.g., Tris) and azides.[1][12]
-
Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the BCN-NHS or DBCO-NHS ester in anhydrous DMSO or DMF.[12][13]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should ideally be below 10% to avoid protein denaturation.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.[14]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[13][14]
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[14]
Protocol 2: Two-Step Protein Labeling with TCO-NHS Ester and Tetrazine
This protocol describes the modification of a protein with a TCO group, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.
Part A: Protein Modification with TCO-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-NHS ester.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column.
Procedure:
-
Protein and Linker Preparation: Follow steps 1 and 2 from Protocol 1, using the TCO-NHS ester.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[15]
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.[3][15]
-
Quenching: Add quenching buffer to inactivate any remaining TCO-NHS ester.
-
Purification: Purify the TCO-modified protein using a desalting column to remove excess reagents.[3]
Part B: Tetrazine Ligation
Materials:
-
Purified TCO-modified protein.
-
Tetrazine-functionalized payload (e.g., fluorescent dye, drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Ligation Reaction: Add the tetrazine-payload to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine-payload is often used.[16]
-
Incubation: Incubate the reaction at room temperature for 10-60 minutes or at 4°C for 30-120 minutes. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[3][16]
-
Purification: Purify the final conjugate to remove any unreacted tetrazine-payload using an appropriate method such as size-exclusion chromatography or dialysis.
Conclusion and Future Perspectives
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific demands of the bioconjugation application. For applications where reaction speed is paramount, the TCO-tetrazine ligation offers an unparalleled advantage. When employing SPAAC, DBCO generally provides faster kinetics than BCN, though BCN may offer superior stability in reducing intracellular environments.
The field of bioconjugation is in a constant state of evolution, with novel linkers and bioorthogonal reaction pairings continually emerging. Future developments will likely focus on enhancing reaction kinetics, improving the stability of linkers in diverse biological settings, and expanding the repertoire of mutually orthogonal reactions to enable even more complex multi-labeling experiments. By carefully considering the data and protocols presented in this guide, researchers can select the optimal tools to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
A Comparative Guide to ADC Linker Conjugation Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of linker technologies used in Antibody-Drug Conjugates (ADCs), supported by experimental data. It details the critical characterization assays necessary to evaluate ADC performance, from initial conjugation to in vitro efficacy.
Introduction to ADC Linkers
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine a monoclonal antibody's targeting specificity with a potent cytotoxic payload via a chemical linker.[1] The linker is a critical component, ensuring the ADC remains stable in circulation and facilitates the efficient release of the payload within the target cancer cells.[2][3] Linkers are broadly categorized as cleavable or non-cleavable, a fundamental design choice that dictates the mechanism of payload release and significantly influences the ADC's therapeutic index.[4][5]
Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells.[4][6] These conditions include the acidic environment of endosomes and lysosomes (pH-sensitive linkers like hydrazones), the presence of specific enzymes like cathepsins (enzyme-sensitive linkers such as valine-citrulline), or the reducing environment of the cytoplasm (disulfide linkers).[4][6] A key advantage of many cleavable linkers is their ability to induce a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells.[2][7]
Non-cleavable linkers , such as those based on thioether bonds (e.g., SMCC), form a stable connection that relies on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex.[4][5] This mechanism generally results in greater plasma stability and a more favorable safety profile by minimizing premature drug release.[5] However, the resulting charged payload complex is typically not membrane-permeable, which largely prevents a bystander effect.[8]
The choice of linker and conjugation strategy profoundly impacts the Drug-to-Antibody Ratio (DAR), a critical quality attribute representing the average number of payload molecules conjugated to a single antibody. An optimal DAR is crucial for balancing efficacy and toxicity.
Comparative Performance of ADC Linkers
The selection of a linker technology directly influences the stability, potency, and bystander effect of an ADC. The following tables provide a comparative overview of different linker types based on available data.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies
| Linker Type | Payload | Target Cell Line | IC50 (pM) | Reference(s) |
| Cleavable (Val-Cit) | MMAE | HER2+ (BT474) | 14.3 | [3] |
| Cleavable (β-galactosidase) | MMAE | HER2+ (BT474) | 8.8 | [3] |
| Non-cleavable (silyl ether) | MMAE | HER2+ (BT474) | 609 | [9] |
| Cleavable (arylsulfate) | MMAE | HER2+ (BT474) | 111 | [9] |
| Non-cleavable (SMCC) | DM1 | HER2+ (SK-BR-3) | Not specified | [10] |
Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.
Table 2: Plasma Stability of Different ADC Linkers
| Linker Type | ADC | Plasma Species | Stability | Reference(s) |
| Cleavable (Val-Cit) | Inotuzumab ozogamicin | Human | t1/2 = 36 h | [3] |
| Cleavable (hydrazone) | Phenylketone-derived | Human & Mouse | t1/2 = 2 days | [3] |
| Cleavable (disulfide) | anti-CD22-DM1 | Mouse | >50% intact after 7 days | [] |
| Non-cleavable (silyl ether) | silyl ether-MMAE | Human | t1/2 > 7 days | [3] |
| Cleavable (sulfatase) | Sulfatase-cleavable | Mouse | > 7 days | [3] |
Key Characterization Assays and Experimental Protocols
Thorough characterization of an ADC's linker conjugation is essential to ensure its quality, stability, and efficacy. The following sections detail the experimental protocols for key analytical techniques.
Drug-to-Antibody Ratio (DAR) Determination
The average DAR is a critical quality attribute that can be determined by several methods.
HIC separates ADC species based on the hydrophobicity imparted by the conjugated payload. It is a non-denaturing technique ideal for analyzing cysteine-linked ADCs.[8]
Experimental Protocol:
-
System: Agilent 1260 Infinity II Bio-inert LC system or equivalent.[8]
-
Column: HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[12]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species.
-
Detection: UV at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (D0, D2, D4, etc.).[8]
RPLC is a denaturing technique often used to separate the light and heavy chains of a reduced ADC to determine the drug load on each chain.[13]
Experimental Protocol:
-
Sample Preparation: Reduce the ADC by incubating with dithiothreitol (B142953) (DTT) at 37°C for 30 minutes.[13]
-
System: UPLC system with a mass spectrometer.
-
Column: Reversed-phase column (e.g., Agilent Poroshell 300SB-C8).[]
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.[13]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
Gradient: A suitable gradient from low to high organic content is used to elute the light and heavy chains.
-
Detection: UV at 280 nm and mass spectrometry.
-
Data Analysis: Deconvolute the mass spectra of the light and heavy chains to determine the number of drugs conjugated to each. The overall average DAR is the sum of the contributions from both chains.[]
LC-MS can be used to determine the molecular weight of the entire ADC, providing a global view of the drug load distribution and the average DAR.[]
Experimental Protocol:
-
Sample Preparation: Dilute the ADC in a suitable buffer (e.g., 25 mM ammonium bicarbonate, pH 7.9). For deglycosylated analysis, treat with PNGase F.[]
-
System: LC-MS system (e.g., Agilent 1290 Infinity LC with a high-resolution mass spectrometer).[]
-
Column: Reversed-phase or size-exclusion column depending on the method (denaturing or native).
-
Mobile Phase: Use MS-compatible mobile phases (e.g., ammonium acetate (B1210297) or formic acid in water and acetonitrile).
-
Data Analysis: Deconvolute the mass spectrum of the intact ADC to identify the different DAR species and calculate the average DAR.[]
In Vitro Stability Assays
This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.[14]
Experimental Protocol:
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., human, mouse, rat) at 37°C for a set time course (e.g., 0, 1, 3, 7 days).[14]
-
Sample Processing: At each time point, isolate the ADC from the plasma using immunoaffinity capture (e.g., Protein A/G magnetic beads).[14]
-
Analysis:
-
Data Interpretation: A stable ADC will show minimal loss in DAR and minimal free payload in the supernatant over time.[14]
This assay simulates the intracellular environment to assess the efficiency of payload release from cleavable linkers.[15]
Experimental Protocol:
-
Incubation: Incubate the ADC with isolated human liver lysosomes or S9 fractions at 37°C in a buffer that maintains metabolic activity.[15][16]
-
Time Points: Collect samples at various time points over a 24-hour period.[15]
-
Sample Processing: Stop the reaction (e.g., by heat inactivation) and precipitate the proteins to separate the released payload.[15]
-
Analysis: Analyze the supernatant containing the released payload by LC-MS to quantify the amount of cleavage over time.[15]
-
Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. For example, Val-Cit linkers can show over 80% digestion within 30 minutes in human liver lysosomes.[15]
In Vitro Bystander Effect Assay
This assay quantifies the ability of an ADC to kill neighboring antigen-negative cells.[4][17]
Experimental Protocol (Co-culture method):
-
Cell Seeding: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells should be labeled with a fluorescent marker (e.g., GFP) for identification.[14]
-
Treatment: Treat the co-culture with serial dilutions of the ADC. Include monocultures of Ag+ and Ag- cells as controls.[14]
-
Incubation: Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Analysis:
-
Data Interpretation: A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[17]
Signaling Pathways and Experimental Workflows
The efficacy of an ADC is dependent on its ability to bind to its target antigen, be internalized, and release its payload to induce cell death. The following diagrams illustrate key signaling pathways targeted by ADCs and a general experimental workflow for ADC characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 5. bioivt.com [bioivt.com]
- 6. xenotech.com [xenotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfatase-cleavable linkers for antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. CD22: an inhibitory enigma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. agilent.com [agilent.com]
A Comparative Guide to Assessing the Purity of Synthesized PROTACs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Proteolysis-Targeting Chimeras (PROTACs) is a critical step in the development of this promising therapeutic modality. Ensuring the purity of these heterobifunctional molecules is paramount for accurate biological evaluation and progression towards clinical applications. This guide provides an objective comparison of the most common analytical techniques used to assess the purity of synthesized PROTACs: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Overview of Analytical Techniques
The choice of analytical technique for purity assessment depends on a variety of factors, including the developmental stage of the PROTAC, the nature of potential impurities, and the desired level of analytical detail. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and the type of information it provides.
High-Performance Liquid Chromatography (HPLC-UV) is a cornerstone technique for purity determination in pharmaceutical analysis.[1][2] It separates the PROTAC from impurities based on their physicochemical properties, and the UV detector quantifies the relative amounts. It is a robust and reliable method for routine purity checks and quality control.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. This hyphenated technique is invaluable for identifying and characterizing impurities by providing molecular weight information.[3][4] LC-MS is particularly useful for impurity profiling and identifying unexpected byproducts from the synthesis.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.[5][6] qNMR is considered a primary ratio method and offers an orthogonal approach to chromatographic techniques, providing a high degree of accuracy without the need for a reference standard of the PROTAC itself.[7]
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of HPLC-UV, LC-MS, and qNMR for the purity assessment of synthesized PROTACs. The values presented are typical and may vary depending on the specific instrumentation, method parameters, and the nature of the PROTAC and its impurities.
| Parameter | HPLC-UV | LC-MS | qNMR |
| Principle | Chromatographic separation and UV absorbance | Chromatographic separation and mass-to-charge ratio detection | Nuclear magnetic resonance signal intensity relative to an internal standard |
| Primary Use | Quantitative purity assessment, routine quality control | Impurity identification and characterization, impurity profiling | Absolute purity determination, structural confirmation |
| Typical Accuracy | 98-102% recovery for the main component[8] | Semi-quantitative without specific impurity standards | High (often >99%)[9] |
| Typical Precision (%RSD) | < 2%[10] | 5-15% for trace impurities | < 1%[9] |
| Limit of Detection (LOD) | ~0.01-0.1% of the main peak area | ng/mL to pg/mL range[11] | ~0.1-0.5% molar ratio |
| Limit of Quantification (LOQ) | ~0.03-0.3% of the main peak area[12] | ng/mL to pg/mL range[11] | ~0.3-1.5% molar ratio |
| Sample Throughput | High | Medium to High | Low to Medium |
| Cost per Sample | Low | Medium | High |
| Reference Standard | Requires a well-characterized reference standard of the PROTAC | Not essential for identification, but needed for quantification | Requires a certified internal standard[13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for each technique.
Protocol 1: Purity Assessment by HPLC-UV
This protocol outlines a general procedure for determining the purity of a synthesized PROTAC using reversed-phase HPLC with UV detection.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized PROTAC.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Monitor at a wavelength where the PROTAC has maximum absorbance (e.g., 254 nm or determined by a UV scan).
3. Data Analysis:
-
Integrate the peak areas of the main PROTAC peak and all impurity peaks in the chromatogram.
-
Calculate the percentage purity using the area percent method: % Purity = (Area of PROTAC peak / Total area of all peaks) x 100
Protocol 2: Impurity Profiling by LC-MS
This protocol describes a general workflow for identifying and characterizing impurities in a PROTAC sample.
1. Sample Preparation:
-
Prepare the sample as described in the HPLC-UV protocol, typically at a concentration of 0.1-1 mg/mL.
2. LC-MS Conditions:
-
LC System: Utilize an HPLC or UPLC system with conditions similar to the HPLC-UV method, ensuring the mobile phase is compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or formic acid).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for PROTACs.
-
Mass Range: Scan a mass range that encompasses the expected molecular weight of the PROtac and potential impurities (e.g., m/z 200-2000).
-
Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. MS/MS can be triggered for the most abundant ions to obtain fragmentation patterns for structural elucidation.[4]
3. Data Analysis:
-
Extract the ion chromatograms for the expected PROTAC mass and any other detected masses.
-
Determine the accurate mass of the parent ion for each impurity and use it to predict possible elemental compositions.
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the impurities. This can help identify common process-related impurities such as starting materials, reagents, or degradation products.[14]
Protocol 3: Absolute Purity Determination by qNMR
This protocol provides a general procedure for determining the absolute purity of a PROTAC using qNMR with an internal standard.[15]
1. Sample and Standard Preparation:
-
Accurately weigh a specific amount of the synthesized PROTAC (e.g., 10 mg) into an NMR tube.
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) into the same NMR tube. The standard should have a known purity and its resonances should not overlap with the PROTAC signals.[13]
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve both the sample and the standard completely.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion and sensitivity.
-
Experiment: Acquire a quantitative 1D proton (¹H) NMR spectrum.
-
Key Parameters:
-
Use a 90° pulse angle.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1) for the signals being integrated.
-
3. Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Select well-resolved, non-overlapping signals for both the PROTAC and the internal standard for integration.
-
Calculate the purity of the PROTAC using the following formula:
Purity_PROTAC (%) = (I_PROTAC / N_PROTAC) * (N_IS / I_IS) * (MW_PROTAC / MW_IS) * (m_IS / m_PROTAC) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the internal standard
-
PROTAC and IS refer to the PROTAC and internal standard, respectively.
-
Mandatory Visualizations
Signaling Pathway of PROTAC Action
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Purity Assessment
Caption: General workflow for PROTAC synthesis, purification, and purity analysis.
Logical Relationship of Purity Techniques
Caption: Logical selection of purity assessment techniques.
References
- 1. Development and Validation of HPLC Methods in Pharmaceutical Analysis [wisdomlib.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. resolvemass.ca [resolvemass.ca]
- 4. hpst.cz [hpst.cz]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assayprism.com [assayprism.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the Kinetics of endo-BCN Reactions with Azides for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is a cornerstone of bioorthogonal chemistry, enabling the covalent modification of biomolecules in complex biological environments. Bicyclo[6.1.0]nonyne (endo-BCN) has emerged as a popular cyclooctyne (B158145) due to its favorable balance of reactivity and stability. This guide provides a comprehensive comparison of the reaction kinetics of endo-BCN with a variety of azides, alongside other prominent bioorthogonal reactions, supported by experimental data and detailed protocols to aid in the selection of the most appropriate chemical tools for your research.
Quantitative Comparison of Reaction Kinetics
The efficacy of a bioorthogonal reaction is largely determined by its second-order rate constant (k₂), which quantifies the reaction speed. A higher k₂ value indicates a faster reaction, which is often desirable for applications in living systems where low concentrations and short reaction times are critical. The following tables summarize the kinetic data for the reaction of endo-BCN with various azides and compare its performance with alternative bioorthogonal reactions.
Table 1: Second-Order Rate Constants for the Reaction of endo-BCN with Various Azides
| Azide (B81097) Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent System | Temperature (°C) | Citation(s) |
| Benzyl Azide | 0.29 | CD₃CN/D₂O (1:2) | Not Specified | [1] |
| Benzyl Azide | 0.15 | DMSO | 37 | |
| 2-Azidoethanol (Primary Alkyl Azide) | 0.024 | Not Specified | Not Specified | |
| 2-Azidopropanol (Secondary Alkyl Azide) | 0.018 | Not Specified | Not Specified | |
| 2-Azido-2-methylpropanol (Tertiary Alkyl Azide) | 0.012 | Not Specified | Not Specified | |
| Phenyl Azide | 0.20 | CH₃CN/H₂O (3:1) | Not Specified | |
| 4-Azidopyridine (Electron-Deficient Aryl Azide) | ~2.0-2.9 | Not Specified | Not Specified |
Table 2: Comparison of endo-BCN Reactivity with other Cycloalkynes and Bioorthogonal Reactions
| Reaction | Cycloalkyne/Reactant 1 | Azide/Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Citation(s) |
| SPAAC | endo-BCN | Benzyl Azide | 0.29 | [1] |
| SPAAC | exo-BCN | Benzyl Azide | 0.19 | [1] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~1.0 | |
| CuAAC | Phenylacetylene | Benzyl Azide | Typically 10-100 (catalyst dependent) | |
| IEDDA | trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | [1] |
Experimental Protocols
Accurate determination of kinetic data is crucial for the reliable comparison of bioorthogonal reactions. The two most common methods for monitoring the kinetics of SPAAC reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy.
Kinetic Analysis using ¹H NMR Spectroscopy
This protocol describes the determination of the second-order rate constant for the reaction between endo-BCN and an azide by monitoring the reaction progress using ¹H NMR.
Materials:
-
endo-BCN derivative
-
Azide derivative
-
Anhydrous deuterated solvent (e.g., DMSO-d₆, CD₃CN, or CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct NMR signal)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the endo-BCN derivative, the azide derivative, and the internal standard in the chosen deuterated solvent. The concentrations should be accurately determined.
-
Reaction Setup: In an NMR tube, mix the stock solutions of the endo-BCN derivative and the internal standard.
-
Initiation of Reaction: To start the reaction, add the azide stock solution to the NMR tube containing the endo-BCN and internal standard. Quickly mix the contents and place the tube in the NMR spectrometer pre-equilibrated to the desired temperature.
-
Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The first spectrum should be acquired as quickly as possible after mixing (t=0).
-
Data Analysis:
-
Integrate a well-resolved signal corresponding to a proton on the endo-BCN reactant and a signal from a proton on the triazole product. Also, integrate the signal from the internal standard.
-
Calculate the concentration of the reactant and product at each time point by comparing their integral values to the integral of the internal standard.
-
For a second-order reaction with initial concentrations [A]₀ and [B]₀, the integrated rate law is: kt = 1/([B]₀-[A]₀) * ln(([A]₀[B]) / ([B]₀[A])). Plot ln(([A]₀[B]) / ([B]₀[A])) versus time. The slope of the resulting linear plot will be k * ([B]₀-[A]₀), from which the second-order rate constant (k₂) can be calculated.
-
Kinetic Analysis using Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
This method is particularly useful for monitoring the disappearance of the characteristic azide stretching vibration around 2100 cm⁻¹.
Materials:
-
endo-BCN derivative
-
Azide derivative
-
Anhydrous solvent (e.g., DMSO, acetonitrile)
-
ATR-IR spectrometer equipped with a diamond ATR crystal and a temperature-controlled reaction vessel.
Procedure:
-
Instrument Setup: Set up the ATR-IR spectrometer and allow it to equilibrate at the desired reaction temperature.
-
Background Spectrum: Record a background spectrum of the pure solvent at the reaction temperature.
-
Reaction Setup: Prepare a solution of the endo-BCN derivative in the chosen solvent in the reaction vessel.
-
Initiation of Reaction: Add a known concentration of the azide derivative to the reaction vessel to initiate the reaction.
-
Data Acquisition: Continuously record the IR spectrum of the reaction mixture over time.
-
Data Analysis:
-
Monitor the decrease in the absorbance of the azide peak (around 2100 cm⁻¹).
-
Convert the absorbance values to concentration using a previously established calibration curve.
-
Plot the reciprocal of the azide concentration (1/[Azide]) versus time. For a second-order reaction with equal initial concentrations of reactants, this plot should be linear. The slope of the line is equal to the second-order rate constant (k₂). If the initial concentrations are not equal, the integrated rate law described in the NMR protocol should be used.
-
Visualizing Reaction Workflows and Comparisons
To better illustrate the experimental process and the relationships between different bioorthogonal reactions, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for kinetic analysis of the endo-BCN reaction with azides.
Caption: Comparison of second-order rate constants for different bioorthogonal reactions.
References
Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, supported by experimental data and detailed methodologies.
Introduction to Linker Technology in ADCs
Linkers in ADCs are sophisticated chemical moieties responsible for ensuring that the cytotoxic payload remains securely attached to the antibody while in circulation, and is efficiently released at the tumor site.[1][2] The ideal linker must strike a delicate balance between stability in the bloodstream to minimize off-target toxicity and lability under specific conditions within the tumor microenvironment or inside the cancer cell to unleash the payload.[3][4] The two major categories of linkers employed in ADC development are cleavable and non-cleavable linkers, each with distinct mechanisms of action and characteristics.
Mechanisms of Action
Cleavable Linkers
Cleavable linkers are designed to be stable in the systemic circulation but are susceptible to cleavage by specific triggers prevalent in the tumor microenvironment or within tumor cells.[5] This controlled release can be initiated by several mechanisms:
-
Enzyme-Sensitive Cleavage: These linkers, often containing dipeptide sequences like valine-citrulline (Val-Cit), are cleaved by lysosomal proteases such as Cathepsin B, which are upregulated in many tumor cells.[5]
-
pH-Sensitive Cleavage: Linkers incorporating acid-labile groups, such as hydrazones, are designed to hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[5]
-
Glutathione-Sensitive Cleavage: These linkers contain disulfide bonds that are reduced and cleaved in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.[5]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." [5][6] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[7][8]
Non-Cleavable Linkers
In contrast, non-cleavable linkers form a highly stable covalent bond between the antibody and the payload.[9] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[9][10] This process releases the payload along with the linker and an attached amino acid residue from the antibody.
The resulting payload-linker-amino acid complex is often charged and less membrane-permeable, which significantly reduces the bystander effect.[11] This characteristic can be advantageous in minimizing off-target toxicity and is well-suited for treating hematological malignancies or highly homogeneous solid tumors.[2]
Comparative Performance Data
The selection of a linker has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons in a single study using the same antibody, payload, and cell line are limited in published literature; therefore, this data is compiled from various sources.
In Vitro Cytotoxicity
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High HER2) | HER2 | Cleavable (vc) | MMAE | ~13-50[12] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | SK-BR-3 (High HER2) | HER2 | Non-cleavable (MCC) | DM1 | ~30-100[12] |
| Anti-CD22-SPP-DM1 | BJAB (CD22+) | CD22 | Cleavable (SPP) | DM1 | ~0.1 |
| Anti-CD22-SMCC-DM1 | BJAB (CD22+) | CD22 | Non-cleavable (SMCC) | DM1 | ~0.3 |
In Vivo Efficacy (Tumor Xenograft Models)
| ADC | Tumor Model | Dosing | Outcome |
| Anti-CD79b-vc-MMAE | Lymphoma Xenograft | Single Dose | Tumor regression |
| Anti-CD79b-mc-MMAF | Lymphoma Xenograft | Single Dose | Slower tumor growth vs. cleavable |
| Anti-HER2-vc-MMAE | Breast Cancer Xenograft | 10 mg/kg | Complete tumor regression |
| Anti-HER2-SMCC-DM1 | Breast Cancer Xenograft | 10 mg/kg | Tumor growth inhibition |
Plasma Stability
| Linker Type | ADC Example | Species | % Intact ADC after 7 days |
| Cleavable (vc-MMAE) | Trastuzumab-vc-MMAE | Mouse | ~70-80%[11] |
| Non-cleavable (SMCC-DM1) | Trastuzumab-MCC-DM1 | Human | >95% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADCs with different linker technologies.
Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma, predicting the potential for premature payload release and off-target toxicity.[3][13]
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
Methodology:
-
Incubation: Incubate the ADC (e.g., 1 mg/mL) in plasma (human, mouse, rat, or cynomolgus monkey) at 37°C. Include a buffer control to assess inherent ADC stability.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
Sample Preparation: At each time point, quench the reaction and process the sample. This can involve affinity capture of the ADC using Protein A/G beads to separate it from plasma proteins.[11]
-
Analysis:
-
Intact ADC: Analyze the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average Drug-to-Antibody Ratio (DAR). A decrease in DAR over time indicates linker cleavage.
-
Released Payload: Analyze the supernatant (plasma fraction) by LC-MS/MS to quantify the amount of released payload.
-
-
Data Interpretation: A stable ADC will exhibit minimal loss in DAR and low levels of free payload in the supernatant over the incubation period.
Lysosomal Cleavage Assay
This assay assesses the efficiency of payload release from the ADC within the lysosomal compartment.[14]
Objective: To quantify the rate of linker cleavage by lysosomal enzymes.
Methodology:
-
Preparation: Prepare a reaction mixture containing the ADC, isolated lysosomes (commercially available or prepared from cell lines), and an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours).
-
Sample Preparation: Stop the enzymatic reaction (e.g., by adding a quenching solution or heat inactivation). Precipitate the proteins to separate the released payload from the ADC and lysosomal proteins.
-
Analysis: Analyze the supernatant containing the released payload by LC-MS/MS to quantify the amount of cleavage over time.
-
Data Interpretation: An effective cleavable linker will demonstrate efficient and timely payload release in the lysosomal fraction. Non-cleavable linkers should show minimal to no release of the payload-linker-amino acid complex in this assay.
Bystander Effect Assay
This assay quantifies the ability of the released payload to kill neighboring antigen-negative cells.[7][8]
Objective: To measure the cytotoxic effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Co-culture Setup: Co-culture antigen-positive (Ag+) and antigen-negative (Ag-) cells in the same well. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
ADC Treatment: Treat the co-culture with varying concentrations of the ADC.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and diffusion (typically 72-96 hours).
-
Analysis:
-
Imaging: Use high-content imaging or flow cytometry to specifically quantify the viability of the Ag- (e.g., GFP-positive) cell population.
-
Viability Assays: Alternatively, use cell viability reagents (e.g., CellTiter-Glo) to measure the overall viability of the co-culture, with appropriate controls to dissect the effect on each cell type.
-
-
Data Interpretation: A significant reduction in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a potent bystander effect. This can be quantified by calculating a "bystander IC50."
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC, with no one-size-fits-all solution.[2]
-
Cleavable linkers offer the potential for a powerful bystander effect, which is advantageous for treating heterogeneous tumors.[1][7] However, they may carry a higher risk of premature payload release, leading to potential off-target toxicity.[2]
-
Non-cleavable linkers provide enhanced plasma stability and a generally more favorable safety profile due to the localized release of a less permeable payload-linker complex.[4][9] Their efficacy is, however, more dependent on high and homogeneous antigen expression on tumor cells and they lack a significant bystander effect.[15]
The optimal linker strategy depends on the specific biological context, including the nature of the target antigen, the tumor microenvironment, the characteristics of the payload, and the desired balance between efficacy and safety for a given therapeutic indication. Rigorous preclinical evaluation using the experimental protocols outlined in this guide is essential for selecting the most appropriate linker technology to maximize the therapeutic potential of an ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to endo-BCN-PEG2-C2-NHS Ester: Performance and Cross-Reactivity in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecules, the choice of a chemical linker is of paramount importance. The endo-BCN-PEG2-C2-NHS ester is a heterobifunctional linker that has gained prominence in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides an objective comparison of its performance, with a particular focus on cross-reactivity, against viable alternatives, supported by experimental data and detailed protocols.
The this compound features two key reactive moieties: an endo-bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a form of "click chemistry," and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines.[4][5][6] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker.[6]
Performance Comparison: this compound vs. Alternatives
The selection of a linker is often a trade-off between reaction kinetics, stability, and potential off-target reactions. Here, we compare the this compound with its primary alternatives: DBCO-containing linkers (a different strained alkyne for SPAAC) and TCO-tetrazine systems, which utilize inverse-electron-demand Diels-Alder (IEDDA) chemistry.
Quantitative Data Summary
The following tables summarize key quantitative data for the bioorthogonal reaction components of these linkers.
Table 1: Reaction Kinetics of Bioorthogonal Moieties
| Reaction System | Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| BCN + Azide (B81097) | SPAAC | ~0.3 - 1.0 | Rate is dependent on the specific azide and solvent conditions. |
| DBCO + Azide | SPAAC | ~1.0 - 2.0 | Generally faster than BCN with aliphatic azides. |
| TCO + Tetrazine | IEDDA | >1,000 - 10⁶ | Exceptionally rapid, with rates tunable by modifying tetrazine electronics. |
Table 2: Stability of Strained Alkynes
| Linker Moiety | Stability in Presence of Thiols (e.g., Glutathione) | Intracellular Stability |
| BCN | More stable than DBCO.[7] | Can undergo degradation in some cell types.[8] |
| DBCO | Less stable than BCN, susceptible to reaction with thiols.[7] | Shows moderate stability, with some degradation observed.[8] |
Table 3: Cross-Reactivity Profile of the NHS Ester Moiety
| Reactive Moiety | Primary Target | Known Cross-Reactivity | Factors Influencing Cross-Reactivity |
| NHS Ester | Primary amines (Lysine side chains, N-terminus).[9] | Serine, Threonine, Tyrosine.[10] | pH (reactivity increases at higher pH), neighboring amino acid residues.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of linker performance.
Protocol 1: General Procedure for Protein Conjugation
This protocol describes the labeling of a protein with an amine-reactive linker.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound or alternative linker (e.g., DBCO-PEG-NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately prior to use, prepare a 10 mM stock solution of the NHS ester linker in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the linker stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted linker and byproducts by SEC.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling and confirm successful conjugation.
Protocol 2: Assessing Cross-Reactivity by Mass Spectrometry
This protocol outlines a method to identify off-target modifications on a protein after reaction with an NHS ester linker.
Materials:
-
Protein conjugate from Protocol 1.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
LC-MS/MS system.
Procedure:
-
Denaturation and Reduction: Denature the protein conjugate in a buffer containing 8 M urea (B33335) and reduce with DTT.
-
Alkylation: Alkylate cysteine residues with IAA.
-
Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use database search software to identify peptides and search for mass shifts corresponding to the linker modification on amino acid residues other than lysine (B10760008) (e.g., serine, threonine, tyrosine). The mass of the linker minus the NHS group should be used as a variable modification.
Visualizing Reaction Pathways and Workflows
To facilitate a clearer understanding, the following diagrams illustrate the key chemical reactions and experimental processes.
Caption: Reaction scheme of this compound conjugation.
Caption: Workflow for assessing NHS ester cross-reactivity.
Caption: Potential reaction pathways of an NHS ester linker.
Conclusion
The this compound is a versatile and effective linker for bioconjugation, offering a balance of reactivity and hydrophilicity. The NHS ester moiety provides efficient coupling to primary amines, though the potential for off-target reactions with serine, threonine, and tyrosine residues should be considered and can be assessed using mass spectrometry. For applications requiring faster kinetics, IEDDA-based linkers are a powerful alternative. When considering SPAAC, the choice between BCN and DBCO-based linkers will depend on the specific requirements for reaction speed versus stability in reducing environments. By carefully considering the experimental context and the properties of the biomolecules involved, researchers can select the optimal linker to achieve their desired bioconjugate with high fidelity and efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. endo-BCN-PEG2-NHS ester - Creative Biolabs [creative-biolabs.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Covalent Modification of Gaseous Peptide Ions with N-Hydroxysuccinimide Ester Reagent Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
The Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
A Comparative Guide to BCN Linkers in Bioconjugation
Bicyclo[6.1.0]nonyne (BCN) has emerged as a key player in the field of bioorthogonal chemistry, particularly for its utility in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2] Its unique balance of reactivity and stability has made it a popular choice for researchers in drug development, proteomics, and live-cell imaging.[3][4] This guide provides a comprehensive comparison of BCN linkers with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal tool for their applications.
SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent joining of molecules in complex biological environments without the need for a toxic copper catalyst.[1][2] The reaction's efficiency stems from the high ring strain of cyclooctynes like BCN, which readily react with azides to form a stable triazole linkage.[1] This biocompatible reaction proceeds under mild conditions, such as physiological pH and ambient temperatures, making it ideal for modifying sensitive biomolecules and for in vivo applications.[1]
The fundamental mechanism is a Huisgen [3+2] dipolar cycloaddition, where the azide (B81097) acts as a 1,3-dipole and the strained alkyne of the BCN group serves as the dipolarophile.[2] The fusion of a cyclopropane (B1198618) ring to the cyclooctyne (B158145) core in BCN introduces significant ring strain, which lowers the activation energy of the cycloaddition reaction.[2]
References
A Researcher's Guide to Copper-Free Click Chemistry Linkers: A Performance Comparison
Introduction
Click chemistry has revolutionized the way scientists approach bioconjugation, offering a suite of reactions that are rapid, specific, and high-yielding.[1][2] The quintessential click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient but its reliance on a copper catalyst, which can be toxic to living cells, limits its application in biological systems.[2][3] This limitation spurred the development of copper-free click chemistry, a set of bioorthogonal reactions that proceed efficiently under physiological conditions without the need for a cytotoxic metal catalyst.[3][4]
This guide provides an objective comparison of the most prominent copper-free click chemistry linkers, focusing on performance metrics critical for researchers in drug development and life sciences. We will delve into the two primary classes of copper-free click chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Core Chemistries Overview
Copper-free click reactions are driven by the release of ring strain in one of the reactants, enabling the reaction to proceed rapidly at physiological temperatures.[3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the coupling of a strained cyclooctyne (B158145) with an azide (B81097) to form a stable triazole ring.[3] Key cyclooctyne-based linkers include Dibenzocyclooctyne (DBCO), Bicyclo[6.1.0]nonyne (BCN), and Difluorinated Cyclooctyne (DIFO).[6]
-
Inverse-Electron-Demand Diels-Alder (IEDDA): This is a [4+2] cycloaddition between an electron-poor diene, typically a tetrazine (Tz), and an electron-rich strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or norbornene.[7][8] This reaction is recognized as the fastest bioorthogonal reaction currently available.[1][5]
Below is a diagram illustrating the logical flow of these two primary copper-free click chemistry pathways.
Performance Comparison: Kinetics, Stability, and Properties
The choice of a specific linker depends heavily on the experimental context. Key performance indicators include the reaction rate (kinetics), the linker's stability under various conditions, and its physicochemical properties like size and hydrophilicity.
Reaction Kinetics
The speed of a click reaction is crucial, especially for in vivo applications where low concentrations and short time windows are common.[9] IEDDA reactions are renowned for their exceptionally fast kinetics, often orders of magnitude faster than SPAAC reactions.[1][7]
| Reaction Pair | Linker Class | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO / Tetrazine | IEDDA | 1 - 10⁶ | [2][7] |
| Norbornene / Tetrazine | IEDDA | Slower than TCO/Tetrazine | [10] |
| DBCO / Azide | SPAAC | ~1 | [11] |
| BCN / Azide | SPAAC | 10⁻² - 1 | [2] |
| DIFO / Azide | SPAAC | ~7.6 x 10⁻² | [6] |
Table 1: Comparison of reaction kinetics for common copper-free click chemistry pairs. Data compiled from multiple sources.
Linker Stability
The stability of the click handle is critical for multi-step procedures and in complex biological environments. For instance, some linkers may degrade in the presence of common reagents like reducing agents or nucleophiles such as glutathione (B108866) (GSH), which is abundant in cells.
| Linker | Condition | Stability (Half-life) | Key Finding | Reference |
| DBCO | Glutathione (GSH) | 71 minutes | Reacts with thiols | [12] |
| BCN | Glutathione (GSH) | ~6 hours | Significantly more stable than DBCO with thiols | [12] |
| Tetrazine (H) | CuAAC conditions | ~4 hours | Unstable in the presence of copper catalyst reagents | [12] |
| Tetrazine (Me) | CuAAC conditions | ~8 hours | More stable than H-substituted tetrazine | [12] |
| Azide | TCEP (reducing agent) | >24 hours | Reacts slowly with phosphine-based reducing agents | [12] |
| TCO | Aqueous Solution, Serum | Stable | Generally stable under common biological conditions | [13] |
Table 2: Stability of select copper-free click chemistry linkers under common experimental conditions.
Physicochemical Properties
The size and hydrophilicity of a linker can impact the properties of the resulting bioconjugate. Bulky, hydrophobic linkers can cause steric hindrance or lead to aggregation and non-specific binding.[7][14]
| Linker Family | Key Characteristics | Considerations |
| DBCO | Bulky, hydrophobic aromatic structure | Can increase hydrophobicity and may have slower cellular penetration.[7] |
| BCN | Smaller and less hydrophobic than DBCO | Advantageous when minimal perturbation to the biomolecule is desired.[3] |
| TCO | Relatively small and can be functionalized to improve hydrophilicity | Generally good biocompatibility and stability.[13] |
| PEG Linkers | Often incorporated with click handles (e.g., DBCO-PEG) | Increases hydrophilicity, improves water solubility, and reduces non-specific binding.[3] |
Table 3: General physicochemical properties and their implications for bioconjugation.
Experimental Protocols
The following are generalized protocols that can serve as a starting point for optimization.
Protocol 1: General SPAAC Labeling of Cell Surface Proteins
This protocol describes the labeling of cell surface proteins that have been metabolically tagged with an azide.
-
Metabolic Labeling: Culture cells in a medium containing an azide-modified sugar (e.g., Ac₄ManNAz) for 24-72 hours to allow incorporation into cell surface glycans.
-
Cell Preparation: Harvest the cells and wash them twice with cold PBS to remove residual media.
-
Linker Incubation: Resuspend the cells in a buffer (e.g., PBS with 1% BSA) containing the DBCO-fluorophore conjugate at a concentration of 25-100 µM.
-
Reaction: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.
-
Washing: Pellet the cells and wash them three times with cold PBS to remove the unreacted probe.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
Protocol 2: General IEDDA Ligation for Pre-targeted Imaging
This protocol outlines a two-step pre-targeting workflow, a common application for the fast IEDDA reaction.
-
Antibody-TCO Conjugation: Conjugate a TCO-NHS ester to your primary antibody targeting a cell surface antigen according to the manufacturer's protocol. Purify the antibody-TCO conjugate.
-
Primary Targeting: Administer the antibody-TCO conjugate (in vivo) or incubate it with cells (in vitro). Allow sufficient time for the antibody to bind to its target and for unbound antibody to clear from circulation (typically 24-72 hours for in vivo applications).[9]
-
Probe Administration: Administer the tetrazine-linked imaging agent (e.g., Tetrazine-PET tracer or Tetrazine-fluorophore).[9]
-
Reaction & Imaging: The rapid IEDDA reaction will occur at the target site.[15] Image the subject or cells after a short incubation period (minutes to a few hours).
The workflow below illustrates a typical decision-making process for selecting a suitable copper-free linker.
Conclusion
The field of copper-free click chemistry offers a powerful and versatile toolkit for biological research and drug development.[16] The IEDDA reaction between TCO and tetrazine provides unparalleled reaction speed, making it ideal for dynamic in vivo applications where time and concentration are limiting factors.[7][9] SPAAC reactions, while slower, offer a robust and widely used alternative, with a variety of cyclooctyne linkers like DBCO and BCN that can be chosen based on specific experimental needs, such as stability and size.[3][12] By carefully considering the kinetic and stability data presented, researchers can select the optimal linker to advance their work, from live-cell imaging and proteomic analysis to the development of targeted therapeutics.
References
- 1. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Expanding Room for Tetrazine Ligations in the in vivo Chemistry Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioorthogonal Click Chemistry-Based Synthetic Cell Glue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of endo-BCN-PEG2-C2-NHS Ester: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of endo-BCN-PEG2-C2-NHS ester, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
The following information is synthesized from safety data sheets (SDS) to ensure adherence to safety and environmental regulations.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing.
Avoid contact with skin and eyes, and prevent the formation of dust and aerosols. In case of contact, follow the first-aid measures outlined in the product's SDS.
Step-by-Step Disposal Protocol
The primary methods for the disposal of this compound involve chemical destruction or incineration. Under no circumstances should this chemical be discharged into sewer systems or the environment.
-
Collection:
-
Collect waste this compound in a suitable, clearly labeled, and closed container.
-
This includes any contaminated materials, such as pipette tips, tubes, and weighing paper.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact a licensed chemical waste disposal company to arrange for the collection and disposal of the waste.
-
The material should be taken to a licensed chemical destruction plant or be disposed of by controlled incineration with flue gas scrubbing.
-
-
Disposal of Empty Containers:
-
Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.
-
Quantitative Data Summary
While specific quantitative limits for disposal are not provided in the readily available documentation, the key takeaway is the prohibition of any release into the environment.
| Parameter | Guideline |
| Discharge to Sewer | Prohibited |
| Environmental Release | Must be avoided |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling endo-BCN-PEG2-C2-NHS Ester
For researchers, scientists, and drug development professionals utilizing endo-BCN-PEG2-C2-NHS ester, a comprehensive understanding of safety protocols and logistical considerations is paramount. This guide provides essential, immediate safety information, operational procedures, and disposal plans to ensure the safe and effective handling of this chemical reagent.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Due to the reactive nature of this compound, particularly the NHS ester group which is sensitive to moisture and can react with primary amines, a stringent PPE protocol is required.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | Powder-free, disposable | Protects against skin contact with the chemical. Changed immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 certified) | Protects eyes from potential splashes of the chemical or its solution. |
| Body Protection | Laboratory Coat | Flame-resistant, long-sleeved | Protects skin and clothing from spills. |
| Respiratory Protection | Fume Hood | - | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any fine particles. |
| Foot Protection | Closed-toe Shoes | - | Standard laboratory practice to protect feet from spills and falling objects. |
Operational Plan: Storage and Use
Proper storage and handling are critical to maintain the integrity and reactivity of this compound.
| Aspect | Procedure | Rationale |
| Receiving | Inspect the container for any damage upon receipt. | Ensures the integrity of the product and prevents exposure to a compromised vial. |
| Storage (Solid) | Store in a tightly sealed container at -20°C in a desiccator. | The NHS ester is moisture-sensitive and will hydrolyze. Desiccation and low temperature minimize degradation.[1] |
| Storage (In solution) | Prepare solutions fresh for each use. If short-term storage is necessary, use an anhydrous solvent (e.g., DMSO, DMF) and store at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis of the NHS ester and ensure reactivity.[2] |
| Weighing | Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture. Weigh the required amount in a chemical fume hood. | Prevents contamination of the stock material with water, which would lead to degradation. |
| Dissolving | Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Ensure the solvent is of high purity and free from primary and secondary amines. | NHS esters react with primary and secondary amines, so amine-containing solvents or impurities will consume the reagent. |
Disposal Plan
Chemical waste from the use of this compound must be managed according to institutional and local environmental health and safety (EHS) guidelines.
| Waste Stream | Disposal Procedure | Rationale |
| Unused Solid Reagent | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. | Prevents accidental use of expired or degraded reagent and ensures proper disposal of a reactive chemical. |
| Solutions in Organic Solvents (e.g., DMSO, DMF) | Collect in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvents, as appropriate. | Organic solvents are typically considered hazardous waste and require specific disposal routes. |
| Aqueous Reaction Mixtures | Quench any unreacted NHS ester by adding an excess of an amine-containing buffer (e.g., Tris or glycine) and allowing it to stir for at least one hour at room temperature. The resulting solution should be disposed of as aqueous chemical waste. | This deactivates the reactive NHS ester, making the waste less hazardous. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as solid chemical waste in a designated, labeled container. | Prevents the spread of chemical contamination. |
Experimental Protocol: Antibody Conjugation
This protocol outlines a general procedure for conjugating this compound to a primary amine-containing biomolecule, such as an antibody.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer, sodium azide), exchange the buffer to an amine-free buffer using dialysis or a desalting column. Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.
-
Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved this compound to the antibody solution. The exact ratio should be optimized for the specific antibody and desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagent and byproducts by purifying the antibody conjugate using size exclusion chromatography or dialysis against an appropriate storage buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling and confirm the retention of antibody activity.
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
